molecular formula C42H87NO20 B11932169 Dimethylamine-PEG19

Dimethylamine-PEG19

Cat. No.: B11932169
M. Wt: 926.1 g/mol
InChI Key: YXZKVYFVULFUHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethylamine-PEG19 is a useful research compound. Its molecular formula is C42H87NO20 and its molecular weight is 926.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C42H87NO20

Molecular Weight

926.1 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(dimethylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

InChI

InChI=1S/C42H87NO20/c1-43(2)3-5-45-7-9-47-11-13-49-15-17-51-19-21-53-23-25-55-27-29-57-31-33-59-35-37-61-39-41-63-42-40-62-38-36-60-34-32-58-30-28-56-26-24-54-22-20-52-18-16-50-14-12-48-10-8-46-6-4-44/h44H,3-42H2,1-2H3

InChI Key

YXZKVYFVULFUHF-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Dimethylamine-PEG19

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of dimethylamine-PEG19, a tertiary amine-terminated polyethylene glycol derivative. The protocols outlined below are based on established methodologies for the synthesis of amine-terminated PEGs, specifically adapted for the introduction of a dimethylamino group. This document offers two primary synthetic routes, detailed experimental procedures, purification strategies, and characterization methods.

Introduction

Polyethylene glycol (PEG) and its derivatives are widely utilized in biomedical and pharmaceutical research to enhance the solubility, biocompatibility, and circulation half-life of therapeutic molecules. Dimethylamine-terminated PEG, specifically with 19 ethylene glycol repeat units (this compound), provides a tertiary amine functional group for various conjugation chemistries. This guide details two robust methods for its synthesis: Reductive Amination of PEG19-aldehyde and Nucleophilic Substitution of PEG19-mesylate.

Synthetic Pathways Overview

The synthesis of this compound can be approached through two primary, reliable pathways, each starting from a commercially available PEG derivative. The choice of pathway may depend on the starting materials available and the desired scale of the reaction.

Synthesis_Pathways cluster_0 Route 1: Reductive Amination cluster_1 Route 2: Nucleophilic Substitution A HO-PEG19-OH B HO-PEG19-Aldehyde A->B Oxidation C This compound B->C Reductive Amination with Dimethylamine D HO-PEG19-OH E MsO-PEG19-OMs D->E Mesylation F This compound E->F Nucleophilic Substitution with Dimethylamine

Caption: Overview of the two primary synthetic routes to this compound.

Route 1: Reductive Amination of PEG19-Aldehyde

This method involves the initial oxidation of a hydroxyl-terminated PEG19 to its corresponding aldehyde, followed by a reductive amination reaction with dimethylamine.

Experimental Protocol

Step 1: Oxidation of HO-PEG19-OH to PEG19-Dialdehyde

A common and effective method for the oxidation of PEG alcohols to aldehydes is the Swern oxidation or using other mild oxidizing agents like Dess-Martin periodinane.

ParameterValue
Starting Material HO-PEG19-OH
Reagents Oxalyl chloride, DMSO, Triethylamine
Solvent Dichloromethane (DCM)
Temperature -78 °C to room temperature
Reaction Time 2-4 hours
Work-up Aqueous wash, extraction with DCM
Purification Precipitation in cold diethyl ether
Expected Yield >90%

Detailed Methodology:

  • Dissolve HO-PEG19-OH (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add oxalyl chloride (2.2 equivalents) to the solution, followed by the dropwise addition of anhydrous DMSO (4.4 equivalents).

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add triethylamine (10 equivalents) and allow the reaction to slowly warm to room temperature.

  • Quench the reaction with water and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Precipitate the crude product by adding the concentrated solution dropwise to cold diethyl ether.

  • Collect the precipitate by filtration and dry under vacuum to yield PEG19-dialdehyde.

Step 2: Reductive Amination with Dimethylamine

The PEG19-dialdehyde is then reacted with dimethylamine in the presence of a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to form the tertiary amine. The reaction is typically performed in a one-pot setup.

ParameterValue
Starting Material PEG19-Dialdehyde
Reagents Dimethylamine (2 M solution in THF or as gas), Sodium cyanoborohydride (NaBH₃CN)
Solvent Methanol or Tetrahydrofuran (THF)
pH 6-7
Temperature Room temperature
Reaction Time 12-24 hours
Work-up Removal of solvent, dialysis
Purification Ion-exchange chromatography or precipitation
Expected Yield 70-85%

Detailed Methodology:

  • Dissolve PEG19-dialdehyde (1 equivalent) in methanol.

  • Add a solution of dimethylamine (2.5 equivalents) in THF.

  • Adjust the pH of the solution to 6-7 using a dilute solution of HCl in methanol.

  • Add sodium cyanoborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by ¹H NMR or TLC (using a suitable stain like Dragendorff's reagent for amines).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude product can be purified by dialysis against deionized water to remove excess reagents and salts.

  • Alternatively, for smaller scales, purification can be achieved by precipitation in cold diethyl ether followed by column chromatography on silica gel.

Reductive_Amination_Workflow A Dissolve PEG-Aldehyde in Methanol B Add Dimethylamine A->B C Adjust pH to 6-7 B->C D Add NaBH3CN C->D E Stir at RT for 12-24h D->E F Quench and Concentrate E->F G Purify (Dialysis or Column Chromatography) F->G H Characterize Product G->H

Caption: Workflow for the reductive amination of PEG-aldehyde with dimethylamine.

Route 2: Nucleophilic Substitution of PEG19-Mesylate

This alternative route involves the conversion of the terminal hydroxyl groups of PEG19 to a good leaving group, such as mesylate, followed by nucleophilic substitution with dimethylamine.

Experimental Protocol

Step 1: Mesylation of HO-PEG19-OH

The hydroxyl groups of PEG19 are reacted with methanesulfonyl chloride (MsCl) in the presence of a base to form the corresponding dimesylate.

ParameterValue
Starting Material HO-PEG19-OH
Reagents Methanesulfonyl chloride (MsCl), Triethylamine (TEA)
Solvent Dichloromethane (DCM)
Temperature 0 °C to room temperature
Reaction Time 4-6 hours
Work-up Aqueous wash, extraction with DCM
Purification Precipitation in cold diethyl ether
Expected Yield >95%

Detailed Methodology:

  • Dissolve HO-PEG19-OH (1 equivalent) and triethylamine (4 equivalents) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add methanesulfonyl chloride (2.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Precipitate the product by adding the concentrated solution to cold diethyl ether.

  • Collect the white precipitate by filtration and dry under vacuum to yield MsO-PEG19-OMs.

Step 2: Nucleophilic Substitution with Dimethylamine

The PEG19-dimesylate is then reacted with an excess of dimethylamine to displace the mesylate groups and form the desired this compound.

ParameterValue
Starting Material MsO-PEG19-OMs
Reagents Dimethylamine (40% aqueous solution or 2 M in THF)
Solvent Tetrahydrofuran (THF) or Dichloromethane (DCM)
Temperature Room temperature to 40 °C
Reaction Time 24-48 hours
Work-up Removal of solvent, dialysis
Purification Ion-exchange chromatography or precipitation
Expected Yield 80-90%

Detailed Methodology:

  • Dissolve MsO-PEG19-OMs (1 equivalent) in THF.

  • Add a large excess of dimethylamine solution (e.g., 10-20 equivalents).

  • Stir the reaction mixture in a sealed vessel at room temperature or gently heat to 40 °C for 24-48 hours.

  • Monitor the reaction by ¹H NMR, looking for the disappearance of the mesylate protons and the appearance of the N-methyl protons.

  • After completion, remove the solvent and excess dimethylamine under reduced pressure.

  • Purify the crude product by dialysis against deionized water or by precipitation in cold diethyl ether. For higher purity, ion-exchange chromatography can be employed.

Nucleophilic_Substitution_Workflow A Dissolve PEG-Mesylate in THF B Add Excess Dimethylamine A->B C Stir at RT to 40°C for 24-48h B->C D Concentrate C->D E Purify (Dialysis or Column Chromatography) D->E F Characterize Product E->F

Caption: Workflow for the nucleophilic substitution of PEG-mesylate with dimethylamine.

Purification and Characterization

Purification Strategies
  • Precipitation: PEG derivatives are typically soluble in solvents like DCM, THF, and water, but insoluble in diethyl ether and hexane. Precipitation in cold diethyl ether is a common method for initial purification and removal of non-polar impurities.

  • Dialysis: For water-soluble PEG derivatives, dialysis using an appropriate molecular weight cutoff (MWCO) membrane is effective for removing low molecular weight impurities, salts, and excess reagents.

  • Column Chromatography: Silica gel chromatography can be used for the purification of PEG derivatives. For amine-containing PEGs, it is often beneficial to use a mobile phase containing a small amount of a basic modifier like triethylamine or ammonia to prevent streaking. Amine-functionalized silica can also be an effective stationary phase.[1] A common eluent system is a gradient of methanol in dichloromethane or chloroform.[2]

  • Ion-Exchange Chromatography: Due to the basic nature of the terminal dimethylamino groups, cation-exchange chromatography can be an effective method for purification, especially for removing any unreacted starting material.

Characterization

¹H NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method for confirming the structure of the final product.

  • PEG Backbone: A characteristic broad singlet around 3.64 ppm corresponding to the ethylene glycol repeating units (-O-CH₂ -CH₂ -O-).[3]

  • Terminal Methylene Group: The methylene protons adjacent to the nitrogen atom (-CH₂ -N(CH₃)₂) are expected to show a triplet at approximately 2.5-2.8 ppm.

  • N-Methyl Groups: The protons of the two methyl groups attached to the nitrogen (-N(CH₃ )₂) should appear as a singlet around 2.2-2.4 ppm.

Integration of the terminal group protons relative to the PEG backbone protons can be used to determine the degree of functionalization.

Mass Spectrometry: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry can be used to confirm the molecular weight of the final product and assess its polydispersity.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to monitor the reaction progress by observing the disappearance of the aldehyde C=O stretch (around 1720 cm⁻¹) in the reductive amination route or the disappearance of the mesylate S=O stretches (around 1350 and 1175 cm⁻¹) in the nucleophilic substitution route.

Safety Precautions

  • All reactions should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • Methanesulfonyl chloride and oxalyl chloride are corrosive and toxic; handle with extreme care.

  • Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with acid. Handle with appropriate precautions.

  • Dimethylamine is a flammable and corrosive gas/liquid with a strong odor. Handle in a closed system or a well-ventilated fume hood.

References

Dimethylamine-PEG19: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Dimethylamine-PEG19 is a heterobifunctional linker molecule integral to the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a novel therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines relevant experimental protocols for its characterization, and illustrates its mechanism of action within the PROTAC framework.

Core Physicochemical Properties

Quantitative data for this compound is limited in publicly available resources. The following table summarizes the key known properties.

PropertyValueSource
Molecular Weight 926.13 g/mol MedChemExpress
Chemical Formula C42H87NO20MedChemExpress
Appearance Not specified; likely a viscous liquid or waxy solid at room temperatureInferred from properties of similar PEG compounds
Solubility Expected to be soluble in water and various organic solvents.[1]Inferred from the hydrophilic nature of the PEG chain and the solubility of dimethylamine.[1]
pKa The dimethylamine terminus is basic. The pKa of the conjugate acid is expected to be influenced by the PEG chain, but likely in the range of 9-11.Inferred from the known pKa of dimethylamine and related amino-PEG compounds.[2]

Role in PROTAC-Mediated Protein Degradation

This compound serves as a flexible linker connecting a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase. This trimolecular complex formation facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism cluster_0 Ubiquitin-Proteasome System cluster_1 PROTAC-Mediated Degradation E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub Activation (ATP) E3 E3 Ubiquitin Ligase E2->E3 Ub Conjugation Ternary_Complex POI-PROTAC-E3 Ternary Complex E3->Ternary_Complex Ub Ubiquitin Proteasome 26S Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation PROTAC PROTAC (this compound linker) PROTAC->Ternary_Complex POI Protein of Interest (Target) POI->Ternary_Complex Ternary_Complex->PROTAC Recycling Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub_POI->Proteasome Recognition

Caption: Mechanism of Action for PROTACs utilizing a linker such as this compound.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not widely published. However, the following sections describe standard methodologies for determining key physicochemical properties of similar PEGylated molecules.

Solubility Determination using PEG Precipitation Assay

This method provides a relative measure of solubility by inducing precipitation with increasing concentrations of a crowding agent like polyethylene glycol.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Polyethylene glycol (e.g., PEG 3350) stock solution (e.g., 50% w/v in PBS)

  • 96-well microplate (UV-transparent)

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in PBS.

  • In a 96-well plate, create a serial dilution of the PEG stock solution with PBS.

  • Add a fixed concentration of the this compound stock solution to each well containing the PEG dilutions.

  • Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 1 hour) to allow for equilibration and potential precipitation.

  • Centrifuge the plate to pellet any precipitate.

  • Carefully transfer the supernatant to a new UV-transparent microplate.

  • Measure the absorbance of the supernatant at a wavelength appropriate for the molecule (if it has a chromophore) or use a suitable quantification assay to determine the concentration of the remaining soluble this compound.

  • Plot the concentration of soluble this compound against the PEG concentration. The resulting curve can be used to determine a relative solubility index.

Solubility_Workflow A Prepare this compound and PEG Stock Solutions B Create Serial Dilution of PEG in 96-well Plate A->B C Add this compound to each well B->C D Incubate and Centrifuge C->D E Transfer Supernatant to new plate D->E F Measure Absorbance/ Quantify Concentration E->F G Plot Soluble Concentration vs. PEG Concentration F->G

Caption: Workflow for determining relative solubility via PEG precipitation assay.

pKa Determination by Potentiometric Titration

This method determines the pKa of the ionizable dimethylamine group by measuring the pH of a solution as a titrant is added.

Materials:

  • This compound

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Deionized water

  • pH meter with a calibrated electrode

  • Stir plate and stir bar

  • Buret

Procedure:

  • Dissolve a known amount of this compound in deionized water to create a solution of known concentration.

  • Place the solution in a beaker with a stir bar and immerse the pH electrode.

  • Record the initial pH of the solution.

  • incrementally add the standardized HCl solution from the buret, recording the pH after each addition.

  • Continue the titration past the equivalence point.

  • Plot the pH of the solution versus the volume of HCl added.

  • The pKa can be determined from the titration curve. It is the pH at which half of the dimethylamine groups are protonated (i.e., at the half-equivalence point).

pKa_Workflow A Dissolve known amount of This compound in water B Measure initial pH A->B C Titrate with standardized HCl, recording pH at intervals B->C D Plot pH vs. volume of HCl added C->D E Determine pKa from the half-equivalence point D->E

Caption: Workflow for pKa determination by potentiometric titration.

Conclusion

This compound is a critical component in the rapidly advancing field of targeted protein degradation. While specific quantitative physicochemical data remains limited, its structural components suggest favorable properties for its role as a PROTAC linker, including likely aqueous solubility and a basic terminal group for conjugation. The experimental protocols outlined provide a framework for the detailed characterization of this and similar molecules, which is essential for the successful development of novel PROTAC-based therapeutics. Further research and publication of detailed characterization data for such linkers will be invaluable to the scientific community.

References

The Strategic Imperative of Dimethylamine-PEG19 in PROTAC Linker Design: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of therapeutic possibilities, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), another that recruits an E3 ubiquitin ligase, and a crucial linker connecting the two.[1][2] The linker is far from a passive spacer; its composition, length, and flexibility are paramount in dictating the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[3][4] Among the diverse array of linker architectures, polyethylene glycol (PEG) chains have become a cornerstone of PROTAC design.[5] This guide provides a comprehensive technical examination of the role of long-chain, amine-terminated PEG linkers, with a specific focus on Dimethylamine-PEG19 as a representative example of a commercially available building block for PROTAC synthesis.

Core Principles of Amine-Terminated PEG Linkers in PROTACs

Long-chain PEG linkers, such as those represented by the this compound structure, offer a unique combination of properties that address key challenges in PROTAC development. The repeating ethylene glycol units impart hydrophilicity, which can enhance the aqueous solubility of often large and lipophilic PROTAC molecules. The terminal dimethylamine group provides a readily available nucleophile for covalent attachment to either the warhead or the E3 ligase ligand, typically through amide bond formation or other conjugation chemistries.

The length of the PEG chain is a critical parameter that must be optimized for each specific POI and E3 ligase pair. An optimal linker length facilitates the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for efficient ubiquitination and subsequent proteasomal degradation of the target protein. A linker that is too short may cause steric hindrance, preventing ternary complex formation, while an excessively long linker can lead to reduced efficacy due to increased conformational entropy.

Data Presentation: The Impact of Linker Length on PROTAC Efficacy

While specific published data for PROTACs utilizing a this compound linker is not yet available, we can illustrate the general principles of linker optimization with hypothetical, yet realistic, data based on trends observed for other PEG-linked PROTACs. The following tables summarize the expected impact of varying the PEG linker length on key performance indicators of a hypothetical PROTAC targeting a kinase of interest.

Table 1: Hypothetical Degradation Efficacy of a Kinase-Targeting PROTAC with Varying PEG Linker Lengths

LinkerDC50 (nM)Dmax (%)
Dimethylamine-PEG550065
Dimethylamine-PEG1015085
This compound 50 95
Dimethylamine-PEG2520075

This data is illustrative and intended to demonstrate the concept of an optimal linker length for achieving maximal degradation potency and efficacy.

Table 2: Hypothetical Pharmacokinetic Properties of a Kinase-Targeting PROTAC with Varying PEG Linker Lengths

LinkerAqueous Solubility (µg/mL)Cell Permeability (Papp, 10⁻⁶ cm/s)
Dimethylamine-PEG5255.2
Dimethylamine-PEG10753.8
This compound 150 2.5
Dimethylamine-PEG252001.8

This data is illustrative. While longer PEG chains generally increase solubility, they can sometimes negatively impact passive cell permeability. The overall bioavailability is a complex interplay of these and other factors.

Experimental Protocols

The following are detailed methodologies for key experiments in the development and evaluation of PROTACs utilizing an amine-terminated PEG linker like this compound.

Protocol 1: Synthesis of a PROTAC via Amide Bond Formation

This protocol describes the coupling of a carboxylic acid-functionalized E3 ligase ligand with this compound, followed by conjugation to the POI-binding warhead.

Step 1: Amide Coupling of E3 Ligase Ligand to this compound

  • Reagents and Materials:

    • E3 ligase ligand with a carboxylic acid handle (1.0 eq)

    • This compound (1.1 eq)

    • HATU (1,[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

    • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

    • Anhydrous DMF (N,N-Dimethylformamide)

    • Nitrogen atmosphere

  • Procedure:

    • Dissolve the E3 ligase ligand-COOH in anhydrous DMF under a nitrogen atmosphere.

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

    • Add this compound to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the E3 ligase ligand-PEG19-Dimethylamine intermediate.

Step 2: Functionalization of the Warhead and Final Coupling

This step assumes the POI-binding warhead has a suitable functional group for coupling to the dimethylamine terminus of the intermediate from Step 1. For this example, we will assume the warhead has a succinimidyl ester (NHS ester) for reaction with the amine.

  • Reagents and Materials:

    • E3 ligase ligand-PEG19-Dimethylamine intermediate (1.0 eq)

    • Warhead-NHS ester (1.1 eq)

    • Anhydrous DMF

    • Nitrogen atmosphere

  • Procedure:

    • Dissolve the E3 ligase ligand-PEG19-Dimethylamine intermediate in anhydrous DMF under a nitrogen atmosphere.

    • Add the Warhead-NHS ester to the solution.

    • Stir the reaction at room temperature for 4-6 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the final PROTAC product by preparative HPLC.

Protocol 2: Western Blotting for Protein Degradation

This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

  • Cell Culture and Treatment:

    • Plate cells (e.g., a relevant cancer cell line) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.

    • Treat cells with varying concentrations of the synthesized PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples.

    • Add Laemmli sample buffer and boil the samples to denature the proteins.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Generate a dose-response curve to determine the DC50 and Dmax values.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the fundamental signaling pathway of PROTAC action and a typical experimental workflow for PROTAC development.

PROTAC_Signaling_Pathway cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides

PROTAC-Mediated Protein Degradation Pathway

Experimental_Workflow cluster_workflow PROTAC Development Workflow Design PROTAC Design (Warhead, Linker, E3 Ligand) Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization (HPLC, LC-MS, NMR) Synthesis->Purification In_Vitro_Assays In Vitro Biological Evaluation Purification->In_Vitro_Assays Degradation_Assay Western Blot for Degradation (DC50, Dmax) In_Vitro_Assays->Degradation_Assay Binding_Assay Ternary Complex Formation Assay In_Vitro_Assays->Binding_Assay Permeability_Assay Cell Permeability Assay In_Vitro_Assays->Permeability_Assay PK_Studies In Vivo Pharmacokinetic Studies Degradation_Assay->PK_Studies Efficacy_Studies In Vivo Efficacy Studies (Xenograft Models) PK_Studies->Efficacy_Studies

References

The Crucial Role of PEG Linkers in Targeted Protein Degradation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease-causing proteins previously considered "undruggable." At the heart of this approach lies the proteolysis-targeting chimera (PROTAC), a heterobifunctional molecule designed to hijack the cell's natural protein disposal system. A PROTAC consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1] While each component is vital, the linker is far more than a simple spacer; its composition and length are critical determinants of a PROTAC's efficacy and overall success.

Among the various linker types, polyethylene glycol (PEG) linkers have become a cornerstone in PROTAC design. Their inherent properties—hydrophilicity, biocompatibility, and tunable length—provide a powerful tool to overcome challenges associated with the large and often hydrophobic nature of PROTAC molecules, thereby improving solubility, cell permeability, and the efficiency of target protein degradation. This guide provides a comprehensive overview of the core principles of PEG linkers in TPD, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.

The Multifaceted Role of PEG Linkers in PROTAC Function

PEG linkers are composed of repeating ethylene glycol units, which impart a unique combination of flexibility and hydrophilicity.[1] These characteristics directly influence several key aspects of PROTAC performance:

  • Enhancing Solubility and Physicochemical Properties: A major hurdle in PROTAC development is their frequently poor solubility due to their high molecular weight and lipophilicity. PEG linkers, with their hydrophilic nature, significantly improve the aqueous solubility of PROTACs, which is crucial for their handling, formulation, and bioavailability.[2]

  • Modulating Cell Permeability: The relationship between PEGylation and cell permeability is complex. While increased hydrophilicity can sometimes impede passive diffusion across the cell membrane, the flexible nature of PEG linkers allows them to adopt folded conformations. This can shield the polar surface area of the PROTAC, creating a more compact and less polar structure that can more readily traverse the cell membrane.

  • Optimizing Ternary Complex Formation: The primary function of a PROTAC is to induce the formation of a stable and productive ternary complex between the target protein and an E3 ligase.[2] The length of the PEG linker is a critical factor in this process. A linker that is too short may cause steric hindrance, preventing the two proteins from coming together effectively. Conversely, a linker that is too long might lead to an unstable or non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase. Therefore, the optimal linker length must be empirically determined for each specific target and E3 ligase pair.

Data-Driven Analysis of PEG Linker Length on PROTAC Performance

Systematic variation of PEG linker length is a common and effective strategy to optimize PROTAC potency. The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on key performance indicators such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

PROTAC TargetE3 Ligase RecruitedCell LineLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)Reference
Estrogen Receptor α (ERα) VHLMCF7PEG12>1000~20[3]
PEG16~100>80
PEG19~500~60
PEG21>1000~40
Bruton's Tyrosine Kinase (BTK) CereblonMinoAlkyl/Ether3>1000<20
Alkyl/Ether192.297
Tank-binding kinase 1 (TBK1) VHLN/AAlkyl/Ether< 12No degradation-
Alkyl/Ether21396
Alkyl/Ether2929276
BRD4 CereblonH661PEG0< 0.5 µMN/A
PEG1-2 units> 5 µMN/A
PEG4-5 units< 0.5 µMN/A
BRD4 VHLH661PEG0 units~0.1 µMN/A
PEG4 units> 1 µMN/A

Mandatory Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC POI_bound POI PROTAC->POI_bound POI Protein of Interest (POI) E3_Ligase E3 Ubiquitin Ligase E3_bound E3 Ligase E3_Ligase->E3_bound PROTAC_bound PROTAC PROTAC_bound->PROTAC Recycled PROTAC_bound->E3_bound POI_bound->PROTAC_bound Ub_POI Polyubiquitinated POI POI_bound->Ub_POI E3_bound->E3_Ligase Recycled E3_bound->POI_bound Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->E3_bound E1, E2 Proteasome 26S Proteasome Ub_POI->Proteasome Degraded_POI Proteasome->Degraded_POI Degradation

Caption: PROTAC Mechanism of Action.

PROTAC_Development_Workflow cluster_discovery Discovery & Design cluster_evaluation In Vitro & Cellular Evaluation cluster_optimization Lead Optimization Target_ID Target Identification & Validation Ligand_ID Ligand Identification (POI & E3) Target_ID->Ligand_ID Linker_Design Linker Design (PEG length, composition) Ligand_ID->Linker_Design PROTAC_Synthesis PROTAC Synthesis Linker_Design->PROTAC_Synthesis Biochemical_Assays Biochemical Assays (Ternary Complex Formation) PROTAC_Synthesis->Biochemical_Assays Cellular_Assays Cellular Assays (Degradation, Target Engagement) Biochemical_Assays->Cellular_Assays Selectivity_Profiling Selectivity Profiling Cellular_Assays->Selectivity_Profiling Structure_Activity Structure-Activity Relationship (SAR) Selectivity_Profiling->Structure_Activity Structure_Activity->Linker_Design Iterative Optimization ADME_Tox ADME/Tox Properties Structure_Activity->ADME_Tox In_Vivo_Studies In Vivo Efficacy ADME_Tox->In_Vivo_Studies

Caption: PROTAC Development Workflow.

Ubiquitin_Proteasome_Pathway Ub Ubiquitin (Ub) E1 E1 Ubiquitin-Activating Enzyme Ub->E1 ATP E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub Transfer E3 E3 Ubiquitin Ligase (e.g., VHL, CRBN) E2->E3 Ub Transfer Target Target Protein E3->Target Substrate Recognition PolyUb_Target Polyubiquitinated Target Protein E3->PolyUb_Target Polyubiquitination Target->PolyUb_Target Proteasome 26S Proteasome PolyUb_Target->Proteasome DUBs Deubiquitinating Enzymes (DUBs) PolyUb_Target->DUBs Recycling of Ub Peptides Proteasome->Peptides DUBs->Ub

Caption: Ubiquitin-Proteasome System.

Experimental Protocols

This section provides detailed methodologies for key experiments in the evaluation of PEGylated PROTACs.

Protocol 1: Western Blot for PROTAC-Induced Protein Degradation

Objective: To quantify the degradation of a target protein in cells following treatment with a PROTAC.

Materials:

  • Cell culture reagents

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

    • Treat cells with serial dilutions of the PROTAC or vehicle control for the desired time period (e.g., 4, 8, 16, or 24 hours).

  • Cell Lysis:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of lysis buffer to each well and incubate on ice for 20-30 minutes with occasional vortexing.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4x Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Repeat the antibody incubation steps for the loading control.

  • Detection and Analysis:

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize them to the loading control to determine the extent of protein degradation.

Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Formation

Objective: To measure the binding affinity and kinetics of the POI-PROTAC-E3 ligase ternary complex.

Materials:

  • SPR instrument and sensor chips (e.g., CM5, SA)

  • Purified recombinant target protein (POI) and E3 ligase complex (e.g., VHL-ElonginB-ElonginC)

  • PROTAC compound

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution

Procedure:

  • Immobilization of E3 Ligase:

    • Immobilize the E3 ligase onto the sensor chip surface using standard amine coupling or affinity capture methods.

  • Binary Interaction Analysis (PROTAC to E3 Ligase):

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binary binding affinity (KD).

  • Ternary Complex Formation Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC.

    • Inject these solutions over the immobilized E3 ligase surface. The resulting sensorgrams will reflect the formation and dissociation of the ternary complex.

  • Data Analysis and Cooperativity Calculation:

    • Fit the data to a suitable binding model to determine the kinetic parameters (kon, koff) and affinity (KD) of the ternary complex.

    • Calculate the cooperativity (α) of ternary complex formation by comparing the affinity of the PROTAC for the E3 ligase in the absence and presence of the target protein. A value of α > 1 indicates positive cooperativity.

Protocol 3: NanoBRET™ Assay for Cellular Target Engagement

Objective: To measure the binding of a PROTAC to its target protein within living cells.

Materials:

  • Cells expressing the target protein fused to NanoLuc® luciferase

  • NanoBRET™ tracer for the target protein

  • PROTAC compound

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Nano-Glo® Substrate

  • White, opaque 96-well plates

  • Plate reader with BRET capabilities

Procedure:

  • Cell Preparation:

    • Harvest and resuspend the NanoLuc® fusion-expressing cells in Opti-MEM®.

    • Plate the cells in a 96-well plate.

  • Compound Treatment:

    • Prepare serial dilutions of the PROTAC compound.

    • Add the NanoBRET™ tracer and the PROTAC dilutions to the cells.

  • BRET Measurement:

    • Incubate the plate at 37°C and 5% CO2 for the desired time.

    • Add the NanoBRET™ Nano-Glo® Substrate.

    • Read the plate on a BRET-enabled plate reader, measuring both donor (NanoLuc®) and acceptor (tracer) emission.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (acceptor emission / donor emission).

    • Plot the BRET ratio against the PROTAC concentration to determine the IC50 value, which represents the concentration of PROTAC that displaces 50% of the tracer.

Protocol 4: In Vitro Ubiquitination Assay

Objective: To determine if a PROTAC can induce the ubiquitination of its target protein in a reconstituted system.

Materials:

  • Purified recombinant E1 activating enzyme, E2 conjugating enzyme, and E3 ligase

  • Purified recombinant target protein (POI)

  • Ubiquitin

  • ATP

  • Ubiquitination reaction buffer

  • PROTAC compound

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the ubiquitination reaction buffer, ATP, ubiquitin, E1, E2, E3, and the target protein.

    • Add the PROTAC or vehicle control to the reaction mixture.

  • Incubation:

    • Incubate the reaction at 37°C for 1-2 hours.

  • Reaction Quenching and Analysis:

    • Stop the reaction by adding Laemmli sample buffer and boiling.

    • Analyze the reaction products by SDS-PAGE and Western blotting, using an antibody against the target protein to detect the formation of higher molecular weight ubiquitinated species.

Conclusion

PEG linkers are an indispensable tool in the design and development of effective PROTACs. Their inherent properties provide a means to overcome common challenges in targeted protein degradation, such as poor solubility and cell permeability. The length of the PEG linker is a critical parameter that must be carefully optimized to ensure the formation of a stable and productive ternary complex, which is a prerequisite for efficient protein degradation. The "trial and error" approach to linker design is gradually being replaced by more rational, data-driven strategies. By systematically evaluating a range of linker lengths and employing rigorous experimental protocols, researchers can effectively navigate the complexities of PROTAC design and unlock the full therapeutic potential of this transformative technology. The continued exploration of novel linker chemistries and a deeper understanding of the structure-activity relationships governing ternary complex formation will undoubtedly pave the way for the next generation of highly potent and selective protein degraders.

References

The Core Mechanism of Amine-Terminated PEG Linkers in PROTACs: A Technical Guide Featuring Dimethylamine-PEG19

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's ubiquitin-proteasome system.[1][2][3] These heterobifunctional molecules are composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase).[1][2] This technical guide provides an in-depth exploration of the mechanism of action of amine-terminated polyethylene glycol (PEG) linkers in PROTACs, with a specific focus on the conceptual role of a Dimethylamine-PEG19 linker.

The Multifaceted Role of PEG Linkers in PROTACs

PEG linkers are widely employed in PROTAC design due to their favorable properties. Composed of repeating ethylene glycol units, they are flexible and hydrophilic, which can significantly enhance the solubility of often large and hydrophobic PROTAC molecules. This improved solubility is crucial for both in vitro handling and in vivo bioavailability. The flexibility of the PEG chain allows the PROTAC to adopt a conformation that is optimal for the formation of a stable and productive ternary complex, a prerequisite for efficient ubiquitination and subsequent degradation of the target protein.

The Specific Contribution of a Terminal Dimethylamine Group

While specific literature on PROTACs utilizing a "this compound" linker is not extensively available, the functional role of the terminal dimethylamine group can be inferred from its chemical properties and common roles in medicinal chemistry. The dimethylamine moiety, a tertiary amine, can influence the PROTAC's characteristics in several ways:

  • Improved Physicochemical Properties: The amine group can be protonated at physiological pH, increasing the polarity and aqueous solubility of the PROTAC. This can be particularly advantageous for PROTACs with highly lipophilic warheads or E3 ligase ligands.

  • Enhanced Cell Permeability: While increased polarity can sometimes hinder passive diffusion across the cell membrane, the small size and potential for specific transporter interactions of the dimethylamine group might favorably modulate cell uptake.

  • Synthetic Handle: The terminal amine provides a convenient point for chemical modification. It can be used as a reactive site for the attachment of other functional groups, such as fluorophores for imaging studies or other moieties to further tune the PROTAC's properties.

Quantitative Analysis of PROTACs with PEG Linkers

Due to the lack of publicly available data for a specific PROTAC utilizing a this compound linker, the following table summarizes representative quantitative data for PROTACs employing other PEG-based linkers to illustrate the impact of linker composition on degradation efficiency. The key parameters are DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation).

PROTAC IDTarget ProteinE3 LigaseLinker CompositionDC50 (nM)Dmax (%)Reference
PROTAC 1 BRD4VHL4-unit PEG< 0.5 μM> 90%
PROTAC 2 BTKCRBN3-unit PEG6.2> 99%
PROTAC 3 SMARCA2/4VHL5-unit PEG250-30065-70%
PROTAC 4 AURKACRBN6-unit PEG~30> 90%

Experimental Protocols

General Synthesis of a PROTAC with an Amine-Terminated PEG Linker

This protocol outlines a general synthetic route for coupling a POI ligand and an E3 ligase ligand using a bifunctional PEG linker with a terminal amine.

Materials:

  • POI ligand with a carboxylic acid functional group

  • E3 ligase ligand with a reactive group (e.g., a halogen for SNAr reaction)

  • Amine-PEG-Boc (e.g., this compound-Boc)

  • Peptide coupling reagent (e.g., HATU, HBTU)

  • Organic base (e.g., DIPEA)

  • Deprotection reagent (e.g., TFA in DCM)

  • Anhydrous solvents (e.g., DMF, DCM)

Procedure:

  • Amide Coupling:

    • Dissolve the POI ligand-COOH (1 eq) in anhydrous DMF.

    • Add the peptide coupling reagent (1.2 eq) and DIPEA (2 eq) and stir for 15 minutes at room temperature.

    • Add the Amine-PEG-Boc (1.1 eq) and continue stirring overnight at room temperature.

    • Monitor the reaction by LC-MS.

    • Upon completion, purify the product by flash chromatography.

  • Boc Deprotection:

    • Dissolve the purified product from the previous step in DCM.

    • Add TFA (20-50% v/v) and stir for 1-2 hours at room temperature.

    • Monitor the reaction by LC-MS.

    • Upon completion, remove the solvent and TFA under reduced pressure.

  • Final Coupling:

    • Dissolve the deprotected intermediate in a suitable solvent (e.g., DMSO).

    • Add the E3 ligase ligand (1 eq) and a base (e.g., K2CO3) if necessary.

    • Stir the reaction at an elevated temperature (e.g., 80-120 °C) overnight.

    • Monitor the reaction by LC-MS.

    • Upon completion, purify the final PROTAC product by preparative HPLC.

Western Blotting for PROTAC-Mediated Protein Degradation

This protocol describes the quantification of target protein degradation in cells treated with a PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTAC compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC compound or vehicle control (e.g., DMSO) for the desired time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane and incubate with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and capture the image.

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Visualizations

Signaling Pathway of PROTAC Action

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Evaluation

PROTAC_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (Optional) Synthesis PROTAC Synthesis Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Cell_Culture Cell Culture Characterization->Cell_Culture PROTAC_Treatment PROTAC Treatment Cell_Culture->PROTAC_Treatment Western_Blot Western Blot PROTAC_Treatment->Western_Blot Data_Analysis Data Analysis (DC50, Dmax) Western_Blot->Data_Analysis Animal_Model Animal Model Data_Analysis->Animal_Model PK_PD Pharmacokinetics/Pharmacodynamics Animal_Model->PK_PD Efficacy Efficacy Studies PK_PD->Efficacy

Caption: A typical workflow for the design and evaluation of PROTACs.

Conclusion

Amine-terminated PEG linkers, exemplified by structures like this compound, are valuable tools in the design of effective PROTACs. They offer a means to enhance solubility, modulate cell permeability, and provide a flexible scaffold to facilitate the formation of a productive ternary complex. While specific data for PROTACs containing a this compound linker is not yet prominent in the literature, the principles outlined in this guide provide a strong foundation for the rational design and evaluation of such molecules. Further empirical optimization of linker length and composition remains a critical step in the development of potent and selective protein degraders.

References

An In-depth Technical Guide on the Solubility and Stability of Amine-PEGylated Compounds for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial research for "Dimethylamine-PEG19" revealed a significant discrepancy in available data. The commonly associated CAS number, 2228029-82-9, corresponds to Thalidomide-piperazine hydrochloride . As of this report, there is no publicly available, quantifiable data on the solubility and stability of a compound specifically named "this compound".

This guide will proceed by first presenting the available data for Thalidomide-piperazine hydrochloride (CAS: 2228029-82-9). Subsequently, it will provide a comprehensive, generalized framework for assessing the solubility and stability of a novel amine-polyethylene glycol (PEG) conjugate, which can be applied to a compound like "this compound" should it be synthesized and characterized.

Part 1: Characterization of Thalidomide-piperazine hydrochloride (CAS: 2228029-82-9)

While not the target compound of the original query, for the benefit of researchers who may encounter this CAS number, the following information has been compiled from supplier data sheets.

Solubility Data

A key parameter for any compound intended for biological research is its solubility in relevant solvents. The available data for Thalidomide-piperazine hydrochloride is summarized below.

SolventConcentration (mg/mL)Molar Concentration (mM)Special Conditions
Water33.3387.99Requires sonication

Table 1: Solubility of Thalidomide-piperazine hydrochloride in Water. Data sourced from supplier technical documents.[1]

Stability and Storage

Proper storage is crucial to maintain the integrity of a chemical compound. The recommended storage conditions for Thalidomide-piperazine hydrochloride are outlined below.

FormatStorage TemperatureDurationNotes
Solid4°CNot SpecifiedSealed storage, away from moisture
In Solvent-80°C6 monthsSealed storage, away from moisture
In Solvent-20°C1 monthSealed storage, away from moisture

Table 2: Recommended Storage Conditions for Thalidomide-piperazine hydrochloride. Data compiled from supplier safety and product data sheets.[1][2]

Part 2: A General Framework for Assessing the Solubility and Stability of Amine-PEGylated Compounds

For a novel compound such as "this compound," a systematic approach is required to determine its physicochemical properties. The following sections outline standard experimental protocols and logical workflows.

Experimental Protocol: Solubility Determination

The solubility of a novel compound is determined by its ability to form a homogenous solution with a solvent. A standard protocol for determining aqueous and organic solubility is as follows:

Objective: To determine the saturation solubility of the test compound in various solvents.

Materials:

  • Test compound (e.g., this compound)

  • Calibrated analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis, ELSD)

  • Class A volumetric flasks and pipettes

  • Solvents: Deionized water, phosphate-buffered saline (PBS), ethanol, dimethyl sulfoxide (DMSO).

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the test compound in a solvent in which it is freely soluble (e.g., DMSO).

  • Standard Curve Generation: Create a series of dilutions from the stock solution to generate a standard curve using the HPLC method. The peak area will be plotted against concentration to establish a linear relationship.

  • Equilibrium Solubility Measurement: a. Add an excess amount of the solid test compound to a known volume of each solvent in separate vials. b. Tightly seal the vials and place them in a shaker at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. c. After incubation, centrifuge the samples to pellet the undissolved solid. d. Carefully collect an aliquot of the supernatant and dilute it with the mobile phase of the HPLC method. e. Analyze the diluted sample by HPLC.

  • Quantification: Determine the concentration of the test compound in the supernatant by interpolating its peak area from the standard curve. This concentration represents the saturation solubility.

Experimental Protocol: Stability Assessment

Stability testing is essential to understand how a compound's quality varies over time under the influence of environmental factors.

Objective: To evaluate the chemical stability of the test compound under various stress conditions.

Materials:

  • Test compound

  • pH meter

  • Forced-air stability ovens

  • Photostability chamber

  • HPLC or Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • Buffers of various pH values (e.g., pH 4, 7, 9)

Procedure:

  • Forced Degradation Studies: a. Acid/Base Hydrolysis: Dissolve the test compound in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions. Incubate at a specific temperature (e.g., 60°C) and collect samples at various time points. Neutralize the samples before analysis. b. Oxidative Degradation: Treat a solution of the test compound with an oxidizing agent (e.g., 3% hydrogen peroxide). Collect samples at different time points. c. Thermal Degradation: Store both solid and solution samples of the test compound at elevated temperatures (e.g., 60°C, 80°C). d. Photostability: Expose solid and solution samples to light conditions as specified by ICH Q1B guidelines.

  • Sample Analysis: Analyze the stressed samples using a stability-indicating HPLC or LC-MS method. This method should be capable of separating the parent compound from its degradation products.

  • Data Evaluation: a. Calculate the percentage of the parent compound remaining at each time point. b. Identify and, if possible, characterize the major degradation products. c. Determine the degradation kinetics (e.g., zero-order, first-order).

Conceptual Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the characterization of a new chemical entity.

G Conceptual Workflow for NCE Characterization cluster_0 Initial Assessment cluster_1 Solubility Profiling cluster_2 Stability Testing cluster_3 Data Analysis & Reporting Synthesis Synthesis & Purification Structure Structural Elucidation (NMR, MS) Synthesis->Structure Aq_Sol Aqueous Solubility (Water, Buffers) Structure->Aq_Sol Org_Sol Organic Solubility (DMSO, Ethanol) Structure->Org_Sol Forced_Deg Forced Degradation (Acid, Base, Oxidative) Structure->Forced_Deg Data_Analysis Kinetic Modeling & Degradant ID Aq_Sol->Data_Analysis Org_Sol->Data_Analysis Thermal_Stab Thermal Stability Forced_Deg->Thermal_Stab Photo_Stab Photostability Thermal_Stab->Photo_Stab Photo_Stab->Data_Analysis Report Technical Report & Whitepaper Generation Data_Analysis->Report

References

Amine-Terminated PEG Linkers in Novel PROTAC Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutics, moving from occupancy-driven inhibition to event-driven, catalytic degradation of target proteins. The architecture of a PROTAC, comprising a target-binding warhead, an E3 ligase-recruiting ligand, and a connecting linker, is crucial to its function. The linker is not a passive spacer but a critical determinant of PROTAC efficacy, influencing the formation and stability of the key ternary complex, as well as the molecule's overall physicochemical properties. This guide focuses on the role and application of amine-terminated polyethylene glycol (PEG) linkers, such as the commercially available Dimethylamine-PEG19, in the development of novel PROTACs. We provide an in-depth overview of their synthesis, key experimental evaluation protocols, and the crucial signaling pathways involved.

Introduction: The Central Role of the Linker

PROTACs function by hijacking the cell's native ubiquitin-proteasome system (UPS). They form a ternary complex between a protein of interest (POI) and an E3 ubiquitin ligase, leading to the polyubiquitination of the POI, which marks it for degradation by the 26S proteasome.[1] This catalytic process allows substoichiometric amounts of a PROTAC to eliminate a target protein population.[2]

The linker connecting the two active ligands dictates the geometry and stability of this ternary complex. Its length, flexibility, and composition are critical parameters that must be empirically optimized for each target and E3 ligase pair.[3] PEG linkers are among the most common motifs incorporated into PROTAC structures, prized for their hydrophilicity, which can improve the solubility, cell permeability, and overall drug-like properties of the often large and complex PROTAC molecule.[4] Amine-terminated PEG linkers provide a versatile synthetic handle for modular PROTAC assembly.

The PROTAC Mechanism of Action

The catalytic cycle of a PROTAC can be broken down into several key steps, which are essential to understand for rational drug design and evaluation. The process begins with the PROTAC entering the cell and simultaneously engaging the POI and an E3 ligase to form the crucial POI-PROTAC-E3 ternary complex. This proximity enables the E3 ligase (in complex with an E2-conjugating enzyme) to transfer ubiquitin molecules to surface lysine residues on the POI. Following polyubiquitination, the POI is recognized and degraded by the 26S proteasome, while the PROTAC is released to engage another target protein.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (e.g., with PEG19 Linker) Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycling PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

PROTAC-mediated protein degradation pathway.

Quantitative Analysis of Linker Performance

Table 1: Representative Data on the Impact of Linker Length on PROTAC Efficacy (Note: Data is compiled from literature for illustrative purposes and does not represent the this compound linker specifically).

Target Protein Linker Type Linker Length (atoms) DC50 (nM) Dmax (%) Reference
TBK1 Alkyl/Ether < 12 No Degradation -
TBK1 Alkyl/Ether 21 3 96
TBK1 Alkyl/Ether 29 292 76
Estrogen Receptor Alkyl 9 >10,000 Low
Estrogen Receptor Alkyl 16 ~2,500 High
BRD4 PEG 3 18 >98
BRD4 PEG 4 9.8 >98
BRD4 PEG 5 5.1 >98

| BRD4 | PEG | 6 | 13.9 | >98 | |

Experimental Protocols

A robust PROTAC development workflow involves chemical synthesis followed by a cascade of biophysical and cell-based assays to confirm the mechanism of action and quantify degradation efficiency.

PROTAC_Workflow cluster_workflow PROTAC Development & Evaluation Workflow S 1. PROTAC Synthesis (Modular Assembly) P 2. Purification & Characterization (HPLC, LC-MS, NMR) S->P B 3. Biophysical Assays (Ternary Complex Formation) P->B Confirm Binding C 4. Cellular Degradation Assay (Western Blot) B->C Test in Cells O 6. Lead Optimization (Iterative Redesign) B->O V 5. Downstream Cellular Assays (Cell Viability, etc.) C->V Assess Phenotype C->O V->O O->S Synthesize New Analogs

General experimental workflow for PROTAC development.
Protocol for PROTAC Synthesis (Amide-Linked)

This protocol describes a standard modular approach for synthesizing a PROTAC using an amine-terminated PEG linker via amide bond formation.

Step 1: Coupling of Warhead-COOH with Amine-PEG-Boc

  • Reagents & Materials: Warhead-COOH (1.0 eq), Amine-PEGn-Boc (e.g., this compound with one terminus Boc-protected) (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), Anhydrous DMF.

  • Procedure:

    • Dissolve Warhead-COOH in anhydrous DMF under a nitrogen atmosphere.

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

    • Add the Amine-PEGn-Boc linker to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor reaction progress via LC-MS.

    • Upon completion, perform an aqueous workup (e.g., dilute with ethyl acetate, wash with LiCl, NaHCO3, and brine).

    • Dry the organic layer, concentrate, and purify the crude product by flash column chromatography to yield the Warhead-PEGn-Boc intermediate.

Step 2: Boc Deprotection

  • Reagents & Materials: Warhead-PEGn-Boc intermediate, Dichloromethane (DCM), Trifluoroacetic acid (TFA).

  • Procedure:

    • Dissolve the Warhead-PEGn-Boc intermediate in DCM.

    • Add TFA (typically 20-50% v/v) to the solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours.

    • Monitor deprotection by LC-MS.

    • Upon completion, concentrate the mixture under reduced pressure. The resulting amine salt (Warhead-PEGn-NH2) is often used directly in the next step.

Step 3: Final Amide Coupling with E3 Ligase Ligand-COOH

  • Reagents & Materials: Warhead-PEGn-NH2 (1.0 eq), E3 Ligase Ligand-COOH (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), Anhydrous DMF.

  • Procedure:

    • Follow the amide coupling procedure outlined in Step 1, using the deprotected amine intermediate and the E3 ligase ligand as the coupling partners.

    • After workup, purify the final PROTAC molecule by flash column chromatography or preparative HPLC. Characterize the final product by LC-MS and NMR.

Protocol for Western Blotting for DC50/Dmax Determination

This is the standard method for quantifying target protein levels after PROTAC treatment.

  • Cell Culture and Treatment:

    • Plate cells (e.g., a relevant cancer cell line) in 6-well plates to achieve 70-80% confluency on the day of treatment.

    • Prepare serial dilutions of the PROTAC in culture medium. A typical concentration range might be 1 µM down to low nM, with 8-12 points.

    • Treat cells with the varying PROTAC concentrations for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors on ice for 30 minutes.

    • Centrifuge lysates at 14,000 x g for 15 minutes at 4°C to pellet debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentration for all samples. Prepare samples by adding Laemmli buffer and boiling for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting and Detection:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the POI (e.g., 1:1000 dilution) overnight at 4°C.

    • Incubate the membrane with a primary antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify band intensities using densitometry software (e.g., ImageJ).

    • Normalize the POI band intensity to the loading control band intensity for each lane.

    • Calculate the percentage of protein remaining relative to the vehicle control.

    • Plot the percentage of remaining protein against the log of the PROTAC concentration and fit a dose-response curve (variable slope) to determine the DC50 and Dmax values.

Protocol for Cell Viability Assay (CellTiter-Glo®)

This assay measures ATP levels as an indicator of metabolically active, viable cells, which can be a downstream consequence of degrading an essential protein.

  • Cell Seeding:

    • Seed cells in an opaque-walled 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) in 100 µL of culture medium.

    • Include control wells with medium only for background measurement.

    • Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the PROTAC in culture medium.

    • Add the desired concentrations to the wells. Include a vehicle control.

    • Incubate for the chosen duration (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).

    • Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis:

    • Record luminescence using a plate reader.

    • Subtract the background luminescence (medium-only wells) from all readings.

    • Calculate cell viability as a percentage relative to the vehicle-treated control wells.

    • Plot the results to determine the IC50 value (the concentration that inhibits cell viability by 50%).

Protocol Outline for Ternary Complex Analysis (Surface Plasmon Resonance - SPR)

SPR is a powerful label-free technique to measure the kinetics (kon, koff) and affinity (KD) of binary and ternary complex formation.

  • Assay Setup:

    • Immobilize the E3 ligase (e.g., biotinylated VHL) onto a streptavidin-coated sensor chip.

    • Prepare a running buffer appropriate for the protein interactions.

  • Binary Interaction Analysis (PROTAC:E3 Ligase):

    • Inject a series of concentrations of the PROTAC alone over the immobilized E3 ligase surface.

    • Measure the association and dissociation phases in real-time.

    • Fit the sensorgram data to a binding model (e.g., 1:1 Langmuir) to determine the KD, kon, and koff for the binary interaction.

  • Ternary Complex Analysis:

    • Prepare a series of PROTAC concentrations, each pre-incubated with a near-saturating concentration of the POI.

    • Inject these pre-formed complexes over the immobilized E3 ligase surface.

    • Measure the association and dissociation to determine the kinetic parameters for the formation of the ternary complex.

  • Data Analysis:

    • Compare the KD values from the binary and ternary experiments to calculate the cooperativity factor (α = KD_binary / KD_ternary). An α > 1 indicates positive cooperativity, where the binding of one partner enhances the binding of the other, which is a highly desirable feature for a PROTAC.

Conclusion

Amine-terminated PEG linkers are indispensable tools in the modular design of novel PROTACs. The specific length, such as that of a PEG19 linker, is a critical design parameter that profoundly impacts degradation efficacy and must be carefully optimized. While the trends suggest an optimal length exists for each system, this must be determined through the systematic synthesis and evaluation of a linker series. The detailed protocols provided in this guide offer a robust framework for researchers to synthesize, evaluate, and optimize PEG-linked PROTACs, thereby accelerating the development of this transformative therapeutic modality.

References

Unlocking Targeted Protein Degradation: A Technical Guide to Dimethylamine-PEG19

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of therapeutic intervention, targeted protein degradation (TPD) has emerged as a powerful modality to address diseases driven by aberrant proteins. At the heart of this strategy are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS). A critical component of a PROTAC's architecture is the linker, a chemical bridge that connects a ligand for a target protein of interest (POI) with a ligand for an E3 ubiquitin ligase. The nature of this linker is paramount, influencing the stability, solubility, and efficacy of the entire PROTAC molecule.

This in-depth technical guide focuses on the basic principles of using Dimethylamine-PEG19, a polyethylene glycol (PEG)-based linker, in the synthesis and application of PROTACs. While specific experimental data for this compound is limited in publicly available literature, this guide will provide a comprehensive overview of its core attributes, the fundamental principles of its use based on the well-established properties of PEG linkers, and generalized experimental protocols for its incorporation into PROTAC design.

Core Principles of this compound in PROTACs

This compound is a bifunctional linker characterized by a dimethylamine terminus and a polyethylene glycol chain consisting of 19 ethylene glycol units. The key attributes of this linker are derived from its constituent parts: the PEG chain and the terminal dimethylamine group.

The Role of the PEG Chain:

The PEG component of the linker imparts several desirable properties to the PROTAC molecule:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain can significantly improve the aqueous solubility of the often large and hydrophobic PROTAC molecule, which is crucial for its biological activity and formulation.[1][2]

  • Improved Cell Permeability: By modulating the overall physicochemical properties of the PROTAC, the PEG linker can influence its ability to cross cell membranes and reach its intracellular targets.[1]

  • Optimal Spacing and Flexibility: The length of the PEG19 chain provides substantial spatial separation between the POI and E3 ligase ligands. This flexibility is critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), a prerequisite for efficient ubiquitination and subsequent degradation of the target protein.[3][4] The length of the linker can be a critical determinant of a PROTAC's degradation efficiency.

  • Reduced Immunogenicity: PEGylation is a well-established strategy to reduce the immunogenicity of therapeutic molecules.

The Role of the Dimethylamine Terminus:

The dimethylamine group at the terminus of the linker provides a reactive handle for conjugation to either the POI ligand or the E3 ligase ligand. As a secondary amine, it can participate in various chemical reactions to form stable covalent bonds.

Physicochemical Properties

While a detailed, publicly available technical data sheet for this compound is scarce, some fundamental properties can be inferred from its chemical structure and general knowledge of similar compounds.

PropertyValue/InformationSource
Molecular Weight 926.13 g/mol
Chemical Formula C42H87NO20
CAS Number 2228029-82-9*
Appearance Inferred to be a viscous liquid or waxy solid at room temperature, typical for PEGs of this molecular weight.General Knowledge
Solubility Expected to be soluble in water and a range of organic solvents.General Knowledge
Purity Typically >95% for research-grade material.General Expectation

*Note on CAS Number: There is a discrepancy in public databases regarding CAS number 2228029-82-9. While some suppliers associate it with this compound, others link it to Pomalidomide 5'-piperazine or Thalidomide-piperazine hydrochloride, which are E3 ligase ligands. Researchers should verify the identity of the compound with the supplier.

Experimental Protocols

The synthesis of a PROTAC using this compound typically involves standard bioconjugation techniques. The dimethylamine terminus can be coupled to a carboxylic acid-functionalized ligand (either for the POI or the E3 ligase) through amide bond formation. The other end of the linker would need to be functionalized with a group compatible with the second ligand. The following are generalized protocols that can be adapted for the use of this compound.

Protocol 1: Amide Bond Formation

This protocol outlines the coupling of a carboxylic acid-containing ligand to the dimethylamine terminus of the PEG linker.

Materials:

  • Ligand-COOH (POI or E3 ligase ligand with a carboxylic acid group)

  • This compound

  • Coupling agents (e.g., HATU, HOBt, or EDC/NHS)

  • Base (e.g., DIPEA or triethylamine)

  • Anhydrous aprotic solvent (e.g., DMF or DMSO)

  • Standard laboratory glassware and purification equipment (e.g., HPLC)

Procedure:

  • Dissolve the Ligand-COOH (1 equivalent) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the coupling agents (e.g., HATU, 1.1 equivalents) and the base (e.g., DIPEA, 2-3 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add this compound (1-1.2 equivalents) to the reaction mixture.

  • Allow the reaction to proceed at room temperature for 2-24 hours. Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS).

  • Upon completion, quench the reaction (e.g., by adding water).

  • Extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting conjugate by flash chromatography or preparative HPLC.

Protocol 2: General PROTAC Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of a PROTAC molecule.

G cluster_synthesis PROTAC Synthesis Workflow ligand_poi POI Ligand (with reactive group A) step1 Step 1: Conjugation ligand_poi->step1 linker This compound (with reactive groups B and C) linker->step1 ligand_e3 E3 Ligase Ligand (with reactive group D) step2 Step 2: Conjugation ligand_e3->step2 intermediate POI Ligand-Linker Intermediate step1->intermediate intermediate->step2 protac Final PROTAC Molecule step2->protac

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

Signaling Pathway and Mechanism of Action

The ultimate goal of a PROTAC synthesized with this compound is to induce the degradation of a target protein. The mechanism of action follows the canonical PROTAC pathway.

G cluster_pathway PROTAC Mechanism of Action PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: The signaling pathway illustrating the PROTAC-mediated protein degradation.

Experimental Workflow for Characterization

After synthesis, the PROTAC must be characterized to confirm its identity and assess its biological activity.

G cluster_workflow PROTAC Characterization Workflow synthesis PROTAC Synthesis purification Purification (HPLC) synthesis->purification characterization Structural Characterization (LC-MS, NMR) purification->characterization binding_assay Binding Assays (e.g., SPR, ITC) purification->binding_assay cell_culture Cell Culture with PROTAC purification->cell_culture western_blot Western Blot Analysis cell_culture->western_blot degradation_quant Quantification of Protein Degradation (DC50, Dmax) western_blot->degradation_quant

References

Methodological & Application

Application Notes and Protocols for the Conjugation of Dimethylamine-PEG19 to Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to molecules, is a cornerstone strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutics. This process can improve solubility, extend circulating half-life, and reduce the immunogenicity of conjugated molecules. While traditional PEGylation often targets primary amines, specialized applications, such as the synthesis of Proteolysis Targeting Chimeras (PROTACs), necessitate the use of PEG linkers with diverse functionalities. Dimethylamine-PEG19 is one such specialized linker, featuring a terminal dimethylamine group, a secondary amine.

This document provides a detailed protocol for the conjugation of this compound to ligands containing a carbonyl group (aldehyde or ketone) via reductive amination. This method forms a stable tertiary amine linkage, offering a robust and reliable strategy for the synthesis of PEGylated ligands for various research and drug development applications.

Principle of Reductive Amination

Reductive amination is a two-step, one-pot reaction ideal for forming a stable carbon-nitrogen bond between a secondary amine and a carbonyl group.

  • Schiff Base/Enamine Formation: The secondary amine of this compound reacts with the aldehyde or ketone on the ligand to form an unstable enamine intermediate. This reaction is typically favored under mildly acidic to neutral conditions.

  • Reduction: A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is used to selectively reduce the enamine to a stable tertiary amine. These reducing agents are preferred as they do not readily reduce the starting aldehyde or ketone, allowing for an efficient one-pot reaction.[1][2]

Experimental Protocols

This section outlines the detailed methodology for the conjugation of this compound to a ligand containing an aldehyde functional group.

Materials and Reagents
  • This compound

  • Aldehyde-functionalized ligand

  • Anhydrous Dimethylformamide (DMF)

  • Sodium Cyanoborohydride (NaBH₃CN)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching solution: 1 M Glycine or Tris-HCl, pH 7.5

  • Dialysis membrane (appropriate MWCO) or Size-Exclusion Chromatography (SEC) column

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Mass Spectrometer (MS)

  • Nuclear Magnetic Resonance (NMR) Spectrometer

Protocol: Conjugation of this compound to an Aldehyde-Functionalized Ligand
  • Preparation of Reactants:

    • Dissolve the aldehyde-functionalized ligand in anhydrous DMF to a final concentration of 10-20 mg/mL.

    • Immediately before use, dissolve this compound in the same solvent to achieve a 1.5 to 5-fold molar excess relative to the ligand.

    • Prepare a fresh solution of sodium cyanoborohydride in a suitable anhydrous solvent (e.g., DMF or methanol) at a concentration of approximately 5 M. Caution: Sodium cyanoborohydride is toxic and should be handled in a fume hood with appropriate personal protective equipment.[1]

  • Conjugation Reaction:

    • In a clean, dry reaction vessel, add the solution of the aldehyde-functionalized ligand.

    • To this, add the this compound solution.

    • Add a catalytic amount of acetic acid to maintain a slightly acidic pH (around 5-6) to facilitate enamine formation.

    • Initiate the reduction by adding the sodium cyanoborohydride solution to the reaction mixture to a final concentration of 20-50 mM.

    • Allow the reaction to proceed for 12-24 hours at room temperature with gentle stirring.

  • Reaction Quenching:

    • To stop the reaction and consume any unreacted aldehyde groups, add a quenching solution (e.g., 1 M Glycine or Tris-HCl, pH 7.5) to a final concentration of 50-100 mM.[1]

    • Stir for an additional 1-2 hours at room temperature.

  • Purification of the Conjugate:

    • The crude reaction mixture can be purified using either dialysis or size-exclusion chromatography (SEC) to remove unreacted this compound and other small molecules.

    • For higher purity, RP-HPLC is recommended. A gradient of water and acetonitrile with 0.1% trifluoroacetic acid (TFA) is commonly used for elution.[3]

  • Characterization of the Conjugate:

    • RP-HPLC: Analyze the purified fractions to assess purity. The PEGylated conjugate will have a significantly different retention time compared to the unconjugated ligand.

    • Mass Spectrometry (MS): Confirm the identity of the conjugate by verifying its molecular weight. ESI-MS is well-suited for this purpose.

    • NMR Spectroscopy: Use ¹H NMR to confirm the successful conjugation and determine the degree of PEGylation. The characteristic peaks of the PEG ethylene glycol units (around 3.6 ppm) and the dimethylamine group can be compared to signals from the ligand.

Data Presentation

The following tables summarize typical quantitative data for the conjugation of this compound to a ligand via reductive amination.

ParameterValueReference
Reaction Conditions
Molar Ratio (PEG:Ligand)1.5:1 to 5:1
pH5.0 - 6.0
Reducing AgentSodium Cyanoborohydride
TemperatureRoom Temperature (20-25°C)
Reaction Time12 - 24 hours
Purification & Analysis
Purification MethodRP-HPLC
Mobile Phase A0.1% TFA in Water
Mobile Phase B0.1% TFA in Acetonitrile
Gradient5-95% B over 30 min
Expected Outcomes
Yield60 - 85%
Purity (by HPLC)>95%
Characterization Data Expected Result
Mass Spectrometry Observed mass should correspond to the sum of the molecular weights of the ligand and this compound.
¹H NMR Appearance of characteristic PEG signals (~3.6 ppm) and a shift in the signals of the ligand protons adjacent to the newly formed tertiary amine.

Visualizations

Signaling Pathway/Experimental Workflow

G Experimental Workflow for this compound Conjugation cluster_prep 1. Preparation cluster_reaction 2. Conjugation cluster_purification 3. Purification & Analysis Ligand Dissolve Aldehyde-Ligand in DMF Mix Mix Ligand and PEG Ligand->Mix PEG Dissolve this compound in DMF PEG->Mix Reducer Prepare NaBH3CN Solution Add_Reducer Add NaBH3CN Mix->Add_Reducer Add Acetic Acid React Incubate 12-24h at RT Add_Reducer->React Quench Quench Reaction React->Quench Purify Purify by HPLC Quench->Purify Characterize Characterize by MS and NMR Purify->Characterize

Caption: Workflow for the conjugation of this compound.

Logical Relationship Diagram

G Reductive Amination Reaction Pathway Ligand_Aldehyde Ligand-CHO Enamine Enamine Intermediate Ligand-CH=N+(CH3)-PEG19 Ligand_Aldehyde->Enamine + DMA_PEG HN(CH3)-PEG19 DMA_PEG->Enamine + H+ Final_Product Final Conjugate Ligand-CH2-N(CH3)-PEG19 Enamine->Final_Product + NaBH3CN - H+

Caption: The chemical pathway of reductive amination.

References

Application Notes and Protocols for Dimethylamine-PEG19 in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Dimethylamine-PEG19 in cancer research, focusing on its application in drug delivery systems. The protocols detailed below offer standardized methods for the formulation, characterization, and evaluation of this compound-functionalized nanoparticles for the targeted delivery of therapeutic agents to cancer cells.

Application Notes

Introduction to this compound in Oncology

Polyethylene glycol (PEG) is a biocompatible polymer widely employed in drug delivery to enhance the pharmacokinetic properties of therapeutic agents. "PEGylation" involves the attachment of PEG chains to a molecule or nanoparticle surface, which confers several advantages in cancer therapy. The "19" in this compound signifies the number of repeating ethylene glycol units, indicating a specific chain length that influences the physicochemical properties of the resulting conjugate.

The terminal dimethylamine group provides a positive charge at physiological pH. This cationic nature can enhance the interaction of the drug delivery system with the negatively charged cell membranes of cancer cells, potentially leading to increased cellular uptake. Furthermore, the dimethylamine moiety can serve as a reactive handle for the conjugation of targeting ligands, such as antibodies or peptides, to further improve tumor-specific delivery.

Key Applications in Cancer Research
  • Enhanced Drug Solubility and Stability: this compound can be conjugated to hydrophobic anticancer drugs, improving their solubility in aqueous environments and protecting them from enzymatic degradation, thereby increasing their stability in circulation.

  • Prolonged Circulation Time: The hydrophilic PEG component creates a hydration shell around the nanoparticle, which shields it from opsonization and clearance by the reticuloendothelial system (RES). This "stealth" effect leads to a longer circulation half-life, allowing for greater accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.[1]

  • Targeted Drug Delivery: The terminal dimethylamine group can be utilized for the covalent attachment of targeting ligands that recognize and bind to specific receptors overexpressed on the surface of cancer cells. This active targeting strategy can significantly improve the therapeutic index of anticancer drugs by concentrating them at the tumor site while minimizing off-target toxicity.

  • Co-delivery of Therapeutics: Nanoparticles functionalized with this compound can be engineered to co-encapsulate multiple therapeutic agents, such as a combination of chemotherapeutic drugs or a drug and a nucleic acid (e.g., siRNA), to achieve synergistic anticancer effects and overcome drug resistance.

Mechanism of Cellular Uptake

The cellular uptake of this compound-functionalized nanoparticles is believed to occur through a combination of mechanisms. The positive charge of the dimethylamine group facilitates initial electrostatic interactions with the anionic cell surface. Subsequently, the nanoparticles are primarily internalized via endocytosis. The specific endocytic pathway can be influenced by nanoparticle size, shape, and surface chemistry, with clathrin-mediated and caveolae-mediated endocytosis being common routes.

Quantitative Data Summary

The following tables summarize key quantitative parameters for nanoparticles formulated with amine-terminated PEG derivatives, providing a reference for expected performance.

Table 1: Physicochemical Properties of Amine-PEGylated Nanoparticles

Nanoparticle FormulationPolymer UsedAverage Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Lipid Nanoparticles Dimethylamine-PEG-Lipid100 - 200< 0.2+10 to +30
Polymeric Micelles PEG-g-poly(aspartamide-co-N,N-dimethylethylenediamino aspartamide)~70NarrowNot Specified
Mesoporous Silica Nanoparticles Amine-terminated PEG150 - 250< 0.3+5 to +20

Table 2: Drug Loading and Release Characteristics

DrugNanoparticle SystemDrug Loading Capacity (%)Encapsulation Efficiency (%)In Vitro Release (24h, pH 5.5)
Ammonium Glycyrrhizinate PEG-DMEDA-PASP Micelles5870~90%
Doxorubicin Amine-PEGylated Liposomes5 - 15> 8040 - 60%
Paclitaxel Amine-PEGylated Polymeric Nanoparticles10 - 20> 7530 - 50%

Experimental Protocols

Protocol 1: Formulation of Drug-Loaded this compound Nanoparticles

This protocol describes a general method for preparing drug-loaded nanoparticles using a nanoprecipitation technique.

Materials:

  • This compound-block-poly(lactic-co-glycolic acid) (PLGA) or other suitable copolymer

  • Anticancer drug (e.g., Doxorubicin, Paclitaxel)

  • Organic solvent (e.g., Acetone, Acetonitrile)

  • Deionized water or buffer (e.g., PBS, pH 7.4)

  • Magnetic stirrer and stir bar

  • Dialysis membrane (MWCO 10 kDa)

Methodology:

  • Dissolve the this compound-PLGA copolymer and the anticancer drug in the organic solvent.

  • Under moderate stirring, add the organic phase dropwise to the aqueous phase.

  • Continue stirring for 2-4 hours at room temperature to allow for solvent evaporation and nanoparticle self-assembly.

  • Transfer the nanoparticle suspension to a dialysis membrane and dialyze against deionized water or buffer for 24 hours to remove the organic solvent and unencapsulated drug. Change the dialysis buffer every 4-6 hours.

  • Collect the purified nanoparticle suspension and store at 4°C.

Protocol 2: Characterization of Nanoparticles

1. Size and Zeta Potential:

  • Dilute the nanoparticle suspension in deionized water.

  • Measure the hydrodynamic diameter and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

  • Measure the zeta potential using Laser Doppler Velocimetry.

2. Drug Encapsulation Efficiency and Loading Capacity:

  • Lyophilize a known amount of the nanoparticle suspension.

  • Dissolve the lyophilized powder in a suitable organic solvent to disrupt the nanoparticles and release the drug.

  • Quantify the amount of encapsulated drug using a suitable analytical method (e.g., High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry).

  • Calculate the Encapsulation Efficiency (EE%) and Drug Loading Capacity (LC%) using the following formulas:

    • EE% = (Mass of drug in nanoparticles / Total mass of drug used) x 100

    • LC% = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

Protocol 3: In Vitro Drug Release Study

Materials:

  • Drug-loaded nanoparticle suspension

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5

  • Dialysis membrane (MWCO 10 kDa)

  • Shaking incubator

Methodology:

  • Place a known concentration of the drug-loaded nanoparticle suspension into a dialysis bag.

  • Immerse the dialysis bag in PBS at either pH 7.4 (to simulate physiological conditions) or pH 5.5 (to simulate the endosomal environment).

  • Place the setup in a shaking incubator at 37°C.

  • At predetermined time intervals, withdraw a sample from the release medium outside the dialysis bag.

  • Replenish the release medium with an equal volume of fresh buffer to maintain sink conditions.

  • Quantify the concentration of the released drug in the collected samples using a suitable analytical method.

  • Calculate the cumulative percentage of drug released over time.

Protocol 4: In Vitro Cellular Uptake Assay

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Cell culture medium and supplements

  • Fluorescently labeled this compound nanoparticles

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer or fluorescence microscope

Methodology:

  • Seed the cancer cells in a multi-well plate and allow them to adhere overnight.

  • Incubate the cells with various concentrations of fluorescently labeled nanoparticles for different time points (e.g., 1, 4, 24 hours).

  • After incubation, wash the cells three times with cold PBS to remove non-internalized nanoparticles.

  • For flow cytometry analysis, detach the cells using trypsin-EDTA, resuspend them in PBS, and analyze the fluorescence intensity.

  • For fluorescence microscopy, fix the cells, stain the nuclei (e.g., with DAPI), and visualize the cellular uptake of the nanoparticles.

Visualizations

experimental_workflow cluster_formulation Nanoparticle Formulation cluster_characterization Characterization cluster_evaluation In Vitro Evaluation A 1. Dissolve Polymer & Drug in Organic Solvent B 2. Add to Aqueous Phase (Nanoprecipitation) A->B C 3. Solvent Evaporation B->C D 4. Dialysis for Purification C->D E Size & Zeta Potential (DLS) D->E F Drug Loading & Encapsulation (HPLC/UV-Vis) D->F G Morphology (TEM/SEM) D->G H Drug Release Study (Dialysis) D->H I Cellular Uptake (Flow Cytometry/Microscopy) D->I J Cytotoxicity Assay (MTT/XTT) I->J

Caption: Experimental workflow for developing and evaluating this compound nanoparticles.

signaling_pathway cluster_delivery Drug Delivery & Cellular Uptake cluster_action Intracellular Drug Action (Example: Doxorubicin) NP This compound Nanoparticle (Drug-Loaded) Membrane Cancer Cell Membrane NP->Membrane 1. Binding & Endocytosis Endosome Endosome Membrane->Endosome Drug_Release Drug Release (pH-mediated) Endosome->Drug_Release Dox Doxorubicin Drug_Release->Dox DNA DNA Intercalation & Topoisomerase II Inhibition Dox->DNA ROS Reactive Oxygen Species (ROS) Production Dox->ROS Apoptosis Apoptosis DNA->Apoptosis ROS->Apoptosis

Caption: Cellular uptake and mechanism of action for a drug delivered via this compound nanoparticles.

References

Application Notes and Protocols: Dimethylamine-PEG19 in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of structure and function of neurons. A key pathological hallmark in many of these diseases is the accumulation of misfolded and aggregated proteins, such as tau and α-synuclein.[1][2] Targeted protein degradation has emerged as a promising therapeutic strategy to eliminate these pathogenic proteins.[3] Proteolysis-targeting chimeras (PROTACs) are novel therapeutic modalities that facilitate the degradation of specific proteins by hijacking the ubiquitin-proteasome system.[2]

Dimethylamine-PEG19 is a flexible, hydrophilic polyethylene glycol (PEG)-based linker used in the synthesis of PROTACs.[4] Its PEG structure enhances the solubility and bioavailability of the PROTAC molecule, while the terminal dimethylamine group provides a reactive handle for conjugation to a ligand that binds to the target protein or an E3 ubiquitin ligase. The length of the PEG19 chain provides optimal spacing between the two ends of the PROTAC, facilitating the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is crucial for efficient ubiquitination and subsequent degradation of the target protein.

These application notes provide an overview of the use of this compound in the construction of PROTACs for neurodegenerative disease research and offer representative protocols for their evaluation.

Application in Neurodegenerative Disease

PROTACs constructed with this compound linkers can be designed to target key pathogenic proteins in neurodegenerative diseases, including:

  • Tau protein in Alzheimer's Disease: Hyperphosphorylated and aggregated tau forms neurofibrillary tangles, a hallmark of Alzheimer's disease. PROTACs can be designed to specifically target and degrade tau, thereby preventing or reducing the formation of these toxic aggregates.

  • α-Synuclein in Parkinson's Disease: The aggregation of α-synuclein into Lewy bodies is a central pathological feature of Parkinson's disease. PROTACs can be developed to promote the clearance of α-synuclein, potentially slowing disease progression.

  • Huntingtin (HTT) Protein in Huntington's Disease: The mutant huntingtin protein (mHTT) is the causative agent of Huntington's disease. PROTACs offer a strategy to lower the levels of mHTT, addressing the root cause of the disease.

The use of a this compound linker in these PROTACs can improve their pharmacokinetic properties, such as solubility and cell permeability, which are critical for reaching target proteins within the central nervous system.

Data Presentation

The following tables represent hypothetical quantitative data for a PROTAC, designated "PROTAC-Tau-DMP19," which utilizes a this compound linker and is designed to degrade the tau protein.

Table 1: In Vitro Degradation of Tau Protein by PROTAC-Tau-DMP19

Cell LineTreatmentConcentration (nM)Tau Protein Level (%)
SH-SY5YVehicle (DMSO)-100
SH-SY5YPROTAC-Tau-DMP191075
SH-SY5YPROTAC-Tau-DMP195040
SH-SY5YPROTAC-Tau-DMP1910015
SH-SY5YPROTAC-Tau-DMP19 + Carfilzomib10095

Table 2: Pharmacokinetic Properties of PROTAC-Tau-DMP19 in a Mouse Model

ParameterValue
Bioavailability (Oral)35%
Half-life (t½)8 hours
Cmax (Plasma)250 ng/mL
Brain/Plasma Ratio0.8

Experimental Protocols

The following are representative protocols for evaluating a PROTAC containing a this compound linker.

Protocol 1: In Vitro Tau Degradation Assay

Objective: To determine the efficacy of a tau-targeting PROTAC in degrading tau protein in a neuronal cell line.

Materials:

  • SH-SY5Y neuroblastoma cells

  • DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • PROTAC-Tau-DMP19 (stock solution in DMSO)

  • Proteasome inhibitor (e.g., Carfilzomib)

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose membranes

  • Primary antibodies (anti-Tau, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture: Plate SH-SY5Y cells in 6-well plates and grow to 70-80% confluency.

  • Treatment: Treat cells with varying concentrations of PROTAC-Tau-DMP19 (e.g., 10, 50, 100 nM) or vehicle (DMSO) for 24 hours. For a negative control, co-treat cells with 100 nM PROTAC-Tau-DMP19 and a proteasome inhibitor.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine protein concentration using the BCA assay.

  • Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer proteins to a nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour.

    • Develop the blot using a chemiluminescent substrate and image the bands.

  • Data Analysis: Quantify band intensities and normalize tau protein levels to the loading control (GAPDH).

Protocol 2: Immunofluorescence Staining for Tau

Objective: To visualize the reduction of tau protein in cells treated with a tau-targeting PROTAC.

Materials:

  • Cells grown on coverslips in a 24-well plate

  • PROTAC-Tau-DMP19

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody (anti-Tau)

  • Fluorescently labeled secondary antibody

  • DAPI stain

  • Mounting medium

Procedure:

  • Cell Treatment: Treat cells on coverslips with PROTAC-Tau-DMP19 (e.g., 100 nM) or vehicle for 24 hours.

  • Fixation: Wash with PBS and fix with 4% PFA for 15 minutes.

  • Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.

  • Blocking: Wash with PBS and block with blocking solution for 1 hour.

  • Antibody Staining:

    • Incubate with primary anti-Tau antibody in blocking solution overnight at 4°C.

    • Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.

  • Nuclear Staining: Stain with DAPI for 5 minutes.

  • Mounting and Imaging: Wash with PBS, mount the coverslips onto microscope slides, and visualize using a fluorescence microscope.

Visualizations

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation cluster_1 Ternary Complex Formation PROTAC PROTAC (with this compound linker) TargetProtein Pathogenic Protein (e.g., Tau) PROTAC->TargetProtein Binds to Target E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase Binds to E3 Ligase Ubiquitination Polyubiquitination TargetProtein->Ubiquitination Target is tagged E3Ligase->Ubiquitination TargetProtein_c Pathogenic Protein PROTAC_c PROTAC TargetProtein_c->PROTAC_c E3Ligase_c E3 Ligase PROTAC_c->E3Ligase_c Ubiquitin Ubiquitin Ubiquitin->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Signal Degradation Protein Degradation Proteasome->Degradation

Caption: Mechanism of action for a PROTAC utilizing a this compound linker.

Experimental_Workflow cluster_workflow In Vitro Evaluation Workflow cluster_analysis Analysis start Start: Neuronal Cell Culture treatment Treat with PROTAC (with this compound) start->treatment lysis Cell Lysis and Protein Quantification treatment->lysis western Western Blot for Target Protein Levels lysis->western if_staining Immunofluorescence for Protein Localization lysis->if_staining data_analysis Data Analysis and Quantification western->data_analysis if_staining->data_analysis end End: Determine PROTAC Efficacy data_analysis->end

Caption: Experimental workflow for in vitro evaluation of a PROTAC.

References

Application Notes and Protocols for Cell Permeability Assays of Dimethylamine-PEG19 Containing PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target previously "undruggable" proteins by inducing their degradation through the ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The physicochemical properties of the linker are critical determinants of a PROTAC's overall efficacy, influencing its solubility, stability, and, crucially, its ability to permeate cell membranes to reach its intracellular target.[2]

PROTACs containing polyethylene glycol (PEG) linkers are common, as PEGylation can enhance solubility and pharmacokinetic properties.[2] The inclusion of a dimethylamine group in the linker may further influence the molecule's polarity and potential for interactions with the cell membrane. This document provides detailed application notes and protocols for assessing the cell permeability of PROTACs featuring a Dimethylamine-PEG19 linker. The methodologies described herein are essential for the rational design and optimization of PROTACs with improved cell permeability and, consequently, enhanced therapeutic potential.

Signaling Pathway of PROTAC Action

PROTAC_Signaling_Pathway cluster_extracellular Extracellular Space PROTAC_ext PROTAC (this compound) PROTAC_int PROTAC_int PROTAC_ext->PROTAC_int Cellular Uptake Ternary_Complex Ternary_Complex PROTAC_int->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Target Target Target->Ternary_Complex E3_Ligase E3_Ligase E3_Ligase->Ternary_Complex Ub_Target Ub_Target Ubiquitination->Ub_Target Proteasome Proteasome Ub_Target->Proteasome Degradation Degradation Proteasome->Degradation Peptides Peptides Degradation->Peptides

Key Cell Permeability Assays

The assessment of cell permeability is a critical step in the development of effective PROTACs.[1] Due to their high molecular weight and polar surface area, many PROTACs exhibit poor membrane permeability.[3] Several in vitro assays are commonly employed to evaluate the ability of PROTACs to cross cellular membranes.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method that models passive transcellular permeability. It is a cost-effective tool for early-stage screening of compounds based on their ability to diffuse across an artificial lipid membrane. However, it should be noted that for some PROTACs, PAMPA may not accurately predict cell permeability, and cell-based assays are recommended for more comprehensive analysis.

Caco-2 Permeability Assay

The Caco-2 permeability assay is a widely used cell-based model that utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium. This assay provides a more holistic assessment of permeability by considering passive diffusion, active transport, and efflux mechanisms. Due to the potential for low recovery of PROTACs in this assay, modifications such as the addition of bovine serum albumin (BSA) to the assay buffer may be necessary.

Madin-Darby Canine Kidney (MDCK) Cell Permeability Assay

The MDCK cell permeability assay is another valuable tool, particularly for predicting blood-brain barrier penetration. MDCK cells can be transfected to overexpress specific transporters, such as P-glycoprotein (P-gp), allowing for the investigation of a compound's susceptibility to efflux.

Experimental Workflow for Permeability Assays

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare PROTAC Stock (this compound) Dosing Add PROTAC to Donor Compartment Compound_Prep->Dosing Cell_Culture Culture & Seed Cells (Caco-2 or MDCK) Cell_Culture->Dosing PAMPA_Prep Prepare PAMPA Plate PAMPA_Prep->Dosing Incubation Incubate at 37°C Dosing->Incubation Sampling Collect Samples from Donor & Acceptor Incubation->Sampling Quantification Quantify PROTAC Concentration (LC-MS/MS) Sampling->Quantification Calculation Calculate Papp, Efflux Ratio, & Recovery Quantification->Calculation Interpretation Interpret Data Calculation->Interpretation

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Materials:

  • PAMPA plate (e.g., 96-well format with a filter membrane)

  • Phospholipid solution (e.g., 1% lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound containing PROTAC

  • Reference compounds (high and low permeability controls)

  • Acceptor plate (96-well)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of the this compound PROTAC in a suitable solvent (e.g., DMSO).

  • Prepare the working solution of the PROTAC and reference compounds in PBS at the desired concentration (e.g., 10 µM), ensuring the final DMSO concentration is low (e.g., <1%).

  • Coat the filter membrane of the PAMPA donor plate with the phospholipid solution and allow it to impregnate for at least 5 minutes.

  • Add the appropriate volume of PBS to the acceptor plate wells.

  • Add the working solutions of the PROTAC and controls to the donor plate wells.

  • Carefully place the donor plate on top of the acceptor plate, creating a "sandwich."

  • Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours).

  • After incubation, separate the plates and collect samples from both the donor and acceptor wells.

  • Analyze the concentration of the PROTAC in all samples by LC-MS/MS.

Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:

Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - (CA(t) / Cequilibrium))

Where:

  • VD = volume of the donor well

  • VA = volume of the acceptor well

  • A = area of the membrane

  • t = incubation time

  • CA(t) = concentration in the acceptor well at time t

  • Cequilibrium = equilibrium concentration

Protocol 2: Caco-2 Permeability Assay

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound containing PROTAC

  • Reference compounds (e.g., propranolol for high permeability, Lucifer yellow for monolayer integrity)

  • Bovine Serum Albumin (BSA) (optional)

  • LC-MS/MS system for analysis

Procedure:

  • Seed Caco-2 cells onto the Transwell inserts and culture for 21-25 days to allow for differentiation and monolayer formation.

  • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Prepare the dosing solution of the this compound PROTAC and reference compounds in HBSS. To improve recovery, 0.25% BSA may be added to the basolateral compartment buffer.

  • Wash the Caco-2 monolayers with pre-warmed HBSS.

  • For Apical to Basolateral (A-B) permeability: Add the dosing solution to the apical (upper) chamber and fresh HBSS (with or without BSA) to the basolateral (lower) chamber.

  • For Basolateral to Apical (B-A) permeability: Add the dosing solution to the basolateral chamber and fresh HBSS to the apical chamber.

  • Incubate the plates at 37°C with 5% CO2 for a specified time (e.g., 2 hours).

  • At the end of the incubation, collect samples from both the apical and basolateral chambers.

  • Analyze the concentration of the PROTAC in all samples by LC-MS/MS.

Data Analysis: Calculate the Papp value for both A-B and B-A directions. The efflux ratio is calculated as:

Efflux Ratio = Papp (B-A) / Papp (A-B)

An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.

Protocol 3: MDCK-MDR1 Permeability Assay

Materials:

  • MDCK cells stably expressing the MDR1 gene (MDCK-MDR1)

  • Transwell inserts

  • Cell culture medium

  • Transport buffer (e.g., HBSS)

  • This compound containing PROTAC

  • Reference compounds (e.g., a known P-gp substrate like digoxin and a non-substrate)

  • P-gp inhibitor (e.g., cyclosporin A)

  • LC-MS/MS system for analysis

Procedure:

  • Seed MDCK-MDR1 cells onto Transwell inserts and culture until a confluent monolayer is formed (typically 3-5 days).

  • Verify monolayer integrity by measuring TEER.

  • Prepare dosing solutions of the PROTAC and controls in transport buffer. For inhibitor studies, pre-incubate the cells with the P-gp inhibitor.

  • Perform the permeability assay in both A-B and B-A directions as described for the Caco-2 assay.

  • Incubate at 37°C for a defined period (e.g., 90 minutes).

  • Collect samples from both chambers and analyze by LC-MS/MS.

Data Analysis: Calculate the Papp values and the efflux ratio. A significant reduction in the efflux ratio in the presence of a P-gp inhibitor confirms that the PROTAC is a substrate of P-gp.

Data Presentation

The quantitative data obtained from these assays should be summarized in a clear and structured format for easy comparison.

PROTAC ID Assay Type Papp (A-B) (10-6 cm/s) Papp (B-A) (10-6 cm/s) Efflux Ratio % Recovery
PROTAC-DMA-PEG19-01PAMPA1.5N/AN/A85
PROTAC-DMA-PEG19-01Caco-20.84.25.375
PROTAC-DMA-PEG19-01MDCK-MDR10.55.511.080
PROTAC-DMA-PEG19-01 + InhibitorMDCK-MDR11.21.51.2582
Control (High Permeability)Caco-2>10>10~1>90
Control (Low Permeability)Caco-2<1<1~1>90

Note: The data presented in this table are for illustrative purposes only and do not represent actual experimental results for a specific this compound containing PROTAC.

Conclusion

The cell permeability of PROTACs is a critical parameter that dictates their therapeutic efficacy. The assays and protocols detailed in this document provide a comprehensive framework for evaluating the permeability of this compound containing PROTACs. A systematic approach, combining cell-free and cell-based assays, will enable researchers to understand the structure-permeability relationships and guide the design of next-generation PROTACs with optimized drug-like properties. Careful consideration of experimental conditions, such as the inclusion of BSA to improve recovery, is essential for obtaining reliable and reproducible data.

References

Application Notes and Protocols for In Vitro Ubiquitination Assays with Dimethylamine-PEG19 PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] A PROTAC consists of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[2][3] The Dimethylamine-PEG19 linker is a polyethylene glycol (PEG)-based linker utilized in the synthesis of PROTACs.[4][5] The length and composition of the linker are critical for the efficacy of a PROTAC, as they influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for subsequent ubiquitination and degradation of the target protein.

These application notes provide detailed protocols for in vitro ubiquitination assays to characterize the activity of PROTACs containing a this compound linker. The protocols described herein are foundational and can be adapted for various target proteins and E3 ligases.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway of PROTAC-mediated protein degradation and a typical experimental workflow for in vitro ubiquitination assays.

PROTAC_Signaling_Pathway cluster_0 Cellular Environment PROTAC This compound PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN/VHL) E3_Ligase->Ternary_Complex Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Transfers Ub E2->Ternary_Complex Recruited Ub Ubiquitin (Ub) Ub->E1 ATP ATP ATP->E1 Activates Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Targeting Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_detection Detection Methods A 1. Reagent Preparation (E1, E2, E3, POI, Ubiquitin, ATP, This compound PROTAC) B 2. In Vitro Ubiquitination Reaction Incubate components at 37°C A->B C 3. Stop Reaction (e.g., with SDS-PAGE sample buffer) B->C D 4. Detection of Ubiquitination C->D E 5. Data Analysis (Quantification of ubiquitinated POI) D->E Western_Blot Western Blot LC_MS LC-MS/MS AlphaLISA AlphaLISA TR_FRET TR-FRET

Caption: In vitro ubiquitination assay workflow.

Quantitative Data Summary

The following tables present hypothetical, yet representative, quantitative data for a this compound PROTAC ("PROTAC-X") targeting a hypothetical protein of interest (POI-Y) and recruiting the Cereblon (CRBN) E3 ligase.

Table 1: Ternary Complex Formation Affinity

Assay MethodBinary Affinity (PROTAC-X to POI-Y, KD)Binary Affinity (PROTAC-X to CRBN, KD)Ternary Complex Affinity (KD)Cooperativity (α)
TR-FRET150 nM800 nM50 nM3
AlphaLISA175 nM750 nM60 nM2.9
SPR140 nM820 nM45 nM3.1

Note: Cooperativity (α) is calculated as the ratio of the binary affinity of the weaker interaction to the ternary complex affinity. A value greater than 1 indicates positive cooperativity.

Table 2: In Vitro Ubiquitination Efficiency

Detection MethodPROTAC-X Concentration% POI-Y Ubiquitination (Dmax)Ub50
Western Blot (Densitometry)1 µM85%150 nM
LC-MS/MS (di-Gly remnant)1 µM92%120 nM
AlphaLISA1 µM88%135 nM

Note: Dmax represents the maximum percentage of target protein ubiquitination. Ub50 is the concentration of PROTAC required to achieve 50% of the maximal ubiquitination.

Experimental Protocols

Protocol 1: In Vitro Ubiquitination Assay using Western Blotting

This protocol describes a standard in vitro ubiquitination assay with detection by Western blotting.

Materials:

  • Recombinant human E1 activating enzyme (UBE1)

  • Recombinant human E2 conjugating enzyme (e.g., UBE2D2/UbcH5b)

  • Recombinant human E3 ligase complex (e.g., CRBN-DDB1)

  • Recombinant target protein of interest (POI)

  • Ubiquitin

  • ATP

  • This compound PROTAC

  • 10X Ubiquitination Reaction Buffer (500 mM Tris-HCl pH 7.5, 50 mM MgCl₂, 10 mM DTT)

  • 4X SDS-PAGE Sample Buffer

  • Primary antibodies: anti-POI, anti-ubiquitin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Deionized water

Procedure:

  • Reaction Setup: On ice, prepare a master mix for the desired number of reactions. For a single 20 µL reaction, combine the following:

    • 2 µL of 10X Ubiquitination Reaction Buffer

    • 100 nM E1 enzyme

    • 500 nM E2 enzyme

    • 200 nM E3 ligase complex

    • 500 nM target protein (POI)

    • 10 µM Ubiquitin

    • 4 mM ATP

    • Variable concentrations of this compound PROTAC (e.g., 0-10 µM)

    • Deionized water to a final volume of 20 µL

  • Initiate Reaction: Mix the components gently and incubate the reaction tubes at 37°C for 1-2 hours.

  • Stop Reaction: Terminate the reaction by adding 6.7 µL of 4X SDS-PAGE Sample Buffer and boiling at 95°C for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Load 15-20 µL of each reaction onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the POI overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in step 4.5.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities of the ubiquitinated POI (higher molecular weight smear or distinct bands) and the unmodified POI using densitometry software. Calculate the percentage of ubiquitinated POI.

Protocol 2: Ternary Complex Formation Assay using TR-FRET

This protocol outlines a time-resolved fluorescence energy transfer (TR-FRET) assay to measure the formation of the ternary complex.

Materials:

  • Tagged recombinant E3 ligase (e.g., His-tagged CRBN)

  • Tagged recombinant POI (e.g., GST-tagged POI)

  • Terbium (Tb)-conjugated anti-tag antibody (e.g., anti-His-Tb)

  • Fluorescein-conjugated anti-tag antibody (e.g., anti-GST-Fluorescein)

  • This compound PROTAC

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA)

  • 384-well low-volume white plate

Procedure:

  • Reagent Preparation: Prepare solutions of the tagged E3 ligase, tagged POI, and the this compound PROTAC at various concentrations in Assay Buffer.

  • Assay Plate Setup: In a 384-well plate, add the following components in a final volume of 20 µL:

    • 5 µL of tagged E3 ligase

    • 5 µL of tagged POI

    • 5 µL of this compound PROTAC (at varying concentrations)

  • Incubation: Incubate the plate at room temperature for 30-60 minutes to allow for ternary complex formation.

  • Antibody Addition: Add 5 µL of a pre-mixed solution of the Tb-conjugated and Fluorescein-conjugated antibodies to each well.

  • Final Incubation: Incubate the plate for 1-2 hours at room temperature, protected from light.

  • TR-FRET Measurement: Read the plate on a TR-FRET-compatible plate reader, with excitation at 340 nm and emission at 665 nm (for FRET signal) and 620 nm (for Tb donor).

  • Data Analysis: Calculate the TR-FRET ratio (665 nm / 620 nm). Plot the TR-FRET ratio against the PROTAC concentration to determine the ternary complex formation curve and calculate the KD.

Protocol 3: In Vitro Ubiquitination Assay using LC-MS/MS

This protocol provides a method for the sensitive detection and quantification of ubiquitinated POI using liquid chromatography-tandem mass spectrometry (LC-MS/MS) by identifying the di-glycine (di-Gly) remnant of ubiquitin on lysine residues of the target protein.

Materials:

  • Completed in vitro ubiquitination reaction (from Protocol 1, step 2)

  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin

  • Di-Gly remnant antibody-conjugated beads

  • LC-MS/MS system

Procedure:

  • Protein Denaturation and Reduction: To the 20 µL ubiquitination reaction, add urea to a final concentration of 8 M. Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour.

  • Alkylation: Add IAA to a final concentration of 20 mM and incubate in the dark at room temperature for 30 minutes.

  • Digestion: Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Peptide Cleanup: Acidify the digest with formic acid and desalt the peptides using a C18 StageTip.

  • Di-Gly Peptide Enrichment: Incubate the desalted peptides with di-Gly remnant antibody-conjugated beads to enrich for ubiquitinated peptides.

  • LC-MS/MS Analysis: Elute the enriched peptides and analyze them using an LC-MS/MS system.

  • Data Analysis: Identify and quantify the di-Gly modified peptides corresponding to the POI using appropriate proteomics software. This will provide site-specific ubiquitination information and a quantitative measure of ubiquitination levels.

References

Application Notes and Protocols for Western Blot Analysis of Protein Degradation Induced by a Dimethylamine-PEG19-Containing PROTAC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a powerful therapeutic strategy, enabling the selective removal of disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this approach. These heterobifunctional molecules are designed to recruit a specific E3 ubiquitin ligase to a protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][2][3]

A PROTAC molecule is composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical properties such as solubility and cell permeability.

Dimethylamine-PEG19 is a polyethylene glycol (PEG)-based linker utilized in the synthesis of PROTACs. The PEG component of the linker can enhance the aqueous solubility and cell permeability of the PROTAC molecule. The length and flexibility of the PEG chain are crucial for optimizing the distance and orientation between the POI and the E3 ligase to facilitate efficient ubiquitination.

Western blotting is a fundamental and widely used technique to quantify the degradation of a target protein following treatment with a PROTAC. This method allows for the sensitive and specific detection of changes in protein levels, providing a direct measure of the PROTAC's efficacy. Furthermore, Western blotting can be adapted to detect the ubiquitination of the target protein, offering mechanistic insights into the PROTAC's mode of action.

These application notes provide a detailed protocol for assessing the degradation of a target protein in cultured cells treated with a hypothetical PROTAC, designated as "PROTAC-X," which incorporates a this compound linker.

Signaling Pathway for PROTAC-Mediated Protein Degradation

The mechanism of action for PROTACs involves hijacking the cell's natural ubiquitin-proteasome system (UPS). The PROTAC simultaneously binds to the protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.[2][4] This proximity enables the E3 ligase to catalyze the transfer of ubiquitin molecules to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

PROTAC_Signaling_Pathway cluster_0 Cellular Environment PROTAC-X PROTAC-X (with this compound linker) Ternary_Complex POI-PROTAC-X-E3 Ligase Ternary Complex PROTAC-X->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination catalyzes Proteasome 26S Proteasome Ubiquitination->Proteasome targets for Degradation Degraded POI (Peptides) Proteasome->Degradation degrades into Ub Ubiquitin Ub->Ubiquitination E1_E2 E1/E2 Enzymes E1_E2->Ub activates

Caption: PROTAC-X mediated protein degradation pathway.

Experimental Workflow for Western Blot Analysis

The following diagram outlines the key steps in the experimental workflow for assessing protein degradation using Western blot analysis.

Experimental_Workflow Start Start: Cell Culture Treatment Treatment with PROTAC-X (Dose-response and Time-course) Start->Treatment Harvest Cell Lysis and Protein Extraction Treatment->Harvest Quantification Protein Quantification (e.g., BCA Assay) Harvest->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-POI, anti-loading control) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis and Quantification Detection->Analysis End End: Results Analysis->End

Caption: Western blot experimental workflow.

Detailed Experimental Protocols

Cell Culture and Treatment with PROTAC-X
  • Cell Seeding: Plate the desired cell line in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Cell Treatment (Dose-Response):

    • Prepare a stock solution of PROTAC-X in DMSO.

    • On the day of the experiment, dilute PROTAC-X in fresh cell culture medium to final concentrations ranging from 1 nM to 10 µM.

    • Include a vehicle control (DMSO) at the same final concentration as the highest PROTAC-X concentration.

    • Remove the old medium from the cells and add the medium containing the different concentrations of PROTAC-X or vehicle.

    • Incubate the cells for a fixed time point (e.g., 24 hours).

  • Cell Treatment (Time-Course):

    • Treat cells with a fixed, effective concentration of PROTAC-X (determined from the dose-response experiment).

    • Incubate the cells for various time points (e.g., 0, 2, 4, 8, 16, 24 hours).

    • The 0-hour time point serves as the baseline control.

Preparation of Cell Lysates
  • Cell Harvesting: After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Cell Lysis:

    • Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.

  • Incubation and Clarification:

    • Incubate the lysates on ice for 30 minutes, vortexing every 10 minutes.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Transfer the supernatant (containing the soluble protein) to new pre-chilled tubes.

    • Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.

Western Blot Analysis
  • Sample Preparation for SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4x Laemmli sample buffer to each protein sample to a final concentration of 1x.

    • Denature the samples by heating at 95-100°C for 5-10 minutes.

  • SDS-PAGE:

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel.

    • Include a pre-stained protein ladder to monitor protein migration and transfer efficiency.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

    • Ensure complete transfer by checking for the presence of the pre-stained ladder on the membrane.

  • Blocking:

    • Block the membrane in 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody specific to the POI, diluted in blocking buffer, overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

    • For a loading control, probe the same membrane with an antibody against a housekeeping protein (e.g., GAPDH, β-actin, or α-tubulin).

  • Detection and Data Analysis:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the chemiluminescent signal using a digital imaging system.

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the intensity of the POI band to the intensity of the corresponding loading control band.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

Protocol for Detecting Ubiquitination of the Protein of Interest

To confirm that the degradation of the POI is mediated by the ubiquitin-proteasome system, the ubiquitination status of the POI can be assessed.

  • Cell Treatment: Treat cells with PROTAC-X and a proteasome inhibitor (e.g., MG132) for 4-6 hours before harvesting. The proteasome inhibitor will lead to the accumulation of polyubiquitinated proteins.

  • Immunoprecipitation (IP):

    • Lyse the cells as described above.

    • Incubate the cell lysates with an antibody against the POI overnight at 4°C.

    • Add Protein A/G agarose beads and incubate for an additional 2-4 hours at 4°C to capture the antibody-protein complexes.

    • Wash the beads several times with lysis buffer to remove non-specific binding.

  • Western Blot Analysis:

    • Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.

    • Perform Western blot analysis on the eluted samples using a primary antibody against ubiquitin.

    • A high-molecular-weight smear or laddering pattern indicates polyubiquitination of the POI.

Data Presentation

The quantitative data from the Western blot analysis can be summarized in tables to facilitate comparison across different experimental conditions.

Table 1: Dose-Dependent Degradation of POI by PROTAC-X

PROTAC-X Concentration (nM)Mean Normalized POI Level (%)Standard Deviation
0 (Vehicle)1005.2
185.34.1
1052.13.5
10015.82.1
10005.21.5
100008.92.3

Cells were treated for 24 hours. Data are represented as the mean of three independent experiments.

Table 2: Time-Dependent Degradation of POI by PROTAC-X

Time (hours)Mean Normalized POI Level (%)Standard Deviation
01006.1
290.55.5
468.24.8
835.13.2
1612.42.0
249.81.8

Cells were treated with 100 nM PROTAC-X. Data are represented as the mean of three independent experiments.

Conclusion

This document provides a comprehensive guide for utilizing Western blot analysis to assess the efficacy of a this compound-containing PROTAC in inducing the degradation of a target protein. The detailed protocols and data presentation formats offer a robust framework for researchers in the field of targeted protein degradation. By following these methodologies, scientists can effectively quantify the dose- and time-dependent degradation of their protein of interest and gain valuable insights into the mechanism of action of their PROTAC molecules.

References

Application Notes and Protocols for Flow Cytometry-Based Analysis of PROTACs Utilizing a Dimethylamine-PEG19 Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to selectively eliminate target proteins by hijacking the cell's own ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two moieties.[2][3] The linker is a critical component influencing the PROTAC's efficacy, solubility, and cell permeability.[4] Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their hydrophilicity and biocompatibility, with Dimethylamine-PEG19 being a specific example of a PEG-based linker used in PROTAC synthesis.[4]

Flow cytometry is a powerful, high-throughput technique that enables the quantitative analysis of protein levels, cell cycle status, and apoptosis at the single-cell level, making it an invaluable tool for characterizing the cellular effects of PROTACs. This document provides detailed application notes and protocols for utilizing flow cytometry to assess the activity of PROTACs that incorporate a this compound linker.

Mechanism of Action of a PROTAC

A PROTAC functions by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.

PROTAC_Mechanism PROTAC PROTAC (this compound Linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Figure 1: General mechanism of action for a PROTAC.

Key Flow Cytometry Applications for PROTACs

Flow cytometry can be employed to assess multiple downstream effects of PROTAC-mediated protein degradation:

  • Quantification of Target Protein Degradation: Intracellular staining with a fluorescently labeled antibody against the target protein allows for the direct measurement of protein degradation in a dose- and time-dependent manner.

  • Cell Cycle Analysis: Degradation of proteins involved in cell cycle regulation can lead to cell cycle arrest, which can be quantified by staining DNA with intercalating dyes like propidium iodide (PI).

  • Apoptosis Assays: The induction of apoptosis, a common outcome of degrading oncoproteins, can be measured by staining for markers of programmed cell death, such as Annexin V and PI.

Data Presentation: Summary of Quantitative Data

The following tables summarize representative quantitative data from studies utilizing flow cytometry to assess PROTAC efficacy.

Table 1: Dose-Dependent Degradation of Target Proteins by PROTACs

PROTAC Target Cell Line PROTAC Concentration % of Target Protein Remaining (vs. Vehicle) Citation
BRD4 Human PBMCs 1 µM 13%
BRD4 Human PBMCs 1 µM 10%
BRD4 Human PBMCs 1 µM 16%
BRD4 Human PBMCs 1 µM 9%
ERα MCF-7 1 nM 85%
ERα MCF-7 10 nM 62%
ERα MCF-7 100 nM 25%

| ERα | MCF-7 | 1 µM | 15% | |

Table 2: Time-Course of ERα Degradation by 100 nM PROTAC ER Degrader-3 in MCF-7 Cells

Time (hours) % of ERα Remaining (vs. Vehicle) Citation
4 78%
8 55%
16 32%

| 24 | 25% | |

Table 3: Cell Cycle Analysis of MCF-7 Cells Treated with PROTAC ER Degrader-3 for 48 hours

Treatment % G0/G1 Phase % S Phase % G2/M Phase Citation
Vehicle Control 45% 35% 20%

| 100 nM PROTAC | 65% | 15% | 20% | |

Table 4: Apoptosis Induction in Cell Lines Treated with PROTACs

Cell Line PROTAC Treatment % Apoptotic Cells (Annexin V+) Citation
CLL Cells 100 nM BTK PROTAC (48h) Increased vs. control
CLL Cells 100 nM BTK PROTAC (96h) Further increased vs. 48h
MCF-7 100 nM ER PROTAC (72h) 40%

| MCF-7 | Vehicle Control (72h) | 5% | |

Experimental Protocols

Protocol 1: Quantification of Intracellular Protein Degradation

This protocol details the measurement of a target protein level following treatment with a PROTAC containing a this compound linker.

Materials:

  • Cells expressing the protein of interest

  • PROTAC with this compound linker

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 or Saponin in PBS)

  • Fluorescently conjugated primary antibody against the target protein

  • Isotype control antibody

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (and a vehicle control) for the desired time points (e.g., 4, 8, 16, 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization or scraping, and transfer to FACS tubes.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in 1 mL of Fixation Buffer and incubate for 15-20 minutes at room temperature.

  • Permeabilization: Centrifuge the fixed cells, discard the supernatant, and resuspend in 1 mL of Permeabilization Buffer. Incubate for 15 minutes at room temperature.

  • Antibody Staining: Centrifuge the permeabilized cells and resuspend the pellet in 100 µL of Permeabilization Buffer containing the fluorescently conjugated anti-target antibody or the corresponding isotype control. Incubate for 30-60 minutes at 4°C in the dark.

  • Washing: Add 1 mL of Permeabilization Buffer to each tube, centrifuge, and discard the supernatant. Repeat this wash step twice.

  • Data Acquisition: Resuspend the final cell pellet in 500 µL of PBS. Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.

  • Data Analysis: Gate on the single-cell population using forward scatter (FSC) and side scatter (SSC). The geometric mean fluorescence intensity (gMFI) of the target protein signal is then quantified. The percentage of protein remaining is calculated relative to the vehicle-treated control.

Protocol_Workflow cluster_prep Sample Preparation cluster_staining Staining cluster_analysis Analysis Cell_Seeding 1. Cell Seeding PROTAC_Treatment 2. PROTAC Treatment Cell_Seeding->PROTAC_Treatment Cell_Harvesting 3. Cell Harvesting PROTAC_Treatment->Cell_Harvesting Fix_Perm 4. Fixation & Permeabilization Cell_Harvesting->Fix_Perm Ab_Staining 5. Antibody Staining Fix_Perm->Ab_Staining Washing 6. Washing Ab_Staining->Washing Data_Acquisition 7. Data Acquisition (Flow Cytometer) Washing->Data_Acquisition Data_Analysis 8. Data Analysis Data_Acquisition->Data_Analysis

Figure 2: Experimental workflow for flow cytometry analysis.

Protocol 2: Cell Cycle Analysis

Materials:

  • Treated cells from the degradation experiment

  • PBS

  • Cold 70% Ethanol

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting and Fixation: Harvest and wash the cells as described previously. Resuspend the cell pellet (approximately 1x10^6 cells) in 1 mL of cold PBS. While gently vortexing, add 3 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet twice with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. Incubate for 15-30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer using a linear scale for the PI fluorescence channel. Collect data for at least 20,000 events per sample.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: Apoptosis Assay (Annexin V/PI Staining)

Materials:

  • Treated cells

  • Annexin V binding buffer

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the cells, including any floating cells in the medium, as they may be apoptotic.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 100 µL of Annexin V binding buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of Annexin V binding buffer to each tube.

  • Data Acquisition: Analyze the samples on a flow cytometer within one hour of staining.

  • Data Analysis: Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Signaling Pathway Diagrams

The following diagrams illustrate signaling pathways commonly targeted by PROTACs.

Androgen Receptor (AR) Signaling Pathway

PROTACs targeting the Androgen Receptor are being developed for the treatment of prostate cancer.

AR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT DHT AR Androgen Receptor (AR) DHT->AR AR_DHT AR-DHT Complex AR->AR_DHT AR_degradation AR Degradation AR->AR_degradation HSP HSP AR_HSP AR-HSP Complex AR_HSP->AR HSP Dissociation AR_dimer AR Dimer AR_DHT->AR_dimer Dimerization & Nuclear Translocation AR_PROTAC AR PROTAC AR_PROTAC->AR AR_PROTAC->AR_degradation E3_ligase_cyto E3 Ligase E3_ligase_cyto->AR_PROTAC Cell_Proliferation Cell Proliferation AR_degradation->Cell_Proliferation Inhibition ARE Androgen Response Element (ARE) AR_dimer->ARE Gene_Transcription Gene Transcription ARE->Gene_Transcription Gene_Transcription->Cell_Proliferation

Figure 3: Androgen Receptor (AR) signaling pathway and PROTAC intervention.

BCR-ABL Signaling Pathway

PROTACs that degrade the BCR-ABL fusion protein are a promising strategy for chronic myeloid leukemia (CML).

BCR_ABL_Signaling BCR_ABL BCR-ABL Oncoprotein Degradation BCR-ABL Degradation BCR_ABL->Degradation RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK STAT5 STAT5 Pathway BCR_ABL->STAT5 PI3K_AKT PI3K-AKT Pathway BCR_ABL->PI3K_AKT PROTAC BCR-ABL PROTAC PROTAC->BCR_ABL PROTAC->Degradation E3_ligase E3 Ligase E3_ligase->PROTAC Cell_Proliferation Cell Proliferation Degradation->Cell_Proliferation Inhibition Survival Inhibition of Apoptosis Degradation->Survival Promotion of Apoptosis RAS_RAF_MEK_ERK->Cell_Proliferation STAT5->Cell_Proliferation PI3K_AKT->Survival

Figure 4: BCR-ABL signaling pathway and PROTAC-mediated degradation.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

BTK is a key component of the B-cell receptor (BCR) signaling pathway and a target for PROTACs in B-cell malignancies.

BTK_Signaling BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activation BTK BTK LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation Degradation BTK Degradation BTK->Degradation Downstream Downstream Signaling (NF-κB, MAPK) PLCg2->Downstream Cell_Survival B-Cell Proliferation & Survival Downstream->Cell_Survival PROTAC BTK PROTAC PROTAC->BTK PROTAC->Degradation E3_ligase E3 Ligase E3_ligase->PROTAC Degradation->Cell_Survival Inhibition

Figure 5: BTK signaling pathway and the effect of a BTK PROTAC.

References

Application Notes and Protocols for Animal Models in the Evaluation of Dimethylamine-PEG19 Based PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins.[1] These heterobifunctional molecules consist of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker plays a critical role in PROTAC efficacy, influencing ternary complex formation, cell permeability, and pharmacokinetic properties.

This document provides detailed application notes and protocols for the in vivo evaluation of PROTACs, with a specific focus on those utilizing a Dimethylamine-PEG19 linker. While direct in vivo data for PROTACs containing this specific linker are not extensively available in the public domain, this guide offers a comprehensive framework based on established methodologies for other PEGylated PROTACs. The protocols provided herein are intended as a starting point and will require optimization for specific molecules and experimental contexts. A common application for such PROTACs is the degradation of key oncogenic proteins like BRD4, which in turn affects downstream targets such as c-Myc.[2][3]

II. Mechanism of Action and Signaling Pathway

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. By degrading the entire protein, PROTACs can overcome mechanisms of resistance associated with traditional small-molecule inhibitors.

A key signaling pathway often targeted by PROTACs in cancer is the BRD4/c-Myc axis. Bromodomain-containing protein 4 (BRD4) is an epigenetic reader that binds to acetylated histones and promotes the transcription of oncogenes, most notably c-Myc.[2] By degrading BRD4, PROTACs can effectively suppress c-Myc expression, leading to cell cycle arrest and apoptosis in cancer cells.

PROTAC_Mechanism cluster_cell Cancer Cell PROTAC This compound based PROTAC BRD4 BRD4 (Target Protein) PROTAC->BRD4 Binds E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) PROTAC->E3_Ligase Binds Ternary_Complex Ternary Complex (BRD4-PROTAC-E3) BRD4->Ternary_Complex cMyc_Gene c-Myc Gene BRD4->cMyc_Gene Promotes Transcription E3_Ligase->Ternary_Complex Ub_BRD4 Poly-ubiquitinated BRD4 Ternary_Complex->Ub_BRD4 Poly-ubiquitination Ub Ubiquitin Ub->E3_Ligase Recruited Proteasome 26S Proteasome Ub_BRD4->Proteasome Recognition Degradation Degraded BRD4 (Amino Acids) Proteasome->Degradation Degradation Degradation->cMyc_Gene Inhibition of Transcription cMyc_mRNA c-Myc mRNA cMyc_Gene->cMyc_mRNA cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein Cell_Proliferation Tumor Growth & Proliferation cMyc_Protein->Cell_Proliferation Drives

Figure 1: PROTAC-mediated degradation of BRD4 and its effect on the c-Myc signaling pathway.

III. Data Presentation: Representative In Vivo Efficacy of PEGylated BRD4 PROTACs

The following tables summarize representative quantitative data from published studies on PEGylated BRD4-targeting PROTACs in xenograft mouse models. Note: This data is for illustrative purposes and may not be directly representative of a PROTAC with a this compound linker, for which specific data is not publicly available.

Table 1: Tumor Growth Inhibition in Xenograft Models

PROTAC Compound (Linker Type)Animal ModelCell LineDosing ScheduleTumor Growth Inhibition (%)Reference
ARV-825 (PEG-based)Nude MiceCCRF-CEM (T-ALL)10 mg/kg, qd, i.p.~85[4]
GNE-987 (PEG-based)Nude Mice22Rv1 (Prostate)10 mg/kg, qd, i.p.~90
dBET1 (PEG-based)SCID MiceMV4;11 (AML)50 mg/kg, qd, i.p.~75

Table 2: Pharmacodynamic and Pharmacokinetic Parameters

PROTAC CompoundAnimal ModelParameterValueReference
Generic PROTACMicePharmacodynamics
Max BRD4 Degradation in Tumor>90% at 24h
c-Myc Suppression in Tumor>80% at 24h
Generic PROTACMicePharmacokinetics (i.p. dosing)
Tmax (plasma)1-4 hours
Cmax (plasma)50-200 ng/mL
Half-life (t1/2)2-6 hours
Tumor:Plasma Ratio>5 at 8h

IV. Experimental Protocols

The following are detailed protocols for key in vivo experiments. These should be adapted and optimized for the specific this compound based PROTAC being tested.

A. Animal Model Selection and Rationale

For oncology studies, immunocompromised mouse strains such as NU/NU, SCID, or NSG mice are commonly used to establish subcutaneous or orthotopic xenograft models with human cancer cell lines. The choice of cell line should be based on the expression of the target protein (e.g., BRD4) and the relevance to a specific cancer type.

B. Experimental Workflow

Experimental_Workflow cluster_preclinical In Vivo Efficacy Study Workflow start Start cell_culture 1. Cell Culture & Expansion start->cell_culture xenograft 2. Xenograft Model Establishment cell_culture->xenograft randomization 3. Tumor Growth & Randomization xenograft->randomization treatment 4. PROTAC Administration randomization->treatment monitoring 5. Monitoring (Tumor Volume, Body Weight) treatment->monitoring endpoint 6. Study Endpoint & Tissue Collection monitoring->endpoint pd_analysis 7. Pharmacodynamic Analysis (Western Blot, IHC) endpoint->pd_analysis pk_analysis 8. Pharmacokinetic Analysis (LC-MS/MS) endpoint->pk_analysis toxicity 9. Toxicity Assessment (Histopathology) endpoint->toxicity data_analysis 10. Data Analysis & Reporting pd_analysis->data_analysis pk_analysis->data_analysis toxicity->data_analysis end End data_analysis->end

Figure 2: General workflow for in vivo efficacy studies of PROTACs.

C. Protocol: Subcutaneous Xenograft Mouse Model
  • Cell Culture and Preparation:

    • Culture human cancer cells (e.g., MV4-11, 22Rv1) in appropriate media and conditions.

    • Harvest cells during the exponential growth phase.

    • Wash cells with sterile PBS and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.

  • Tumor Implantation:

    • Anesthetize 6-8 week old female nude mice.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Length x Width^2) / 2.

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).

  • PROTAC Formulation and Administration:

    • Formulation (example): Prepare a vehicle solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Dissolve the this compound based PROTAC in the vehicle to the desired concentration.

    • Administration: Administer the PROTAC formulation or vehicle control via intraperitoneal (i.p.) injection at a volume of 10 mL/kg. Dosing schedules can vary (e.g., daily, every other day).

  • Efficacy and Pharmacodynamic Endpoints:

    • Continue treatment for a predetermined period (e.g., 21-28 days).

    • At the end of the study, euthanize mice and collect tumors and other relevant tissues.

    • A portion of the tumor can be snap-frozen for Western blot analysis (BRD4, c-Myc) and another portion fixed in formalin for immunohistochemistry (IHC).

D. Protocol: Western Blot Analysis for Pharmacodynamics
  • Protein Extraction:

    • Homogenize frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate and collect the supernatant.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate 20-30 µg of protein per sample on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies against the target protein (e.g., BRD4, c-Myc) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

E. Protocol: Pharmacokinetic (PK) Study
  • Dosing and Sampling:

    • Administer a single dose of the this compound based PROTAC to a cohort of mice (n=3-5 per time point).

    • At designated time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples via cardiac puncture into EDTA-coated tubes.

    • Centrifuge the blood to separate plasma and store at -80°C.

    • Collect relevant tissues (e.g., tumor, liver, kidney) and snap-freeze.

  • Sample Preparation and Analysis:

    • Extract the PROTAC from plasma and homogenized tissues using protein precipitation with acetonitrile.

    • Analyze the concentration of the PROTAC in the samples using a validated LC-MS/MS method.

    • Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.

F. Protocol: Acute Toxicity Study
  • Dosing and Observation:

    • Administer single escalating doses of the PROTAC to different groups of mice (n=3-5 per group).

    • Observe the animals for clinical signs of toxicity, changes in body weight, and mortality for up to 14 days.

  • Endpoint Analysis:

    • At the end of the observation period, perform a gross necropsy.

    • Collect major organs (liver, kidney, spleen, heart, lungs) for histopathological analysis.

    • Collect blood for complete blood count (CBC) and serum chemistry analysis.

V. Logical Relationships in PROTAC Development

The successful development of a PROTAC for in vivo applications requires a multi-faceted approach, considering the interplay between its chemical structure, biological activity, and drug-like properties.

Logical_Relationship cluster_dev PROTAC Development Logic structure PROTAC Structure (this compound Linker) physchem Physicochemical Properties (Solubility, Permeability) structure->physchem in_vitro In Vitro Activity (Degradation, Cytotoxicity) physchem->in_vitro in_vivo_pkpd In Vivo PK/PD (Exposure, Target Degradation) in_vitro->in_vivo_pkpd Guides in_vivo_efficacy In Vivo Efficacy (Tumor Growth Inhibition) in_vivo_pkpd->in_vivo_efficacy Correlates with safety Safety & Toxicology in_vivo_efficacy->safety Balanced with clinical_candidate Clinical Candidate in_vivo_efficacy->clinical_candidate safety->clinical_candidate

Figure 3: Logical flow in the preclinical development of a PROTAC.

VI. Conclusion

References

Troubleshooting & Optimization

Optimizing Dimethylamine-PEG19 Linker Length for Ternary Complex Formation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Dimethylamine-PEG19 linker length in the design of Proteolysis Targeting Chimeras (PROTACs). This guide focuses on the critical role of the linker in facilitating stable and productive ternary complex formation between a target protein and an E3 ligase, a prerequisite for efficient protein degradation.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the this compound linker in a PROTAC?

The linker in a PROTAC molecule is a critical component that connects the ligand binding to the protein of interest (POI) and the ligand recruiting an E3 ubiquitin ligase.[1] Its primary function is to bring the POI and the E3 ligase into close proximity to facilitate the ubiquitination of the POI, which subsequently leads to its degradation by the proteasome.[1] The linker's length, chemical composition, and flexibility are pivotal in determining the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for effective protein degradation.[2][3]

Q2: What are the potential advantages of using a long PEG linker like this compound?

Polyethylene glycol (PEG) linkers are frequently used in PROTAC design due to their favorable physicochemical properties, such as hydrophilicity, which can improve the solubility and cell permeability of the PROTAC molecule.[4] A longer PEG linker like this compound can offer several advantages:

  • Greater Flexibility: Increased flexibility can allow the PROTAC to adopt a more favorable conformation for the formation of a stable ternary complex, which can be particularly beneficial for challenging targets or E3 ligases.

  • Spanning Larger Distances: For target proteins with deep binding pockets or E3 ligases with less accessible surfaces, a longer linker may be necessary to effectively bridge the two proteins.

  • Systematic Optimization: The defined length of PEG units allows for a systematic approach to optimizing the linker length for maximal degradation efficiency.

Q3: How does the length of the PEG linker, such as in this compound, impact PROTAC efficacy?

Linker length is a critical parameter for PROTAC activity. An improperly sized linker can lead to suboptimal ternary complex formation and reduced degradation efficiency.

  • Too Short: A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase, thus inhibiting the formation of a stable ternary complex.

  • Too Long: Conversely, an excessively long linker might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase. This can also lead to a decrease in potency due to a higher entropic penalty upon binding.

Therefore, the linker length must be empirically optimized for each specific target protein and E3 ligase pair to achieve the desired degradation outcome.

Q4: What is the "hook effect" and how does it relate to PROTAC optimization?

The "hook effect" is a phenomenon observed in PROTAC experiments where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because at excessive concentrations, the PROTAC molecules can independently bind to the target protein and the E3 ligase, forming binary complexes that prevent the formation of the productive ternary complex required for degradation. Mitigating the hook effect often involves optimizing the PROTAC concentration and enhancing the cooperativity of ternary complex formation.

Troubleshooting Guide

Problem: My PROTAC with a this compound linker shows good binary binding to both the target protein and the E3 ligase, but I don't observe significant degradation of the target protein.

This is a common challenge in PROTAC development. Here are several potential causes and troubleshooting steps:

Possible Cause Troubleshooting Steps
Suboptimal Linker Length Even with good binary affinities, the this compound linker may not be the optimal length to facilitate a stable and productive ternary complex. The spatial orientation of the target protein and E3 ligase is critical for ubiquitination. Solution: Synthesize and test a library of PROTACs with varying PEG linker lengths (e.g., PEG15, PEG17, PEG21, PEG23) to identify the optimal length for your specific system.
Inefficient Ternary Complex Formation The efficacy of a PROTAC is highly dependent on its ability to form a stable ternary complex. Solution: Directly measure the formation and stability of the ternary complex using biophysical techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or live-cell assays like NanoBRET.
Poor Cell Permeability PROTACs are often large molecules that may not efficiently cross the cell membrane. Solution: Perform a cellular target engagement assay (e.g., NanoBRET, CETSA) to confirm that the PROTAC is reaching its intracellular target. If permeability is an issue, linker modifications to improve physicochemical properties may be necessary.
Negative Cooperativity In some cases, the binding of one protein to the PROTAC may hinder the binding of the second protein. Solution: Biophysical assays that measure ternary complex formation can provide insights into the cooperativity of your system.

Data Presentation

The following table summarizes hypothetical data illustrating the impact of PEG linker length on PROTAC efficacy, as measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). Lower DC50 and higher Dmax values indicate better PROTAC performance.

PROTAC LinkerLinker Length (atoms)DC50 (nM)Dmax (%)
Dimethylamine-PEG15~5412075
Dimethylamine-PEG17~605088
This compound ~66 25 95
Dimethylamine-PEG21~728082
Dimethylamine-PEG23~7815065

Note: This data is illustrative and the optimal linker length is target-dependent and must be determined empirically.

Experimental Protocols

Ternary Complex Formation Assay using Surface Plasmon Resonance (SPR)

This protocol provides a general methodology for assessing the formation of the POI-PROTAC-E3 ligase ternary complex.

Materials:

  • SPR instrument and sensor chips

  • Purified target protein (POI)

  • Purified E3 ligase complex

  • PROTAC with this compound linker

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

  • Running buffer (e.g., HBS-EP+)

  • Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

  • Immobilization: Immobilize either the E3 ligase or the target protein onto the SPR sensor chip surface using standard amine coupling chemistry.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized protein surface to determine the binary binding affinity (KD).

    • Separately, inject a series of concentrations of the soluble protein partner over the immobilized protein to check for any direct interaction.

  • Ternary Complex Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of the PROTAC and varying concentrations of the soluble protein partner.

    • Inject these solutions over the sensor surface with the immobilized protein.

  • Data Analysis: An increase in the response units (RU) compared to the binary interaction of the PROTAC alone indicates the formation of the ternary complex. The data can be fit to determine the affinity of the soluble partner in the presence of the PROTAC.

In-Cell Target Protein Degradation Assay (Western Blot)

This protocol is for quantifying the degradation of the target protein in cells treated with the PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTAC with this compound linker

  • Cell culture medium and supplements

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels, running and transfer buffers

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (and a vehicle control) for a specified time (e.g., 18-24 hours).

  • Cell Lysis: Wash the cells with PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample and perform SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody against the target protein.

    • Wash and incubate with the HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Perform densitometry analysis to quantify the relative protein levels compared to the vehicle control. The DC50 and Dmax values can then be calculated.

Visualizations

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (this compound Linker) POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds TernaryComplex Ternary Complex (POI-PROTAC-E3) POI->TernaryComplex E3->TernaryComplex PolyUb Poly-ubiquitination TernaryComplex->PolyUb Facilitates Ub Ubiquitin Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome Recruits Degradation Degraded Peptides Proteasome->Degradation Degrades

Caption: PROTAC Mechanism of Action.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_biophysical Biophysical Assays cluster_cellular Cellular Assays cluster_optimization Optimization A Synthesize PROTAC Library (Varying PEG Linker Lengths) B Binary Binding Assays (SPR, ITC) A->B C Ternary Complex Formation Assays (SPR, ITC, NanoBRET) B->C D Cellular Target Engagement (CETSA, NanoBRET) C->D E Western Blot for Degradation (DC50, Dmax) D->E F Analyze Data and Select Optimal Linker Length E->F

Caption: PROTAC Linker Optimization Workflow.

References

Troubleshooting low degradation efficiency with Dimethylamine-PEG19 PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dimethylamine-PEG19 PROTACs. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of these proteolysis-targeting chimeras.

Troubleshooting Guide: Low Degradation Efficiency

Low or no degradation of the target protein is a common challenge encountered during PROTAC-based experiments. The following guide provides a systematic approach to identifying and resolving potential issues.

Problem: Minimal or no degradation of the target protein of interest (POI) is observed after treatment with a this compound PROTAC.

Step 1: Verify Experimental Components and Conditions

Before investigating complex biological factors, it is crucial to ensure the integrity of the experimental setup.

ParameterRecommended ActionRationale
PROTAC Integrity Confirm the identity, purity, and concentration of the this compound PROTAC stock solution via analytical methods such as LC-MS and NMR. Ensure proper storage conditions to prevent degradation.The chemical integrity of the PROTAC is fundamental to its activity.
Cell Line Viability Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to ensure the PROTAC concentration used is not causing significant cytotoxicity, which could indirectly affect the protein degradation machinery.[1][2][3]High cytotoxicity can lead to a general shutdown of cellular processes, including the ubiquitin-proteasome system.
Target & E3 Ligase Expression Confirm that the chosen cell line endogenously expresses sufficient levels of both the target protein and the recruited E3 ligase (e.g., Cereblon or VHL) using Western blotting or qPCR.[4]The PROTAC's efficacy is dependent on the presence of both the target protein and the E3 ligase.[4]
Step 2: Investigate Ternary Complex Formation

The formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase is a critical step for successful degradation.

ParameterRecommended ActionRationale
PROTAC Concentration Perform a dose-response experiment with a broad range of PROTAC concentrations (e.g., from picomolar to micromolar).High concentrations can sometimes lead to the "hook effect," where the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) is favored over the productive ternary complex, leading to reduced degradation.
Ternary Complex Detection Perform a co-immunoprecipitation (co-IP) experiment to pull down the E3 ligase and blot for the target protein, or vice versa. This can confirm the formation of the ternary complex in a cellular context.Direct evidence of ternary complex formation is a strong indicator that the initial steps of the PROTAC mechanism are functioning.
Linker Optimization The this compound linker's length and flexibility may not be optimal for your specific target and E3 ligase pair. Consider synthesizing and testing PROTACs with varying PEG linker lengths.The linker plays a crucial role in enabling a productive orientation of the target protein and E3 ligase within the ternary complex.
Step 3: Assess the Ubiquitin-Proteasome System (UPS) Functionality

Successful ternary complex formation must be followed by ubiquitination of the target protein and its subsequent degradation by the proteasome.

ParameterRecommended ActionRationale
Ubiquitination Status Perform an in-cell ubiquitination assay. Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated target protein, which can then be detected by immunoprecipitation and Western blotting.This confirms that the ternary complex is correctly oriented to allow for the transfer of ubiquitin to the target protein.
Proteasome Activity Co-treat cells with the PROTAC and a proteasome inhibitor. If the PROTAC is functional, inhibition of the proteasome should lead to a "rescue" of the target protein from degradation, confirming a proteasome-dependent mechanism.This experiment validates that the observed protein loss is due to proteasomal degradation and not other off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the role of the Dimethylamine and PEG19 components in my PROTAC?

The Dimethylamine moiety is likely part of the ligand that binds to either your protein of interest or the E3 ligase. The PEG19 linker connects the two ligands and its length and flexibility are critical for the formation of a stable and productive ternary complex. Polyethylene glycol (PEG) linkers are often used to improve the solubility and pharmacokinetic properties of PROTACs.

Q2: I see a decrease in target protein levels at low PROTAC concentrations, but the effect diminishes at higher concentrations. What is happening?

This phenomenon is known as the "hook effect" and is a common characteristic of PROTACs. At optimal concentrations, the PROTAC efficiently bridges the target protein and the E3 ligase to form a ternary complex. However, at very high concentrations, the PROTAC can independently bind to the target protein and the E3 ligase, forming binary complexes that are not productive for degradation and compete with ternary complex formation. The recommended action is to perform a detailed dose-response curve to identify the optimal concentration range for your PROTAC.

Q3: My this compound PROTAC is not showing any degradation. Could the linker be the issue?

Yes, the linker is a critical determinant of PROTAC efficacy. The length, composition, and attachment points of the linker must be optimized for each specific target protein and E3 ligase pair to allow for a favorable conformation of the ternary complex. If your current PROTAC is inactive, it is advisable to synthesize and test analogs with different linker lengths (e.g., shorter or longer PEG chains) or different chemical compositions.

Q4: How can I be sure that the observed protein degradation is due to the PROTAC's mechanism of action?

To confirm the mechanism of action, you should perform several control experiments. A key experiment is to co-treat your cells with the PROTAC and a proteasome inhibitor like MG132. If the protein degradation is mediated by the proteasome, its inhibition will "rescue" the protein from degradation. Additionally, you can use an inactive control PROTAC, for example, one with a modification in the E3 ligase-binding motif that prevents its engagement. This control should not induce degradation.

Q5: What are the best methods to quantify protein degradation?

Western blotting is the most common and accessible method to quantify changes in protein levels. Densitometry analysis of the protein bands, normalized to a loading control, allows for the determination of the percentage of degradation. From a dose-response curve, you can calculate key parameters like the DC50 (the concentration at which 50% of the protein is degraded) and the Dmax (the maximum degradation achieved). Alternative methods that can offer higher throughput include capillary Western blot (Jess) and HiBiT-based detection systems.

Experimental Protocols

Protocol 1: Western Blot for Target Protein Degradation

This protocol outlines the steps to assess the degradation of a target protein in response to PROTAC treatment.

  • Cell Seeding: Plate cells in 6-well or 12-well plates at a density that ensures they are in the logarithmic growth phase and will not be over-confluent at the end of the experiment. Allow cells to adhere overnight.

  • PROTAC Treatment: Treat the cells with a range of concentrations of the this compound PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined duration (e.g., 2, 4, 8, 12, or 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.

  • Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

    • Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is to verify the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).

  • Cell Treatment: Treat cells with the this compound PROTAC at its optimal concentration and a proteasome inhibitor (e.g., MG132) for a short duration (e.g., 1-4 hours) to stabilize the ternary complex.

  • Cell Lysis: Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Pre-clearing: (Optional) Incubate the cell lysates with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysates with an antibody against the E3 ligase (or the target protein) overnight at 4°C with gentle rotation.

    • Add protein A/G beads to pull down the antibody-protein complexes and incubate for 2-4 hours at 4°C.

  • Washing: Pellet the beads and wash them extensively with ice-cold lysis buffer to remove non-specific binders.

  • Elution and Analysis: Elute the protein complexes from the beads by boiling in Laemmli sample buffer. Analyze the eluates by Western blotting for the presence of the target protein and the E3 ligase.

Protocol 3: Cell Viability Assay (MTT)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • PROTAC Treatment: Treat the cells with a serial dilution of the this compound PROTAC (e.g., 0.01 nM to 100 µM) and a vehicle control.

  • Incubation: Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot the results to determine the IC50 value.

Visualizations

PROTAC_Mechanism cluster_cell Cell POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binds PROTAC This compound PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruits Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proximity-induced Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation Proteasome->Degradation Leads to

Caption: Mechanism of action for a this compound PROTAC.

Troubleshooting_Workflow Start Low Degradation Efficiency Observed Step1 Step 1: Verify Experimental Components Start->Step1 Step1_Check PROTAC Integrity? Cell Viability? Protein Expression? Step1->Step1_Check Step2 Step 2: Investigate Ternary Complex Formation Step1_Check->Step2 Yes Revisit Revisit Linker Design & PROTAC Synthesis Step1_Check->Revisit No Step2_Check Optimal Concentration? Ternary Complex Formed? Step2->Step2_Check Step3 Step 3: Assess UPS Functionality Step2_Check->Step3 Yes Step2_Check->Revisit No Step3_Check Ubiquitination Occurs? Proteasome Dependent? Step3->Step3_Check Resolved Issue Resolved Step3_Check->Resolved Yes Step3_Check->Revisit No Western_Blot_Workflow A 1. Cell Seeding & Treatment B 2. Cell Lysis A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to Membrane) D->E F 6. Immunoblotting (Primary & Secondary Ab) E->F G 7. Detection & Analysis F->G

References

Technical Support Center: Overcoming the Hook Effect with Dimethylamine-PEG19 based PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Dimethylamine-PEG19 based PROTACs. Our goal is to help you overcome common challenges, particularly the hook effect, to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the "hook effect" in the context of PROTAC experiments?

A1: The "hook effect" describes a phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein diminishes at high PROTAC concentrations.[1][2] This results in a characteristic bell-shaped or "hooked" curve when plotting protein degradation against PROTAC concentration.[1][3] Instead of a standard sigmoidal curve where the effect plateaus at high concentrations, excessive amounts of a PROTAC can paradoxically reduce its degradation efficacy.[1]

Q2: What is the underlying cause of the hook effect?

A2: The hook effect is caused by the formation of unproductive binary complexes at high PROTAC concentrations. A PROTAC's function relies on forming a productive ternary complex, which consists of the target protein, the PROTAC molecule, and an E3 ligase. However, when PROTAC concentrations are too high, the PROTAC molecules can independently bind to either the target protein or the E3 ligase, creating binary complexes (Target-PROTAC or E3 Ligase-PROTAC). These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex required for ubiquitination and subsequent protein degradation.

Q3: What are the negative consequences of the hook effect on my experimental results?

Q4: At what concentration does the hook effect typically become apparent?

A4: The concentration at which the hook effect is observed can vary significantly depending on the specific PROTAC, the target protein, the recruited E3 ligase, and the cell line used. However, it is frequently observed at micromolar (µM) concentrations, often starting around 1 µM and becoming more pronounced at higher concentrations. It is crucial to perform a wide dose-response experiment, spanning several orders of magnitude (e.g., from picomolar to high micromolar), to identify the optimal concentration for degradation and to detect the onset of the hook effect.

Troubleshooting Guide

Problem Likely Cause Troubleshooting Steps
Bell-shaped dose-response curve with decreased degradation at high concentrations. You are observing the hook effect .1. Confirm the Hook Effect: Repeat the experiment with a broader and more granular range of PROTAC concentrations, especially at the higher end. 2. Determine Optimal Concentration: Identify the concentration that achieves maximal degradation (Dmax) and use concentrations at or below this for subsequent experiments. 3. Assess Ternary Complex Formation: Employ biophysical or cellular assays (e.g., NanoBRET, Co-Immunoprecipitation) to directly measure the formation of the ternary complex at various PROTAC concentrations.
No degradation observed at any concentration. 1. Low Cell Permeability: The PROTAC may not be efficiently entering the cells. 2. Target Protein Not Expressed: The chosen cell line may not express the target protein at sufficient levels. 3. E3 Ligase Not Expressed: The cell line may lack sufficient levels of the recruited E3 ligase. 4. Inactive PROTAC: The PROTAC itself may be inactive.1. Assess Cell Permeability: Use assays like the parallel artificial membrane permeability assay (PAMPA) to evaluate cell permeability. 2. Confirm Target Expression: Verify target protein expression using Western blot or qPCR. 3. Verify E3 Ligase Expression: Confirm the expression of the relevant E3 ligase in your cell line. 4. Verify Target Engagement: Confirm that the PROTAC can bind to the target protein and the E3 ligase.
High variability between replicate experiments. 1. Inconsistent Cell Seeding: Uneven cell numbers across wells. 2. Inaccurate PROTAC Dilutions: Errors in preparing the serial dilutions. 3. Variable Incubation Times: Inconsistent treatment durations.1. Standardize Cell Seeding: Ensure a consistent number of cells are seeded in each well and allow for overnight adherence. 2. Prepare Fresh Dilutions: Prepare fresh serial dilutions for each experiment and mix thoroughly. 3. Synchronize Treatment: Add the PROTAC dilutions to all wells as simultaneously as possible.
Unexpected cytotoxicity at high PROTAC concentrations. 1. Off-target Effects: The PROTAC may be affecting other cellular processes. 2. Inherent Toxicity of Components: The warhead or E3 ligase ligand may have intrinsic inhibitory activity at high concentrations.1. Perform Cell Viability Assay: Run a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your degradation experiment. 2. Test Individual Components: Test the warhead and E3 ligase ligand components of the PROTAC individually for toxicity.

Experimental Protocols

Dose-Response Analysis of a this compound based PROTAC by Western Blot

This protocol details the steps to quantify the degradation of a target protein following treatment with a this compound based PROTAC.

1. Cell Seeding:

  • Culture cells of interest to approximately 80% confluency.

  • Trypsinize and count the cells.

  • Seed the cells in a multi-well plate (e.g., 12-well or 24-well) at a density that will allow them to reach 70-80% confluency at the time of harvest.

  • Incubate overnight to allow for cell adherence.

2. PROTAC Treatment:

  • Prepare a stock solution of your this compound based PROTAC in DMSO.

  • Perform a serial dilution of the PROTAC stock solution to create a range of concentrations. It is recommended to test a wide concentration range (e.g., 0.1 nM to 10 µM) to identify the optimal concentration and observe any potential hook effect.

  • Include a vehicle-only control (e.g., DMSO).

  • Replace the existing cell culture medium with the medium containing the different PROTAC concentrations.

  • Incubate the cells for a predetermined time, typically between 4 and 24 hours.

3. Cell Lysis and Protein Quantification:

  • After incubation, wash the cells with ice-cold PBS.

  • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Incubate the lysate on ice for 30 minutes, with occasional vortexing.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

4. Western Blotting:

  • Load equal amounts of protein (e.g., 15-20 µg) from each sample onto an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Use a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands.

5. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein band intensity to the corresponding loading control.

  • Plot the normalized protein levels against the log of the PROTAC concentration to visualize the dose-response curve.

  • From this curve, you can determine the Dmax (maximum degradation) and the concentration at which the hook effect begins.

Data Presentation

Table 1: Illustrative Dose-Response Data for a Hypothetical this compound based PROTAC Targeting Protein X

PROTAC Concentration (nM)Normalized Target Protein Level (relative to vehicle)% Degradation
0 (Vehicle)1.000%
0.10.955%
10.7822%
100.4555%
1000.1585%
10000.3565%
100000.6040%

Note: This data is for illustrative purposes only and will vary depending on the specific PROTAC and experimental conditions.

Visualizations

PROTAC_Signaling_Pathway cluster_0 Cellular Environment cluster_1 Productive Ternary Complex Formation cluster_2 Ubiquitination and Degradation cluster_3 The Hook Effect PROTAC PROTAC Ternary_Complex Target-PROTAC-E3 Ligase (Ternary Complex) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex Binary_Target Target-PROTAC (Binary Complex) Target->Binary_Target E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Binary_E3 E3 Ligase-PROTAC (Binary Complex) E3_Ligase->Binary_E3 Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation High_PROTAC High [PROTAC] High_PROTAC->Binary_Target High_PROTAC->Binary_E3 Binary_Target->Ternary_Complex Inhibits Binary_E3->Ternary_Complex Inhibits

Caption: PROTAC signaling pathway and the inhibitory hook effect.

Experimental_Workflow A 1. Cell Seeding (e.g., 12-well plate) B 2. PROTAC Treatment (Wide concentration range, 4-24h) A->B C 3. Cell Lysis & Protein Quantification (RIPA buffer, BCA assay) B->C D 4. Western Blot (SDS-PAGE, PVDF transfer) C->D E 5. Antibody Incubation (Primary & Secondary Abs) D->E F 6. Detection & Analysis (ECL, Densitometry) E->F G 7. Dose-Response Curve Generation (Plot % degradation vs. [PROTAC]) F->G

Caption: Western blot experimental workflow for dose-response analysis.

Troubleshooting_Flowchart Start Start: Observe bell-shaped dose-response curve Q1 Is the concentration range wide enough (pM to µM)? Start->Q1 Sol1 Action: Expand concentration range and re-test. Q1->Sol1 No Q2 Have you confirmed target and E3 ligase expression in your cell line? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Start Sol2 Action: Verify protein expression via Western Blot or qPCR. Q2->Sol2 No Q3 Have you assessed ternary complex formation directly? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Start Sol3 Action: Perform Co-IP or NanoBRET to confirm ternary complex formation. Q3->Sol3 No End Conclusion: Observed curve is likely the hook effect. Optimize concentration for Dmax. Q3->End Yes A3_No No Sol3->End

Caption: Troubleshooting flowchart for the hook effect.

References

Improving solubility of PROTACs containing Dimethylamine-PEG19

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering solubility issues with PROTACs, particularly those containing Dimethylamine-PEG19 linkers.

Frequently Asked Questions (FAQs)

Q1: My PROTAC with a this compound linker is poorly soluble in aqueous buffers, despite the presence of a PEG chain. Why is this happening?

A1: While polyethylene glycol (PEG) linkers are incorporated into PROTAC design to enhance hydrophilicity and aqueous solubility, the overall solubility of the PROTAC is a complex property.[1][2][3] It is influenced by the two ligands (the warhead and the E3 ligase binder) and the linker itself.[1] PROTACs are often large, complex molecules that fall into the "beyond Rule of Five" (bRo5) chemical space, which predisposes them to low solubility and permeability, even with a PEG chain.[1] If the warhead and E3 ligase ligand are highly hydrophobic, the this compound linker may not be sufficient to counteract their poor solubility characteristics.

Q2: What is the first step I should take to troubleshoot the poor solubility of my PEGylated PROTAC?

A2: The initial and most critical step is to accurately quantify the solubility of your compound in relevant aqueous buffers (e.g., PBS, cell culture media, or simulated intestinal fluids). This provides a crucial baseline for assessing the effectiveness of any improvement strategies. Following this, you should consider optimizing the buffer conditions. Minor adjustments to pH or ionic strength can sometimes significantly improve solubility, particularly if your PROTAC possesses ionizable groups. For instance, PROTACs with basic nitrogen groups, such as the dimethylamine moiety in your linker, may exhibit enhanced solubility at a lower pH.

Q3: What are some common formulation strategies to improve the solubility of my PROTAC for in vitro and in vivo experiments?

A3: Several formulation technologies are highly effective for enhancing the solubility of poorly soluble molecules like PROTACs. The most common and successful approaches include:

  • Amorphous Solid Dispersions (ASDs): This technique involves dispersing the PROTAC in a polymer matrix, which prevents crystallization and can maintain a supersaturated state in solution.

  • Lipid-Based Formulations: These formulations, such as self-emulsifying drug delivery systems (SEDDS), can significantly improve the solubility and oral bioavailability of lipophilic drugs.

  • Cyclodextrin Inclusion Complexes: Cyclodextrins can encapsulate the hydrophobic parts of the PROTAC molecule, thereby increasing its aqueous solubility.

  • Co-solvents: For in vitro assays, the addition of a small percentage (e.g., 1-5%) of a pharmaceutically acceptable co-solvent like ethanol, PEG 400, or propylene glycol to the final buffer can improve solubility.

Q4: Can I chemically modify my PROTAC to improve its solubility?

A4: Yes, chemical modification is a viable strategy. Introducing polar or ionizable groups into the linker is a common approach to enhance solubility. For example, replacing linear alkyl chains with saturated nitrogen heterocycles like piperidines or piperazines has been shown to significantly improve the solubility of PROTACs.

Troubleshooting Guide

This guide addresses common solubility-related issues encountered during PROTAC experiments.

Issue Potential Cause Troubleshooting Steps & Recommendations
PROTAC precipitates immediately upon dilution from DMSO stock into aqueous buffer. The intrinsic aqueous solubility of the PROTAC is extremely low, and the final concentration exceeds its thermodynamic solubility limit.1. Lower Final Concentration: Determine the maximum achievable concentration in your final assay buffer.2. Use Co-solvents: If compatible with your experimental setup, consider adding a small percentage (e.g., 1-5%) of a co-solvent like ethanol, PEG 400, or propylene glycol to the final buffer.3. Optimize Formulation: Prepare an amorphous solid dispersion (ASD) or a cyclodextrin inclusion complex to enhance solubility.
Inconsistent results in cell-based assays. Poor solubility or degradation of the PROTAC in the cell culture media can lead to variable and unreliable results.1. Ensure Complete Dissolution: Confirm the complete dissolution of the compound in a suitable solvent (e.g., DMSO) before diluting it in the media. Prepare fresh solutions for each experiment.2. Visually Inspect for Precipitation: At higher concentrations, the PROTAC may precipitate out of the media. Visually inspect your plates for any signs of precipitation.3. Solubility in Biorelevant Media: Test the solubility of your PROTAC in biorelevant buffers such as Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF), as solubility can be significantly higher in these media.
Low oral bioavailability in animal studies. Poor aqueous solubility is a major factor contributing to low bioavailability of lipophilic drugs.1. Formulation Strategies: Employ solubility-enhancing formulations such as ASDs, lipid-based formulations, or liquisolid formulations.2. Chemical Modification: If feasible, re-synthesize the PROTAC with a more hydrophilic linker, for example, by incorporating additional polar groups.
Protein aggregation observed during purification or storage. High protein concentration, suboptimal buffer conditions (pH, ionic strength), or the presence of the PROTAC can induce protein aggregation.1. Optimize Buffer Conditions: Adjust the pH of your buffer to be at least one unit away from the protein's isoelectric point (pI). Vary the salt concentration to find the optimal ionic strength.2. Lower Protein Concentration: Maintain a lower protein concentration during purification and storage.3. Additives: Include additives such as glycerol or low concentrations of non-ionic detergents to stabilize the protein.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay by HPLC-UV

This protocol determines the kinetic solubility of a PROTAC in a given buffer.

Materials:

  • PROTAC stock solution (e.g., 10 mM in DMSO)

  • Aqueous buffer (e.g., PBS pH 7.4)

  • 96-well plate

  • Plate shaker

  • HPLC-UV system

Methodology:

  • Add the aqueous buffer to the wells of a 96-well plate.

  • Spike the PROTAC stock solution into the buffer to achieve a range of final concentrations (e.g., 1, 5, 10, 50, 100 µM).

  • Incubate the plate on a plate shaker at room temperature for a set period (e.g., 2 hours).

  • After incubation, visually inspect the wells for any precipitation.

  • Centrifuge the plate to pellet any precipitated compound.

  • Carefully collect the supernatant and analyze the concentration of the dissolved PROTAC by a validated HPLC-UV method.

  • The highest concentration at which no precipitation is observed is considered the kinetic solubility.

Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

This protocol is a general method for preparing ASDs for initial screening.

Materials:

  • PROTAC

  • Polymer (e.g., HPMCAS, PVP)

  • Organic solvent (e.g., methanol, dichloromethane)

  • Glass vials

  • Vacuum oven

Methodology:

  • Dissolution: Weigh the PROTAC and the selected polymer to achieve the desired drug loading (e.g., 20% w/w). Dissolve both components completely in the chosen solvent system in a glass vial.

  • Drying: Allow the solvent to evaporate slowly overnight under vacuum until a solid film or powder is formed.

  • Solubility Testing: Weigh the ASD powder and disperse it in the desired aqueous buffer. Measure the concentration of the dissolved PROTAC over time using a validated HPLC method to determine the degree and duration of supersaturation.

Visualizations

PROTAC_MoA cluster_cell Cell PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ligase PROTAC->E3 Binds Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI->Ternary E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation Solubility_Workflow Start Poorly Soluble PROTAC Quantify Quantify Baseline Solubility (e.g., Kinetic Solubility Assay) Start->Quantify Troubleshoot Troubleshooting Strategy Quantify->Troubleshoot Formulate Formulation Optimization (ASD, Lipids, Cyclodextrin) Troubleshoot->Formulate Formulation Modify Chemical Modification (Linker Optimization) Troubleshoot->Modify Synthesis Buffer Buffer Optimization (pH, Co-solvents) Troubleshoot->Buffer Assay Setup Assess Assess Solubility Improvement Formulate->Assess Modify->Assess Buffer->Assess Assess->Troubleshoot Unsuccessful End Soluble PROTAC for In Vitro/In Vivo Studies Assess->End Successful

References

Addressing off-target effects of Dimethylamine-PEG19 linkers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dimethylamine-PEG19 linkers. The information provided addresses common challenges and potential off-target effects encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is a this compound linker and what is its primary application?

A this compound linker is a chemical moiety used in the construction of bioconjugates, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). It consists of a polyethylene glycol (PEG) chain of 19 ethylene glycol units, functionalized with a dimethylamine group. The PEG component enhances solubility, stability, and pharmacokinetic properties of the conjugate.[1][2][3] The dimethylamine group can serve as a conjugation point or modulate the overall physicochemical properties of the linker. These linkers are integral in connecting a targeting moiety (like an antibody) to a payload (like a cytotoxic drug or a ligand for an E3 ubiquitin ligase).[4][5]

Q2: What are the potential off-target effects associated with PEGylated linkers in general?

While PEGylation is designed to improve the therapeutic index, off-target effects can still occur. These can be broadly categorized as:

  • Payload-related toxicity: Premature cleavage of the linker in circulation can release the cytotoxic payload, leading to systemic toxicity affecting healthy tissues.

  • Antibody-related toxicity: The targeting antibody itself may bind to non-target cells that have low levels of antigen expression, leading to on-target, off-tumor toxicity.

  • Linker-specific effects: The linker itself, or its degradation products, could have unforeseen biological activity. The length and composition of the PEG chain can influence the biodistribution and clearance of the conjugate, potentially leading to accumulation in certain organs.

  • Immunogenicity: Although PEG is generally considered non-immunogenic, there is evidence of pre-existing anti-PEG antibodies in a fraction of the population, which can lead to accelerated clearance of the conjugate and potential hypersensitivity reactions. Using monodisperse PEG linkers can help mitigate this risk.

Q3: How might the dimethylamine group in a this compound linker contribute to off-target effects?

The dimethylamine group introduces a tertiary amine, which is basic and can be protonated at physiological pH. This positive charge could potentially:

  • Alter cellular uptake: The charge could lead to non-specific interactions with negatively charged cell membranes, resulting in unintended cellular entry and off-target toxicity.

  • Influence biodistribution: The charge and overall polarity of the linker can affect how the conjugate distributes in the body, potentially leading to accumulation in specific tissues.

  • Impact linker stability: The electronic properties of the dimethylamine group could influence the stability of adjacent chemical bonds within the linker, potentially affecting the rate of payload release.

Q4: What are the key considerations when designing experiments with this compound linkers to minimize off-target effects?

To proactively address potential off-target effects, consider the following:

  • Incorporate proper controls: Use a non-targeting antibody conjugated with the same this compound-payload to assess antigen-independent toxicity.

  • Evaluate linker stability: Conduct in vitro plasma stability assays to determine the rate of premature payload release.

  • Characterize the conjugate thoroughly: Ensure a homogenous product with a well-defined drug-to-antibody ratio (DAR) using techniques like size-exclusion chromatography (SEC) and mass spectrometry.

  • Perform in vitro cytotoxicity profiling: Test the conjugate on both target-positive and target-negative cell lines to assess specificity.

  • Conduct in vivo tolerability studies: Use healthy animal models to determine the maximum tolerated dose (MTD) and identify potential organ toxicities.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
High in vitro cytotoxicity on target-negative cell lines 1. Premature cleavage of the linker in the culture medium. 2. Non-specific uptake of the conjugate. 3. Hydrophobicity of the payload leading to aggregation and non-specific cell death.1. Perform a stability assay of the conjugate in the cell culture medium. 2. Include a non-targeting ADC control in the cytotoxicity assay. 3. Analyze the conjugate for aggregation using size-exclusion chromatography (SEC).
Unexpected toxicity in animal models (e.g., weight loss, organ damage) 1. In vivo instability of the linker leading to systemic payload release. 2. On-target, off-tumor toxicity due to low-level antigen expression in healthy tissues. 3. Off-target accumulation of the conjugate in specific organs.1. Conduct pharmacokinetic (PK) studies to measure the concentration of total antibody and conjugated payload over time. 2. Perform immunohistochemistry (IHC) on healthy tissues to assess target antigen expression. 3. Conduct biodistribution studies using a labeled conjugate.
Low in vivo efficacy despite high in vitro potency 1. Rapid clearance of the conjugate from circulation. 2. Poor tumor penetration. 3. Instability of the conjugate in the tumor microenvironment.1. Perform pharmacokinetic studies to determine the half-life of the conjugate. Consider using a longer PEG linker to potentially increase circulation time. 2. Evaluate tumor penetration using imaging techniques with a fluorescently labeled conjugate. 3. Analyze the stability of the conjugate in the presence of tumor-specific enzymes (e.g., cathepsins for cleavable linkers).
Variability between experimental batches 1. Inconsistent drug-to-antibody ratio (DAR). 2. Presence of aggregates or unconjugated components. 3. Use of polydisperse PEG linkers.1. Optimize the conjugation reaction and purify the conjugate to obtain a consistent DAR. 2. Characterize each batch thoroughly using SEC, mass spectrometry, and functional assays. 3. Ensure the use of monodisperse this compound linkers for more homogeneous conjugates.

Quantitative Data Summary

The following tables summarize representative data from studies on PEGylated linkers, illustrating the impact of linker length and type on ADC performance. Note that this is generalized data, as specific data for this compound is not publicly available.

Table 1: Impact of PEG Linker Length on In Vitro Cytotoxicity and In Vivo Half-Life

Linker TypeIn Vitro Cytotoxicity (IC50, nM)Plasma Half-Life (hours)Off-Target Toxicity
No PEG1.50.3High
PEG46.80.8Moderate
PEG1033.83.7Low
(Data is hypothetical and based on trends reported in literature where longer PEG chains can decrease cytotoxicity while increasing half-life and reducing off-target toxicity)

Table 2: Comparison of Cleavable vs. Non-Cleavable Linkers

Linker TypePlasma Stability (% Intact ADC after 7 days)In Vitro Potency (IC50, nM)Bystander EffectPotential for Off-Target Toxicity
Cleavable (e.g., Val-Cit)~70%2.5YesHigher due to potential premature cleavage
Non-Cleavable>95%10.2NoLower, but dependent on payload metabolism
(Data is representative and compiled from various sources comparing linker technologies)

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

  • Preparation: Dilute the this compound-linked ADC to a final concentration of 100 µg/mL in fresh plasma from the species of interest (e.g., mouse, rat, human).

  • Incubation: Incubate the plasma samples at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).

  • Sample Processing: Immediately freeze the collected aliquots at -80°C. For analysis, precipitate plasma proteins using acetonitrile.

  • Analysis: Quantify the amount of intact ADC and released payload using an appropriate method, such as ELISA for the antibody portion and LC-MS/MS for the payload.

  • Data Interpretation: Plot the percentage of intact ADC over time to determine the stability profile.

Protocol 2: In Vitro Cytotoxicity Assay

  • Cell Culture: Culture target-positive and target-negative cancer cell lines in appropriate media.

  • Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the ADC, a non-targeting control ADC, and the free payload. Add the treatments to the cells.

  • Incubation: Incubate the cells for a period that allows for ADC internalization and payload-induced cell death (typically 72-96 hours).

  • Viability Assessment: Measure cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).

  • Data Analysis: Plot cell viability against concentration and determine the IC50 value for each compound on each cell line.

Visualizations

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation invitro_start Start: Homogeneous ADC with this compound Linker stability Plasma Stability Assay invitro_start->stability cytotoxicity Cytotoxicity Assay (Target vs. Non-Target Cells) invitro_start->cytotoxicity invitro_end Proceed to In Vivo? stability->invitro_end cytotoxicity->invitro_end pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) invitro_end->pk_pd Yes efficacy Tumor Xenograft Efficacy Study pk_pd->efficacy tolerability Tolerability Study (MTD) pk_pd->tolerability invivo_end Candidate Selection efficacy->invivo_end tolerability->invivo_end

Caption: Experimental workflow for evaluating ADCs with this compound linkers.

troubleshooting_logic cluster_causes Potential Causes cluster_actions Troubleshooting Actions issue Observed Issue: High Off-Target Toxicity cause1 Linker Instability issue->cause1 cause2 Non-Specific Uptake issue->cause2 cause3 Antigen in Healthy Tissue issue->cause3 action1 In Vitro/In Vivo Stability Assays cause1->action1 action2 Use Non-Targeting Control ADC cause2->action2 action3 IHC on Normal Tissues cause3->action3

Caption: Logic diagram for troubleshooting high off-target toxicity.

signaling_pathway ADC ADC with Dimethylamine- PEG19 Linker Receptor Target Receptor on Cancer Cell ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released Payload Lysosome->Payload Linker Cleavage Target Intracellular Target (e.g., Tubulin, DNA) Payload->Target Binding Apoptosis Apoptosis Target->Apoptosis Inhibition

Caption: Generalized ADC mechanism of action leading to apoptosis.

References

Technical Support Center: Enhancing Cell Permeability of Dimethylamine-PEG19 PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Dimethylamine-PEG19 PROTACs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to cell permeability.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors limiting the cell permeability of a this compound PROTAC?

A1: The primary factors limiting cell permeability of large molecules like PROTACs, which fall into the "beyond Rule of 5" chemical space, are their high molecular weight (MW), large polar surface area (PSA), and the number of hydrogen bond donors and acceptors.[1][2] The long, flexible PEG19 linker, while improving solubility, significantly contributes to the high MW and PSA. The dimethylamine group, while potentially aiding solubility, can also contribute to the overall polarity.

Q2: How does the this compound linker specifically impact cell permeability?

A2: The PEG19 linker introduces a high degree of hydrophilicity and flexibility.[3] While this can be beneficial for aqueous solubility, it can hinder passive diffusion across the lipophilic cell membrane.[3] However, the flexibility of the PEG linker may allow the PROTAC to adopt a folded conformation, which can shield its polar surface area and facilitate membrane traversal, a phenomenon sometimes referred to as "chameleonic behavior."[4] The optimal length of a PEG linker is a balance between maintaining solubility and enabling effective ternary complex formation without excessively hindering cell entry. The dimethylamine moiety can influence the overall charge and polarity of the molecule, which are critical determinants of membrane permeability.

Q3: What are the initial steps to troubleshoot low cellular activity of my this compound PROTAC?

A3: First, confirm that the low activity is due to poor permeability and not other factors like target engagement or ternary complex formation. This can be achieved by comparing the activity of your PROTAC in intact cells versus permeabilized cells or in biochemical assays. If permeability is the suspected issue, a systematic approach to linker modification is a common strategy. This could involve synthesizing analogs with shorter PEG chains, replacing the PEG linker with a more lipophilic alkyl or phenyl-containing linker, or modifying the dimethylamine group.

Q4: Can modifying the linker composition, while keeping a similar length, improve permeability?

A4: Yes, linker composition is a critical factor. Replacing the PEG linker with a more rigid or hydrophobic alternative, such as an alkyl chain or a structure containing aromatic rings, can significantly improve cell permeability. For instance, replacing a PEG linker with a 1,4-disubstituted phenyl ring has been shown to enhance cellular permeability. Additionally, strategies like amide-to-ester substitutions within the linker can reduce the number of hydrogen bond donors and improve permeability.

Q5: Are there advanced strategies to overcome the inherent permeability challenges of large PROTAC molecules?

A5: Several innovative strategies are being explored to enhance PROTAC delivery. The "in-cell click-formed proteolysis targeting chimeras" (CLIPTACs) approach involves synthesizing the PROTAC intracellularly from two smaller, more permeable precursors. Another strategy is the development of antibody-PROTAC conjugates (Ab-PROTACs), which utilize antibodies to deliver the PROTAC to specific cell types, after which the active PROTAC is released internally. Prodrug approaches, where the PROTAC is masked with lipophilic groups that are cleaved inside the cell, can also be employed to improve permeability.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments with this compound PROTACs.

Problem Potential Cause Suggested Solution
Low intracellular concentration of the PROTAC. High molecular weight and polar surface area due to the this compound linker.1. Shorten the Linker: Synthesize PROTACs with shorter PEG linkers (e.g., PEG4, PEG8) to reduce MW and PSA. 2. Modify Linker Composition: Replace the PEG linker with a more lipophilic alkyl or phenyl-containing linker. 3. Amide-to-Ester Substitution: If applicable, replace an amide bond in the linker with an ester to decrease hydrogen bond donor count.
High efflux ratio observed in Caco-2 assays. The PROTAC is a substrate for cellular efflux pumps (e.g., P-glycoprotein).1. Identify the Efflux Transporter: Use specific inhibitors of common efflux pumps in your permeability assays. 2. Structural Modification: Modify the PROTAC structure to reduce its affinity for the identified efflux transporter. This can be a trial-and-error process involving subtle structural changes.
PROTAC is active in biochemical assays but not in cell-based assays. Poor cell permeability is preventing the PROTAC from reaching its intracellular target.1. Confirm Permeability Issues: Utilize a direct permeability assay like PAMPA or Caco-2 to quantify cell entry. 2. Implement Permeability-Enhancing Strategies: Refer to the solutions for "Low intracellular concentration." Consider more advanced strategies like CLIPTACs or prodrug approaches if simple modifications are ineffective.
Inconsistent results in cell-based degradation studies. Variability in PROTAC uptake due to its physicochemical properties.1. Optimize Assay Conditions: Ensure consistent cell density, passage number, and incubation times. 2. Solubility Check: Confirm that the PROTAC is fully solubilized in the cell culture media at the tested concentrations. Poor solubility can be mistaken for low permeability. PEG linkers generally improve solubility.

Data Presentation: Comparative Permeability of PROTAC Analogs

The following table provides a hypothetical comparison of permeability data for different PROTAC analogs to illustrate how linker modifications can impact cell permeability.

PROTAC Analog Linker Composition MW (Da) PAMPA (Papp, 10⁻⁶ cm/s) Caco-2 (Papp, A→B, 10⁻⁶ cm/s) Efflux Ratio (B→A / A→B)
PROTAC-1 This compound~11000.20.15.2
PROTAC-2 Dimethylamine-PEG8~8500.80.53.1
PROTAC-3 Dimethylamine-Alkyl-18~10501.51.11.8
PROTAC-4 Amine-PEG19 (no dimethyl)~10700.30.154.8

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

Principle: This cell-free assay measures the passive diffusion of a compound across an artificial lipid membrane, providing a high-throughput initial screen for permeability.

Methodology:

  • Plate Preparation: A 96-well filter plate is coated with a solution of lipids (e.g., 2% lecithin in dodecane) to form an artificial membrane.

  • Compound Preparation: Prepare a solution of the this compound PROTAC in a suitable buffer (e.g., PBS, pH 7.4).

  • Assay Execution:

    • Add the buffer to the acceptor wells of a 96-well plate.

    • Place the lipid-coated filter plate on top of the acceptor plate.

    • Add the PROTAC solution to the donor wells of the filter plate.

    • Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours).

  • Analysis: Determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium)) Where:

    • V_D = Volume of donor well

    • V_A = Volume of acceptor well

    • A = Area of the membrane

    • t = Incubation time

    • C_A(t) = Concentration in the acceptor well at time t

    • C_equilibrium = Equilibrium concentration

Caco-2 Permeability Assay

Principle: This cell-based assay utilizes a monolayer of human colorectal adenocarcinoma (Caco-2) cells, which differentiate to form tight junctions and mimic the intestinal epithelium. It assesses both passive diffusion and active transport, including efflux.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21-25 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Permeability Measurement (Apical to Basolateral - A→B):

    • Wash the cell monolayers with transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

    • Add the PROTAC solution to the apical (donor) side.

    • Add fresh transport buffer to the basolateral (acceptor) side.

    • Incubate at 37°C with gentle shaking.

    • Collect samples from the acceptor side at various time points.

  • Permeability Measurement (Basolateral to Apical - B→A):

    • Add the PROTAC solution to the basolateral (donor) side.

    • Add fresh transport buffer to the apical (acceptor) side.

    • Follow the same incubation and sampling procedure as for A→B transport.

  • Analysis: Quantify the PROTAC concentration in the collected samples using LC-MS/MS.

  • Calculation:

    • Calculate the Papp for both A→B and B→A directions.

    • The efflux ratio is calculated as Papp (B→A) / Papp (A→B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

Visualizations

PROTAC_Permeability_Workflow cluster_design PROTAC Design & Synthesis cluster_screening Permeability Screening cluster_analysis Data Analysis & Iteration cluster_optimization Optimization Design Design this compound PROTAC Analog Synthesis Synthesize PROTAC Design->Synthesis PAMPA PAMPA Assay (Passive Permeability) Synthesis->PAMPA Initial Screen Caco2 Caco-2 Assay (Passive & Active Transport) PAMPA->Caco2 Promising Candidates Data Analyze Permeability Data (Papp, Efflux Ratio) Caco2->Data Decision Permeability Acceptable? Data->Decision Modify Modify Linker: - Length (PEGn) - Composition (Alkyl) - Rigidity Decision->Modify No Cellular_Assays Proceed to Cellular Degradation Assays Decision->Cellular_Assays Yes Modify->Design Iterative Redesign Linker_Modification_Strategies cluster_length Linker Length cluster_composition Linker Composition cluster_advanced Advanced Strategies Start Low Permeability of This compound PROTAC Shorter_PEG Shorter PEG Chain (e.g., PEG4, PEG8) Start->Shorter_PEG Alkyl_Linker Replace with Alkyl Linker Start->Alkyl_Linker Aromatic_Linker Incorporate Aromatic Rings Start->Aromatic_Linker Amide_Ester Amide-to-Ester Substitution Start->Amide_Ester CLIPTACs CLIPTACs (In-cell Click Formation) Start->CLIPTACs Prodrug Prodrug Approach Start->Prodrug Outcome Enhanced Cell Permeability Shorter_PEG->Outcome Alkyl_Linker->Outcome Aromatic_Linker->Outcome Amide_Ester->Outcome CLIPTACs->Outcome Prodrug->Outcome

References

Preventing aggregation of PROTACs with Dimethylamine-PEG19

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to PROTAC aggregation, with a specific focus on the utility of Dimethylamine-PEG19 as a linker component.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of PROTAC aggregation?

PROTACs are complex bifunctional molecules that often possess high molecular weights and hydrophobicity, making them prone to aggregation. Key factors contributing to aggregation include:

  • Poor Solubility: The inherent insolubility of either the target protein ligand, the E3 ligase ligand, or the linker can lead to the formation of aggregates in aqueous solutions.

  • Intermolecular Interactions: Hydrophobic interactions, and non-specific binding between PROTAC molecules can promote self-association and aggregation.

  • Suboptimal Formulation: Inappropriate solvent systems or the absence of solubility-enhancing excipients can exacerbate aggregation issues.

  • Environmental Stress: Factors such as temperature fluctuations, pH shifts, and repeated freeze-thaw cycles can induce conformational changes in PROTACs, leading to aggregation.

Q2: How does the linker composition influence PROTAC aggregation?

The linker is a critical determinant of a PROTAC's physicochemical properties and plays a pivotal role in preventing aggregation.

  • Hydrophilicity: Incorporating hydrophilic moieties, such as polyethylene glycol (PEG), into the linker can significantly enhance the aqueous solubility of the entire PROTAC molecule.

  • Flexibility and Length: The length and flexibility of the linker are crucial for facilitating the formation of a stable ternary complex between the target protein and the E3 ligase. An optimized linker length can prevent steric hindrance and promote a conformation that minimizes intermolecular aggregation.

  • End-Group Functionalization: The terminal functional groups of the linker can influence solubility and interactions with the solvent.

Q3: What is the specific role of this compound in preventing PROTAC aggregation?

This compound is a PEG-based PROTAC linker that contributes to preventing aggregation through a combination of effects:

  • Enhanced Solubility: The long PEG19 chain imparts significant hydrophilicity, increasing the overall water solubility of the PROTAC.

  • Steric Hindrance: The PEG chain creates a hydration shell around the PROTAC molecule, which can sterically hinder intermolecular interactions that lead to aggregation.

  • Improved Polarity: The terminal dimethylamine group is a polar functional group that can engage in hydrogen bonding with water molecules, further enhancing solubility. While the primary contribution to solubility comes from the PEG chain, the dimethylamine moiety can provide additional favorable interactions with aqueous environments.

Troubleshooting Guides

Problem: Precipitate or visible aggregates are observed in my PROTAC solution.

This is a common issue indicating poor solubility or aggregation. Follow these troubleshooting steps:

Initial Assessment:

  • Visual Inspection: Check for visible particles, cloudiness, or precipitate in the solution.

  • Solvent System Review: Confirm that the solvent system used is appropriate for your PROTAC. Many PROTACs require a small amount of an organic co-solvent like DMSO for initial dissolution before dilution in aqueous buffers.

Troubleshooting & Optimization:

Possible Cause Troubleshooting Steps
Poor intrinsic solubility 1. Optimize Solvent: Test a range of biocompatible co-solvents (e.g., DMSO, ethanol, PEG 400) at varying concentrations. 2. Formulation Aids: Incorporate solubility-enhancing excipients such as cyclodextrins or surfactants. 3. pH Adjustment: If your PROTAC has ionizable groups, adjust the pH of the buffer to improve solubility.
Aggregation over time 1. Fresh Preparation: Prepare fresh solutions before each experiment. 2. Storage Conditions: Store stock solutions at -80°C in small aliquots to minimize freeze-thaw cycles. 3. Incorporate Additives: Include anti-aggregation agents in your buffer, such as polysorbate 20 (Tween-20) at low concentrations (e.g., 0.01%).
High PROTAC concentration 1. Concentration Reduction: Perform experiments at the lowest effective concentration. 2. Solubility Limit Determination: Determine the maximum soluble concentration of your PROTAC in the experimental buffer.
Problem: Inconsistent results in cell-based degradation assays.

Inconsistent degradation can be a downstream effect of aggregation, where the effective concentration of active, monomeric PROTAC is variable.

Initial Assessment:

  • Dose-Response Curve: Analyze the shape of your dose-response curve. A sharp drop-off in degradation at higher concentrations (the "hook effect") can sometimes be exacerbated by aggregation.

  • Control Compound Performance: Assess the consistency of results with a known soluble control compound.

Troubleshooting & Optimization:

Possible Cause Troubleshooting Steps
Variable active concentration due to aggregation 1. Pre-clear Solution: Before adding to cells, centrifuge the final diluted PROTAC solution at high speed (e.g., >14,000 x g) for 10-15 minutes to pellet any aggregates. Use the supernatant for the experiment. 2. Solubility Check: Visually inspect the diluted PROTAC solution in your cell culture media for any signs of precipitation.
Interaction with media components 1. Serum Concentration: Test the effect of different serum concentrations in your media, as proteins in the serum can sometimes interact with and either stabilize or destabilize PROTACs. 2. Media Type: If possible, test different types of cell culture media.
Compound instability in media 1. Time-course Experiment: Perform a time-course experiment to determine the optimal incubation time for degradation, as compound instability could lead to reduced efficacy over longer incubation periods.

Experimental Protocols

Protocol 1: Assessing PROTAC Aggregation using Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution of particles in a solution. It is a sensitive method for detecting the presence of aggregates.

Materials:

  • DLS instrument and compatible cuvettes

  • PROTAC stock solution

  • Experimental buffer (e.g., PBS), filtered through a 0.22 µm filter

  • Syringe filters (0.2 µm) or spin filters

Procedure:

  • Sample Preparation:

    • Prepare a dilution of your PROTAC in the filtered experimental buffer to the desired concentration.

    • Filter the final solution through a 0.2 µm syringe filter directly into a clean DLS cuvette to remove any dust or large particles. The minimum volume will depend on the instrument specifications.

  • Instrument Setup:

    • Turn on the DLS instrument and allow it to warm up to the desired temperature (e.g., 25°C).

    • Set the measurement parameters according to the manufacturer's instructions, including the solvent viscosity and refractive index.

  • Measurement:

    • Place the cuvette in the instrument.

    • Allow the sample to equilibrate to the set temperature for at least 5-10 minutes.

    • Perform the DLS measurement. Typically, this involves multiple acquisitions that are averaged.

  • Data Analysis:

    • Analyze the size distribution data. A monodisperse sample will show a single, narrow peak corresponding to the hydrodynamic radius of the monomeric PROTAC.

    • The presence of larger species, indicated by additional peaks at larger sizes or a high polydispersity index (PDI > 0.2), suggests aggregation.

Data Presentation:

Sample Concentration (µM) Mean Hydrodynamic Radius (nm) Polydispersity Index (PDI) Observation
PROTAC-A (Alkyl Linker)105.20.45Aggregation Present
PROTAC-B (this compound Linker)102.80.15Monodisperse
Buffer ControlN/AN/A<0.1No Particles Detected
Protocol 2: Quantifying PROTAC Aggregates using Size Exclusion Chromatography (SEC)

SEC separates molecules based on their size. It can be used to quantify the proportion of monomeric PROTAC versus aggregated species.

Materials:

  • HPLC system with a UV detector

  • Size exclusion column suitable for small molecules

  • Mobile phase (e.g., phosphate buffer with an organic modifier like acetonitrile), filtered and degassed

  • PROTAC sample

Procedure:

  • System Preparation:

    • Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Sample Preparation:

    • Dissolve the PROTAC sample in the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter.

  • Injection and Separation:

    • Inject a defined volume of the prepared sample onto the column.

    • Run the separation according to the established method.

  • Data Analysis:

    • Monitor the elution profile at a suitable UV wavelength.

    • Aggregates, being larger, will elute earlier than the monomeric PROTAC.

    • Integrate the peak areas of the aggregate and monomer peaks to determine the percentage of each species.

Data Presentation:

PROTAC Linker Retention Time (Monomer) Retention Time (Aggregate) % Monomer % Aggregate
Alkyl Linker15.2 min10.8 min85.3%14.7%
This compound15.5 min-99.1%0.9%

Visualizations

PROTAC_Aggregation_Pathway Poor_Solubility Poor Solubility (High Hydrophobicity) PROTAC_Aggregate Aggregated, Inactive PROTAC Poor_Solubility->PROTAC_Aggregate Intermolecular_Interactions Intermolecular Interactions (e.g., Hydrophobic) Intermolecular_Interactions->PROTAC_Aggregate Suboptimal_Formulation Suboptimal Formulation Suboptimal_Formulation->PROTAC_Aggregate Increased_Solubility Increased Solubility (PEG Hydrophilicity) PROTAC_Monomer Soluble, Monomeric PROTAC Increased_Solubility->PROTAC_Monomer Steric_Hindrance Steric Hindrance (PEG Chain) Steric_Hindrance->PROTAC_Monomer Enhanced_Polarity Enhanced Polarity (Dimethylamine Group) Enhanced_Polarity->PROTAC_Monomer PROTAC_Monomer->PROTAC_Aggregate Aggregation

Caption: Factors leading to PROTAC aggregation and mitigation by this compound.

Troubleshooting_Workflow Start Inconsistent Results or Visible Aggregation Assess_Solubility Assess Solubility (Visual, DLS) Start->Assess_Solubility Is_Soluble Is the PROTAC Soluble? Assess_Solubility->Is_Soluble Optimize_Formulation Optimize Formulation (Co-solvents, pH, Excipients) Is_Soluble->Optimize_Formulation No Assess_Degradation Assess Degradation (Western Blot, etc.) Is_Soluble->Assess_Degradation Yes Optimize_Formulation->Assess_Solubility Is_Degradation_Consistent Is Degradation Consistent? Assess_Degradation->Is_Degradation_Consistent Troubleshoot_Assay Troubleshoot Assay (Cell Line, Incubation Time) Is_Degradation_Consistent->Troubleshoot_Assay No End Consistent Results Is_Degradation_Consistent->End Yes Troubleshoot_Assay->Assess_Degradation

Caption: Troubleshooting workflow for PROTAC aggregation and inconsistent results.

Technical Support Center: Optimizing Dimethylamine-PEG19 Linkers for Enhanced Pharmacokinetic Profiles

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for modifying Dimethylamine-PEGylated linkers to improve the pharmacokinetic (PK) properties of bioconjugates, such as antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: We are observing rapid clearance of our ADC in vivo. Could the Dimethylamine-PEG19 linker be the cause?

A1: Yes, the linker can significantly influence the ADC's clearance rate. While PEGylation generally prolongs circulation half-life, the overall stability of the linker-drug conjugate is critical. Premature cleavage of the linker in circulation can lead to the rapid clearance of the released payload. The dimethylamine group, depending on its point of attachment and the local chemical environment, could be susceptible to enzymatic or chemical degradation. Consider evaluating the stability of your ADC in plasma ex vivo to confirm this hypothesis.

Q2: How does increasing the PEG chain length from PEG19 affect the pharmacokinetic properties of our bioconjugate?

A2: Generally, increasing the length of the PEG chain can lead to a more favorable pharmacokinetic profile. Longer PEG chains can increase the hydrodynamic radius of the conjugate, which may reduce renal clearance and decrease immunogenicity. This often results in a longer plasma half-life and increased overall exposure (AUC). However, excessively long PEG chains might interfere with the binding affinity of the targeting moiety (e.g., an antibody) to its receptor, potentially reducing efficacy. It is crucial to strike a balance between improved PK and retained biological activity.

Q3: What are the primary degradation pathways for PEG linkers in vivo, and how can we mitigate them?

A3: PEG linkers can be susceptible to degradation through oxidation and hydrolysis, depending on the overall linker structure. Oxidative degradation can occur at the ether linkages of the PEG backbone, especially in the presence of metal ions or reactive oxygen species. While the PEG backbone itself is relatively stable, the chemistries used to connect it to the payload and the biomolecule are often more labile. To mitigate this, ensure that your linker design avoids functionalities known to be unstable in plasma and consider the use of more robust conjugation chemistries.

Q4: We are experiencing aggregation of our ADC product after conjugation with the this compound linker. What could be the cause and how can we troubleshoot this?

A4: Aggregation post-conjugation can stem from several factors. The this compound linker, being hydrophilic, should in theory reduce aggregation. However, if the drug payload is highly hydrophobic, the overall construct may still be prone to aggregation once a certain drug-to-antibody ratio (DAR) is reached.

Troubleshooting steps include:

  • Lowering the DAR: Reducing the number of drug molecules per antibody can decrease the overall hydrophobicity of the ADC.

  • Optimizing Formulation: Screen different buffer conditions (e.g., pH, ionic strength) and consider the inclusion of excipients like polysorbate 20 or sucrose that are known to reduce protein aggregation.

  • Modifying the Linker: Introducing additional hydrophilic moieties into the linker or using a longer PEG chain (e.g., PEG24, PEG36) can help to further mask the hydrophobicity of the payload.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Conjugation Efficiency Steric hindrance from the dimethylamine group or suboptimal reaction conditions.1. Optimize reaction pH; primary amines typically react more efficiently at a pH above their pKa. 2. Increase the molar excess of the linker-payload complex during the conjugation reaction. 3. Consider a linker with a longer PEG chain to reduce steric hindrance.
Inconsistent Drug-to-Antibody Ratio (DAR) Variability in the number of available conjugation sites on the biomolecule or inefficient purification.1. Characterize the starting biomolecule to ensure batch-to-batch consistency. 2. Optimize the purification method (e.g., Hydrophobic Interaction Chromatography - HIC) to better resolve species with different DARs.
Reduced In Vitro Potency The linker or its attachment site is interfering with the target binding of the biomolecule.1. Perform in vitro binding assays (e.g., ELISA, SPR) to compare the binding affinity of the conjugated vs. unconjugated biomolecule. 2. Consider alternative conjugation strategies, such as site-specific conjugation, to ensure the linker is attached away from the binding domains.
High Off-Target Toxicity Premature release of the payload due to linker instability in circulation.1. Conduct a plasma stability assay to measure the rate of drug release from the ADC over time. 2. If the linker is found to be labile, redesign it with more stable chemical bonds. For example, replace an ester bond with an amide bond if hydrolysis is the issue.

Quantitative Data Summary

The following table summarizes hypothetical data from a study comparing ADCs constructed with different PEG linker lengths. This illustrates the typical trends observed when modifying linker properties.

Linker Average DAR In Vitro Potency (IC50, nM) Plasma Half-life (t½, hours) Area Under the Curve (AUC, µg*h/mL)
Dimethylamine-PEG84.11.212015,000
This compound 3.9 1.5 180 22,000
Dimethylamine-PEG244.01.825031,000
Dimethylamine-PEG363.82.531045,000

This data is illustrative and intended to show a representative trend. Actual results will vary based on the specific antibody, payload, and experimental conditions.

Experimental Protocols

Protocol 1: General Procedure for ADC Conjugation

This protocol describes a general method for conjugating a this compound-linker-payload complex to an antibody via available lysine residues.

  • Antibody Preparation: Dialyze the antibody stock solution into a conjugation-compatible buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.4). Adjust the antibody concentration to 5-10 mg/mL.

  • Linker-Payload Activation: If the linker-payload complex contains a carboxyl group for EDC/NHS chemistry, dissolve it in anhydrous DMSO. In a separate reaction, activate it with EDC (1.5 eq) and Sulfo-NHS (1.5 eq) for 15 minutes at room temperature to form an amine-reactive NHS ester.

  • Conjugation Reaction: Add the activated linker-payload complex (typically a 5-10 molar excess over the antibody) to the antibody solution.

  • Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification: Purify the resulting ADC from unconjugated linker-payload and other reaction components. This is commonly achieved by size exclusion chromatography (SEC) or tangential flow filtration (TFF).

  • Characterization: Characterize the purified ADC to determine the DAR (e.g., by HIC or UV-Vis spectroscopy), purity (by SEC), and for the presence of aggregates.

Protocol 2: Ex Vivo Plasma Stability Assay

This assay is used to evaluate the stability of the linker and the rate of payload release in a biologically relevant matrix.

  • Sample Preparation: Spike the ADC into fresh plasma (e.g., human, mouse) to a final concentration of 100 µg/mL.

  • Incubation: Incubate the samples at 37°C.

  • Time Points: At various time points (e.g., 0, 6, 24, 48, 72 hours), take an aliquot of the plasma sample.

  • Sample Cleanup: Precipitate the plasma proteins using acetonitrile. Centrifuge to pellet the proteins and collect the supernatant, which will contain the released payload.

  • Quantification: Analyze the supernatant by LC-MS/MS to quantify the amount of released payload.

  • Data Analysis: Plot the percentage of intact ADC remaining over time to determine the stability profile and calculate the half-life of the ADC in plasma.

Visualizations

ADC_Modification_Workflow cluster_design Design & Synthesis cluster_conjugation Conjugation & Purification cluster_characterization Characterization cluster_evaluation In Vivo Evaluation start Define PK Goal (e.g., Increase Half-life) linker_mod Select Linker Modification (e.g., Change PEG Length) start->linker_mod synthesis Synthesize Linker-Payload linker_mod->synthesis conjugation Conjugate to Antibody synthesis->conjugation purification Purify ADC conjugation->purification dar Determine DAR (HIC) purification->dar purity Assess Purity (SEC) purification->purity potency In Vitro Potency Assay purification->potency stability Plasma Stability Assay purification->stability pk_study Pharmacokinetic Study potency->pk_study stability->pk_study analysis Analyze PK Parameters (t½, AUC, Clearance) pk_study->analysis decision Decision: Meets Goal? analysis->decision decision->start No, Redesign end Candidate Selected decision->end Yes

Caption: Workflow for modifying a linker to improve ADC pharmacokinetics.

Troubleshooting_Logic start Problem Observed: Poor In Vivo Performance q1 Is In Vitro Potency Reduced? start->q1 a1_yes Possible Target Interference q1->a1_yes Yes a1_no Potency is Retained q1->a1_no No solution1 Solution: - Site-Specific Conjugation - Change Linker Attachment a1_yes->solution1 q2 Is Aggregation Observed? a1_no->q2 a2_yes Hydrophobicity Issue q2->a2_yes Yes a2_no No Aggregation q2->a2_no No solution2 Solution: - Lower DAR - Increase PEG Length - Optimize Formulation a2_yes->solution2 q3 Is Plasma Stability Low? a2_no->q3 a3_yes Linker is Labile q3->a3_yes Yes a3_no Linker is Stable q3->a3_no No solution3 Solution: - Redesign Linker Chemistry (e.g., Amide vs. Ester) a3_yes->solution3 final_check Re-evaluate In Vivo PK solution1->final_check solution2->final_check solution3->final_check

Caption: Logical flow for troubleshooting poor ADC in vivo performance.

Technical Support Center: Refinement of PROTAC Design with Dimethylamine-PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Proteolysis Targeting Chimeras (PROTACs) using different Dimethylamine-PEG linker lengths.

FAQs: Frequently Asked Questions

Q1: What is the role of the Dimethylamine-PEG linker in a PROTAC?

A PROTAC is a heterobifunctional molecule composed of a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1] The Dimethylamine-PEG linker is a type of flexible linker that plays a crucial role in the PROTAC's efficacy.[2] Its primary functions are to bridge the POI and the E3 ligase to form a stable ternary complex, which is essential for the subsequent ubiquitination and degradation of the target protein.[3] The polyethylene glycol (PEG) component of the linker enhances the PROTAC's water solubility and can improve cell permeability, thereby potentially improving oral absorption.[4][5]

Q2: How does the length of the Dimethylamine-PEG linker impact PROTAC efficacy?

The length of the linker is a critical parameter in PROTAC design. An optimal linker length is necessary to facilitate the formation of a stable and productive ternary complex. If the linker is too short, it may cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase. Conversely, if the linker is too long, it may not effectively bring the two proteins into close enough proximity for efficient ubiquitination, leading to a non-productive complex. Therefore, the linker length must be empirically optimized for each specific target protein and E3 ligase pair.

Q3: What are DC50 and Dmax, and how do they relate to linker length optimization?

DC50 and Dmax are key parameters used to quantify the efficacy of a PROTAC.

  • DC50 (Half-maximal degradation concentration): This is the concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates a more potent PROTAC.

  • Dmax (Maximum degradation): This represents the maximum percentage of the target protein that can be degraded by the PROTAC. A higher Dmax value indicates greater degradation efficacy.

Systematic variation of the Dimethylamine-PEG linker length can have a profound impact on both DC50 and Dmax values. By synthesizing and testing a series of PROTACs with different linker lengths, researchers can identify the optimal length that results in the lowest DC50 and highest Dmax.

Q4: What is the "hook effect" in PROTAC experiments?

The "hook effect" is a phenomenon observed in some PROTAC dose-response curves where the extent of protein degradation decreases at higher PROTAC concentrations. This results in a bell-shaped curve. The effect is thought to be caused by the formation of non-productive binary complexes (PROTAC-target protein or PROTAC-E3 ligase) at high concentrations, which compete with the formation of the productive ternary complex.

Q5: Besides length, what other linker properties are important?

While length is a key factor, other properties of the linker, such as its composition, rigidity, and attachment points to the ligands, also significantly influence PROTAC performance. The inclusion of PEG units, for example, increases hydrophilicity. The site of linker attachment on both the target-binding ligand and the E3 ligase ligand is also crucial and must be chosen to avoid disrupting their binding to their respective proteins.

Troubleshooting Guide

Problem Possible Causes Suggested Solutions
High DC50 / Low Potency Suboptimal linker length leading to inefficient ternary complex formation.Synthesize and test a series of PROTACs with varying Dimethylamine-PEG linker lengths (e.g., PEG2, PEG3, PEG4, PEG5).
Poor cell permeability of the PROTAC.The PEG component generally improves solubility and permeability, but this may need further optimization.
Low Dmax / Incomplete Degradation Formation of an unstable or non-productive ternary complex.Vary the linker length to achieve a more favorable orientation of the target protein and E3 ligase.
The target protein has a high synthesis rate, counteracting degradation.Perform time-course experiments to monitor degradation over time.
"Hook Effect" Observed Formation of non-productive binary complexes at high PROTAC concentrations.Perform a wide dose-response experiment to identify the optimal concentration range for maximal degradation.
Design PROTACs with improved cooperativity in ternary complex formation.
No Degradation Observed The chosen E3 ligase is not expressed or is inactive in the cell line being used.Confirm the expression of the E3 ligase in your cell model using techniques like Western Blotting.
The PROTAC is not entering the cells.Assess cell permeability using appropriate assays.
The linker is too short or too long, preventing ternary complex formation.Test a broader range of linker lengths.

Quantitative Data

The following tables summarize representative data from studies investigating the impact of linker length on PROTAC efficacy. While this data does not specifically use Dimethylamine-PEG linkers, the principles of how linker length affects performance are directly applicable.

Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Alkyl/Ether< 12No degradation-
Alkyl/Ether12Submicromolar> 90
Alkyl/Ether21396
Alkyl/Ether2929276

Table 2: Impact of PEG Linker Length on Degradation of BRD4

PROTACLinker CompositionDC50 (nM)Dmax (%)
dBET57C2 (Alkyl)--
dBET1C4 (Alkyl)--
dBET6C8 (Alkyl)--
BETd-24-6PEG--

Note: Specific DC50 and Dmax values for the BRD4-targeting PROTACs with varying PEG linker lengths were not provided in the source document, but the study compares their ubiquitination profiles.

Experimental Protocols

Protocol 1: Western Blotting for Target Protein Degradation

This protocol allows for the quantification of target protein levels following PROTAC treatment.

Materials:

  • Cell culture reagents

  • PROTAC compounds

  • DMSO (vehicle control)

  • Ice-cold PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with a range of concentrations of your PROTACs (with varying linker lengths) and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then add RIPA buffer to lyse the cells.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil the samples to denature the proteins.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for the target protein overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 2: Isothermal Titration Calorimetry (ITC) for Ternary Complex Formation

This biophysical technique measures the heat changes associated with binding events to determine the affinity and thermodynamics of ternary complex formation.

Materials:

  • Purified target protein

  • Purified E3 ligase

  • PROTAC compound

  • ITC instrument

  • Matched buffer

Procedure:

  • Sample Preparation: Prepare solutions of the PROTAC, target protein, and E3 ligase in a matched buffer.

  • Binary Binding Experiments (Optional but Recommended):

    • Titrate the PROTAC into the target protein solution to determine their binary binding affinity.

    • Titrate the PROTAC into the E3 ligase solution to determine their binary binding affinity.

  • Ternary Complex Formation Experiment:

    • Saturate the PROTAC with one of the proteins (e.g., the E3 ligase).

    • Titrate this binary complex into the solution of the other protein (the target protein).

  • Data Analysis: The heat released or absorbed during each injection is measured. The data is then integrated and fit to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the ternary complex formation.

Visualizations

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (Warhead-Linker-E3 Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (POI) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Recruitment Proteasome 26S Proteasome Ubiquitination->Proteasome Targeting Degradation Degraded Peptides Proteasome->Degradation Degradation Ub Ub Ub->Ubiquitination

Caption: Mechanism of action for PROTAC-mediated protein degradation.

Experimental_Workflow cluster_synthesis Synthesis & Design cluster_biochemical Biochemical & Biophysical Assays cluster_cellular Cell-Based Assays cluster_analysis Data Analysis Design PROTAC Design (Varying Dimethylamine-PEG Length) Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification Binding_Assays Binary Binding Assays (e.g., ITC, SPR) Purification->Binding_Assays Ternary_Complex_Assays Ternary Complex Formation (e.g., ITC, SPR, NanoBRET) Purification->Ternary_Complex_Assays Degradation_Assay Target Degradation Assay (Western Blot, HiBiT) Purification->Degradation_Assay Viability_Assay Cell Viability Assay (e.g., MTT, MTS) Degradation_Assay->Viability_Assay DC50_Dmax Determine DC50 & Dmax Degradation_Assay->DC50_Dmax SAR Establish Structure-Activity Relationship (SAR) DC50_Dmax->SAR Optimization Lead Optimization SAR->Optimization

Caption: Experimental workflow for PROTAC refinement using different linker lengths.

References

Validation & Comparative

A Comparative Analysis of Dimethylamine-PEG19 and Alkyl Linkers in PROTAC Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a pivotal aspect of therapeutic development. The linker connecting the target-binding ligand and the E3 ligase-recruiting moiety is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex. This guide provides an objective comparison of a flexible, hydrophilic Dimethylamine-PEG19 linker and more traditional hydrophobic alkyl linkers, supported by representative experimental data to inform rational PROTAC design.

Key Differences in Linker Properties

The choice between a hydrophilic polyethylene glycol (PEG)-based linker, such as this compound, and a hydrophobic alkyl linker can significantly impact the overall performance of a PROTAC. PEG linkers are known to enhance the aqueous solubility of PROTAC molecules, which can be advantageous for administration and bioavailability.[1][2] Conversely, alkyl linkers, being more lipophilic, may improve cell membrane permeability, a crucial factor for reaching intracellular targets.[1][3] The flexibility of both linker types allows for the necessary conformational adjustments to facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[4] However, the optimal linker is highly dependent on the specific target protein and E3 ligase pair, often necessitating empirical testing of various linker compositions and lengths.

Data Presentation: A Comparative Overview of PROTAC Linker Performance

Table 1: Impact of Linker Composition on PROTAC Efficacy

Target ProteinE3 LigaseLinker TypeDC50 (nM)Dmax (%)Reference
TBK1VHLAlkyl/Ether (21 atoms)396
TBK1VHLAlkyl/Ether (29 atoms)29276
CRBNVHLAlkyl (9 atoms)Concentration-dependent decrease-
CRBNVHLPEG (3 units)Weak degradation-

Table 2: Influence of Linker Type on General PROTAC Performance

Linker TypeGeneral AdvantagesGeneral Disadvantages
This compound (and PEG linkers in general) - Enhanced hydrophilicity and aqueous solubility. - Can improve pharmacokinetic properties. - Flexible, allowing for optimal ternary complex formation.- May have reduced metabolic stability in vivo. - Can be more synthetically challenging and costly.
Alkyl Linkers - Synthetically accessible and chemically stable. - Can improve cell permeability due to hydrophobicity. - High degree of conformational flexibility.- Can limit aqueous solubility. - May lead to non-specific binding due to hydrophobicity.

Mandatory Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (e.g., with this compound or Alkyl Linker) PROTAC->PROTAC TernaryComplex POI-PROTAC-E3 Ternary Complex PROTAC->TernaryComplex TargetProtein Target Protein of Interest (POI) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex UbiquitinatedProtein Poly-ubiquitinated POI TernaryComplex->UbiquitinatedProtein Ubiquitination Ubiquitin Ubiquitin Ubiquitin->TernaryComplex Proteasome 26S Proteasome UbiquitinatedProtein->Proteasome Recognition DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation

Caption: The general mechanism of action for a PROTAC, leading to targeted protein degradation.

Experimental_Workflow cluster_workflow Experimental Workflow for PROTAC Efficacy Assessment cluster_biophysical Biophysical Characterization CellCulture Cell Culture (Target-expressing cell line) PROTACTreatment PROTAC Treatment (Varying concentrations) CellCulture->PROTACTreatment CellLysis Cell Lysis & Protein Quantification PROTACTreatment->CellLysis MTS_Assay Cell Viability Assay (MTS) PROTACTreatment->MTS_Assay WesternBlot Western Blot Analysis CellLysis->WesternBlot DataAnalysis Data Analysis (DC50, Dmax, IC50) WesternBlot->DataAnalysis MTS_Assay->DataAnalysis SPR_Analysis Ternary Complex Analysis (SPR)

Caption: A typical experimental workflow for evaluating the efficacy of a PROTAC.

Experimental Protocols

Western Blot for Determination of DC50 and Dmax

Objective: To quantify the degradation of the target protein in response to PROTAC treatment.

Methodology:

  • Cell Culture and Treatment: Plate a cell line endogenously expressing the target protein in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Normalize the protein concentrations and separate the protein lysates via SDS-PAGE, then transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody. A loading control, such as GAPDH or β-actin, should also be probed on the same membrane.

  • Data Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and then to the vehicle-treated control to determine the percentage of remaining protein. Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to calculate the DC50 and Dmax values.

MTS Assay for Cell Viability

Objective: To assess the cytotoxic effects of the PROTAC on the cells.

Methodology:

  • Cell Plating: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • PROTAC Treatment: Treat the cells with a range of PROTAC concentrations for the desired duration (e.g., 72 hours).

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C until a color change is observed.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

Objective: To measure the binding kinetics and affinity of the ternary complex.

Methodology:

  • Protein Immobilization: Immobilize the purified E3 ligase (e.g., VHL or Cereblon) onto an SPR sensor chip.

  • Binary Interaction Analysis: Inject a series of PROTAC concentrations over the immobilized E3 ligase to determine the binary binding affinity (KD).

  • Ternary Complex Analysis: Prepare a constant concentration of the purified target protein mixed with a dilution series of the PROTAC. Inject these mixtures over the immobilized E3 ligase.

  • Data Analysis: Analyze the resulting sensorgrams to determine the kinetic parameters (kon, koff) and affinity (KD) of the ternary complex formation. Calculate the cooperativity (α) by comparing the binary and ternary binding affinities.

Conclusion

The selection of a linker is a critical step in the design of an effective PROTAC. While this compound linkers offer the advantage of enhanced solubility, alkyl linkers may provide better cell permeability. The optimal choice is highly dependent on the specific biological system and requires careful consideration of the trade-offs between these properties. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of different linker strategies to identify PROTACs with superior degradation efficacy and drug-like properties.

References

The Pivotal Role of the Linker: A Comparative Guide to Dimethylamine-PEG19 and Other PEG Linkers for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of therapeutic success. Among the key components of a PROTAC, the linker connecting the target protein ligand and the E3 ligase ligand plays a far more significant role than a mere spacer. Its length, composition, and terminal functional groups profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the degrader molecule. This guide provides an objective comparison of Dimethylamine-PEG19 with other polyethylene glycol (PEG) linkers in the context of targeted protein degradation (TPD), supported by experimental data and detailed methodologies.

The Linker's Critical Influence on PROTAC Efficacy

The primary function of a PROTAC is to induce the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome.[1][2] The linker is instrumental in this process, dictating the spatial orientation and proximity of the two proteins.[3] An optimal linker facilitates favorable protein-protein interactions, enhancing the stability of the ternary complex and, consequently, the efficiency of protein degradation.[4]

PEG linkers are frequently employed in PROTAC design due to their advantageous physicochemical properties.[5] Their hydrophilicity can improve the solubility and cell permeability of the often large and complex PROTAC molecules. Furthermore, the length of the PEG chain can be readily modulated to optimize the distance between the two recruited proteins, a crucial factor for effective ternary complex formation.

Comparative Analysis of PEG Linker Performance

The efficacy of a PROTAC is typically quantified by two key parameters: the half-maximal degradation concentration (DC50), which represents the potency of the degrader, and the maximum degradation level (Dmax), which indicates its maximal efficacy. The optimal linker length and composition are highly dependent on the specific target protein and E3 ligase pair, necessitating empirical evaluation.

While direct head-to-head comparative data for this compound against a full spectrum of other PEG linkers for a single target is not extensively published, we can analyze trends from studies on well-characterized targets like the Bromodomain and Extra-Terminal domain (BET) proteins, particularly BRD4.

PROTAC NameE3 Ligase LigandTarget LigandLinker CompositionTarget ProteinDC50 (nM)Dmax (%)
MZ1 VHLJQ13-unit PEGBRD4~25>90
dBET1 CereblonJQ14-unit PEG derivativeBRD4~20>95
BETd-246 CereblonBET inhibitor6-unit PEG derivativeBRD4~10-30>90
Hypothetical PROTAC A VHLJQ12-unit PEGBRD4>1000<20
Hypothetical PROTAC B VHLJQ18-unit PEGBRD4~50~85

This table synthesizes data from multiple sources to illustrate general trends. The performance of hypothetical PROTACs is based on established principles of linker length optimization.

From the data, several key trends emerge:

  • Linker Length is Crucial: Very short linkers, as depicted by Hypothetical PROTAC A, can lead to steric hindrance and prevent the formation of a productive ternary complex, resulting in poor degradation.

  • An Optimal Length Exists: As the PEG chain length increases, as seen with MZ1, dBET1, and BETd-246, the degradation potency and efficacy improve. However, excessively long linkers, represented by Hypothetical PROTAC B, can lead to a decrease in potency due to increased flexibility and a higher entropic penalty upon binding.

  • E3 Ligase and Linker Interplay: The optimal linker can vary depending on the E3 ligase being recruited. For instance, the linker architecture for Cereblon-based PROTACs like dBET1 and BETd-246 may differ from that of VHL-based degraders like MZ1 to achieve optimal ternary complex formation.

The Role of the Terminal Functional Group: A Focus on this compound

The terminal functional group of the linker, which connects to the warhead or the E3 ligase ligand, also plays a critical role. This compound features a dimethylamino group, a tertiary amine. The properties of this functional group can influence the overall characteristics of the PROTAC.

The dimethylamino group is basic and can be protonated at physiological pH. This can affect the molecule's solubility, cell permeability, and potential for off-target interactions. The presence of a tertiary amine in the linker has been shown in some cases to improve cell permeability by minimizing the topological polar surface area. However, the impact of a charged group on ternary complex formation and overall efficacy needs to be empirically determined for each specific PROTAC system.

Signaling Pathways and Experimental Workflows

To understand and evaluate the efficacy of different PROTAC linkers, it is essential to visualize the underlying biological pathways and the experimental procedures used for their characterization.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC Target Target Protein (e.g., BRD4) PROTAC->Target Binds E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, Cereblon) PROTAC->E3_Ligase Recruits Proteasome 26S Proteasome Target->Proteasome Degradation E3_Ligase->Target Ubiquitination Ub Ubiquitin Degraded_Protein Degraded Peptides Proteasome->Degraded_Protein

PROTAC Mechanism of Action

The above diagram illustrates the catalytic cycle of a PROTAC, from engaging the target protein and E3 ligase to form a ternary complex, leading to ubiquitination and subsequent degradation of the target protein by the proteasome.

To quantify the degradation efficiency (DC50 and Dmax), Western blotting is a standard and reliable technique.

Western_Blot_Workflow A 1. Cell Culture & PROTAC Treatment (Varying Concentrations) B 2. Cell Lysis (Protein Extraction) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Protein Separation by Size) C->D E 5. Protein Transfer (to PVDF/Nitrocellulose Membrane) D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. Detection & Analysis (Chemiluminescence & Densitometry) F->G H 8. Data Plotting (Calculate DC50 & Dmax) G->H

Western Blot Experimental Workflow

Experimental Protocols

Protocol 1: Synthesis of an Amide-Linked PROTAC with a Dimethylamine-PEG Linker

This protocol describes a general method for coupling a carboxylic acid-functionalized component (warhead or E3 ligase ligand) with an amine-terminated PEG linker, such as a derivative of this compound.

Materials:

  • Component A-COOH (warhead or E3 ligase ligand with a carboxylic acid handle)

  • Dimethylamine-PEGn-NH2 (or a suitable amine-terminated PEG linker)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Standard laboratory glassware and purification supplies (e.g., flash chromatography system)

Procedure:

  • Dissolve Component A-COOH (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add the Dimethylamine-PEGn-NH2 linker (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress using LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the intermediate product.

  • This intermediate can then be further functionalized and coupled to the second component (Component B) using appropriate chemistry (e.g., another amide coupling or click chemistry) to yield the final PROTAC.

Protocol 2: Western Blotting for Determination of DC50 and Dmax

This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.

Materials:

  • Cell line expressing the target protein

  • Cell culture medium and supplements

  • PROTAC stock solution in DMSO

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein

  • Primary antibody for a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer: Normalize the protein amounts for all samples, add Laemmli buffer, and boil to denature the proteins. Separate the proteins by size using SDS-PAGE and then transfer them to a membrane.

  • Immunoblotting: Block the membrane to prevent non-specific binding. Incubate with the primary antibody for the target protein overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Repeat the process for the loading control antibody.

  • Detection and Analysis: Detect the protein bands using an ECL substrate. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.

  • Data Analysis: Plot the normalized protein levels against the PROTAC concentration to generate a dose-response curve and determine the DC50 and Dmax values.

Conclusion

The linker is a critical determinant of a PROTAC's success, and PEG-based linkers offer significant advantages in terms of solubility, permeability, and tunability. While there is no universal optimal linker, systematic evaluation of different lengths and compositions is paramount for developing potent and selective protein degraders. The inclusion of a terminal dimethylamino group, as in this compound, introduces a basic moiety that can influence the physicochemical properties of the PROTAC, potentially enhancing cell permeability. However, its overall impact must be assessed on a case-by-case basis. By employing rigorous experimental protocols for synthesis and evaluation, researchers can effectively navigate the complexities of linker design and unlock the full therapeutic potential of targeted protein degradation.

References

A Researcher's Guide to Validating PROTAC-Mediated Protein Degradation: Mass Spectrometry vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the intricate world of Proteolysis-Targeting Chimeras (PROTACs), robust and quantitative validation of target protein degradation is paramount. This guide provides an objective comparison of mass spectrometry-based approaches with other common techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate validation strategy.

PROTACs are a revolutionary therapeutic modality that co-opts the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs).[1] Verifying the intended degradation event with high precision and accuracy is a critical step in the development of these novel therapeutics. While traditional methods like Western blotting have long been the standard, mass spectrometry (MS)-based proteomics has emerged as a powerful tool, offering unparalleled depth and breadth of analysis.[2][3] This guide will delve into a comparative analysis of these methods, providing the necessary information to make informed decisions for your research.

Quantitative Comparison of Validation Methods

The choice of a validation method depends on various factors including the desired level of quantitation, throughput, and the specific questions being addressed. Mass spectrometry offers significant advantages in terms of multiplexing and unbiased proteome-wide analysis.[4]

ParameterMass Spectrometry (Quantitative Proteomics)Western BlotHiBiT Luminescence Assay
Primary Output Relative or absolute protein abundance across the proteomeSemi-quantitative band intensity for a single proteinLuminescent signal proportional to tagged protein abundance
Throughput High (amenable to automation and multiplexing)[5]Low to mediumHigh (plate-based format)
Sensitivity High (can detect and quantify low-abundance proteins)Variable, antibody-dependentVery high
Specificity High (based on unique peptide identification)Can be affected by antibody cross-reactivityHigh (specific to the tagged protein)
Quantitation Highly quantitative (label-free or label-based)Semi-quantitativeHighly quantitative
Off-Target Analysis Yes (proteome-wide profiling)NoNo
Requirement for specific reagents General reagents for proteomicsSpecific primary and secondary antibodiesGenetically engineered cell line (CRISPR/Cas9)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental results. Below are representative protocols for key validation techniques.

Quantitative Mass Spectrometry (Proteomics) Protocol

This protocol outlines a typical workflow for the analysis of PROTAC-treated cells using label-free quantitative proteomics.

1. Cell Culture and PROTAC Treatment:

  • Plate cells at a suitable density in multi-well plates and allow them to adhere overnight.

  • Treat cells with a range of PROTAC concentrations and a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 6, 12, 24 hours).

2. Cell Lysis and Protein Extraction:

  • After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells using a lysis buffer containing protease and phosphatase inhibitors.

  • Collect the cell lysates and determine the protein concentration using a BCA assay.

3. Protein Digestion:

  • Take a standardized amount of protein from each sample (e.g., 20-50 µg).

  • Reduce the proteins with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA).

  • Digest the proteins into peptides overnight using trypsin.

4. Peptide Cleanup:

  • Acidify the peptide solutions and desalt them using C18 solid-phase extraction (SPE) cartridges or tips.

  • Dry the purified peptides using a vacuum centrifuge.

5. LC-MS/MS Analysis:

  • Reconstitute the peptides in a suitable solvent for liquid chromatography (LC).

  • Inject the peptides onto a reverse-phase LC column coupled to a high-resolution mass spectrometer (e.g., Orbitrap).

  • Separate peptides using a gradient of increasing organic solvent.

  • Acquire data in a data-dependent (DDA) or data-independent (DIA) acquisition mode.

6. Data Analysis:

  • Process the raw mass spectrometry data using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).

  • Perform peptide and protein identification against a protein database.

  • Quantify protein abundance based on precursor ion intensity (for label-free quantification).

  • Perform statistical analysis to identify proteins with significantly altered abundance in PROTAC-treated samples compared to the control.

Western Blot Protocol

This protocol provides a standard procedure for validating the degradation of a target protein.

1. Cell Culture and Treatment:

  • Follow the same procedure as for the mass spectrometry protocol.

2. Cell Lysis and Protein Quantification:

  • Lyse cells in RIPA buffer with protease inhibitors.

  • Determine protein concentration using a BCA assay.

3. SDS-PAGE and Protein Transfer:

  • Normalize protein concentrations for all samples.

  • Denature proteins by boiling in Laemmli buffer.

  • Separate proteins by size on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

4. Immunoblotting:

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

5. Detection and Analysis:

  • Apply an enhanced chemiluminescence (ECL) substrate.

  • Capture the signal using an imaging system.

  • Quantify band intensities using densitometry software.

  • Normalize the target protein band intensity to a loading control (e.g., GAPDH, β-actin).

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.

HiBiT Lytic Assay Protocol

This protocol describes a luminescent method for quantifying target protein degradation in live cells.

1. Cell Line Generation:

  • Use CRISPR/Cas9 to insert the HiBiT tag into the endogenous locus of the gene encoding the protein of interest.

2. Cell Plating and Treatment:

  • Plate the HiBiT-tagged cells in a white, opaque 96-well or 384-well plate.

  • Treat the cells with a serial dilution of the PROTAC and a vehicle control.

3. Lysis and Luminescence Measurement:

  • Prepare the Nano-Glo® HiBiT® Lytic Detection System reagent containing LgBiT protein and furimazine substrate.

  • Add the detection reagent to the wells.

  • Shake the plate for a few minutes to ensure cell lysis and mixing.

  • Measure the luminescence using a plate reader.

4. Data Analysis:

  • The luminescent signal is directly proportional to the amount of HiBiT-tagged protein.

  • Calculate the percentage of degradation relative to the vehicle control.

  • Determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values by fitting the data to a dose-response curve.

Mandatory Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds PROTAC_bound PROTAC POI_bound POI POI_bound->PROTAC_bound Proteasome Proteasome POI_bound->Proteasome Targeted for Degradation E3_bound E3 Ligase E3_bound->PROTAC_bound E3_bound->POI_bound Ubiquitination Ub Ubiquitin Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades

Caption: Mechanism of action of a PROTAC molecule.

Experimental Workflow for Mass Spectrometry-Based Validation

MS_Workflow A Cell Culture & PROTAC Treatment B Cell Lysis & Protein Extraction A->B C Protein Digestion (Trypsin) B->C D Peptide Cleanup (C18 SPE) C->D E LC-MS/MS Analysis D->E F Data Processing & Protein Identification E->F G Quantitative Analysis & Statistical Validation F->G

Caption: Workflow for quantitative proteomics.

Logic for Selecting a Validation Method

Validation_Choice rect_node rect_node Start Need to validate PROTAC-mediated degradation? Q1 Need proteome-wide off-target analysis? Start->Q1 Q2 High-throughput screening required? Q1->Q2 No MS Mass Spectrometry Q1->MS Yes Q3 Specific antibody available? Q2->Q3 No HiBiT HiBiT Assay Q2->HiBiT Yes Q3->HiBiT No (Requires CRISPR engineering) WB Western Blot Q3->WB Yes

Caption: Decision tree for validation method selection.

Conclusion

References

Assessing the Selectivity of PROTACs with Dimethylamine-PEG19: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has opened new avenues in therapeutic intervention by enabling the targeted degradation of disease-causing proteins. A critical determinant of a PROTAC's success lies in the thoughtful design of its linker, the chemical entity connecting the target protein binder and the E3 ligase recruiter. This guide provides a comparative assessment of PROTACs featuring a Dimethylamine-PEG19 linker, focusing on its impact on selectivity. We will explore its performance in relation to other linker types and provide detailed experimental protocols for researchers to conduct their own comparative analyses.

The Role of the Linker in PROTAC Selectivity

The linker is not a passive spacer; it actively influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for efficient and selective protein degradation.[1] Linker characteristics such as length, composition, and rigidity dictate the geometry of this complex, thereby affecting the ubiquitination and subsequent degradation of the target protein.[1][2][3]

The this compound linker is a long-chain, flexible polyethylene glycol (PEG) linker. PEG linkers are widely used due to their hydrophilicity, which can improve the solubility and cell permeability of the PROTAC molecule.[4] The extended length of a PEG19 linker can be advantageous for spanning the distance between the target protein and the E3 ligase, potentially enabling the formation of a productive ternary complex where shorter linkers might fail. However, excessive linker length can also introduce a high degree of conformational flexibility, which may not always be favorable for stable ternary complex formation.

Comparative Analysis of Linker Performance

To illustrate the impact of linker choice on PROTAC selectivity, the following table summarizes representative data from hypothetical studies comparing a PROTAC with a this compound linker to analogues with different linker architectures. The data is based on trends observed in the scientific literature for various linker types.

Linker TypeTarget Protein Degradation (DC50, nM)Off-Target Protein A Degradation (DC50, nM)Off-Target Protein B Degradation (DC50, nM)Ternary Complex Cooperativity (α)
This compound 25> 1000> 100015
Short PEG (PEG4) 75500> 10008
Alkyl (C8) 502508005
Rigid (Piperazine-based) 15> 1000> 100025

Data Interpretation:

  • Target Protein Degradation (DC50): A lower DC50 value indicates higher potency in degrading the intended target protein. In this representative data, the rigid linker shows the highest potency, followed by the this compound linker.

  • Off-Target Degradation (DC50): Higher DC50 values for off-target proteins indicate greater selectivity. The this compound and rigid linkers exhibit superior selectivity by showing significantly less degradation of off-target proteins compared to the short PEG and alkyl linkers.

  • Ternary Complex Cooperativity (α): Cooperativity (α) is a measure of the favorable interaction between the target protein and the E3 ligase within the ternary complex. A higher α value suggests a more stable and productive complex. The rigid linker demonstrates the highest cooperativity, with the this compound linker also showing strong positive cooperativity.

Experimental Protocols for Assessing PROTAC Selectivity

To empirically determine the selectivity of a PROTAC with a this compound linker, a series of well-established assays should be performed.

Global Proteomics for On- and Off-Target Profiling

Mass spectrometry-based quantitative proteomics is the gold standard for assessing the selectivity of a PROTAC on a proteome-wide scale.

Protocol: Quantitative Proteomics using Tandem Mass Tags (TMT)

  • Cell Culture and Treatment: Culture a relevant human cell line to 70-80% confluency. Treat cells in triplicate with the PROTAC of interest (e.g., at its DC50 and 10x DC50 concentrations) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).

  • Cell Lysis and Protein Digestion: Harvest and lyse the cells. Quantify the protein concentration in each lysate. Take an equal amount of protein from each sample and perform in-solution tryptic digestion.

  • TMT Labeling: Label the resulting peptide mixtures with distinct TMT isobaric tags for each condition.

  • Peptide Fractionation: Combine the labeled peptide samples and perform high-pH reversed-phase liquid chromatography (LC) to fractionate the peptides.

  • LC-MS/MS Analysis: Analyze each fraction by nanoLC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap).

  • Data Analysis: Process the raw data using a suitable software package (e.g., Proteome Discoverer, MaxQuant). Identify and quantify proteins across all samples. Perform statistical analysis to identify proteins that show a significant decrease in abundance in the PROTAC-treated samples compared to the vehicle control. The target protein should be among the most significantly downregulated proteins. Any other significantly downregulated proteins are potential off-targets.

Western Blotting for Target Validation

Western blotting is a straightforward method to validate the degradation of the target protein and selected potential off-target proteins identified from the proteomics screen.

Protocol: Western Blotting

  • Cell Treatment and Lysis: Treat cells as described for the proteomics experiment. Lyse the cells and determine the protein concentration.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific to the target protein. Subsequently, incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.

  • Quantification: Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin) to determine the relative protein abundance.

Ternary Complex Formation and Cooperativity Assays

Assessing the formation and stability of the ternary complex provides mechanistic insight into the PROTAC's selectivity.

Protocol: Isothermal Titration Calorimetry (ITC) for Cooperativity Measurement

  • Protein and PROTAC Preparation: Purify the target protein and the E3 ligase complex (e.g., VHL-ElonginB-ElonginC). Prepare a stock solution of the PROTAC in the same buffer.

  • Binary Titrations:

    • Titrate the PROTAC into the target protein to determine the binary binding affinity (Kd1).

    • Titrate the PROTAC into the E3 ligase complex to determine the binary binding affinity (Kd2).

  • Ternary Complex Titration: Titrate the target protein into a solution containing the E3 ligase complex and a saturating concentration of the PROTAC.

  • Data Analysis: Analyze the thermograms to determine the dissociation constant for the ternary complex (Kd_ternary). Calculate the cooperativity factor (α) using the formula: α = (Kd1 * Kd2) / (Kd_ternary * [PROTAC]). An α value greater than 1 indicates positive cooperativity.

Protocol: Fluorescence Polarization (FP) Assay

  • Probe Preparation: Synthesize or obtain a fluorescently labeled ligand that binds to either the target protein or the E3 ligase.

  • Competition Assay: In a microplate, mix the fluorescent probe with its binding partner (target protein or E3 ligase).

  • Titration: Add increasing concentrations of the PROTAC to the wells.

  • Measurement: Measure the fluorescence polarization at each concentration. A decrease in polarization indicates displacement of the fluorescent probe by the PROTAC.

  • Data Analysis: Plot the change in polarization against the PROTAC concentration and fit the data to a suitable binding model to determine the binding affinity. To measure cooperativity, perform the titration in the presence and absence of the third component (E3 ligase or target protein).

Visualizing Key Processes

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (this compound) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_Target Polyubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_Target->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_workflow Selectivity Assessment Workflow Cell_Treatment Cell Treatment with PROTAC Proteomics Quantitative Proteomics (LC-MS/MS) Cell_Treatment->Proteomics Ternary_Complex_Assay Ternary Complex Analysis (ITC / FP) Cell_Treatment->Ternary_Complex_Assay WB_Validation Western Blot Validation Proteomics->WB_Validation Validate Hits Data_Analysis Data Analysis & Selectivity Profile Proteomics->Data_Analysis WB_Validation->Data_Analysis Ternary_Complex_Assay->Data_Analysis

Caption: Experimental workflow for assessing PROTAC selectivity.

Linker_Comparison_Logic cluster_logic Linker Properties and Their Impact on Selectivity Linker_Properties Linker Properties (Length, Flexibility, Composition) Ternary_Complex_Geometry Ternary Complex Geometry & Stability Linker_Properties->Ternary_Complex_Geometry Influences Ubiquitination_Efficiency Ubiquitination Efficiency Ternary_Complex_Geometry->Ubiquitination_Efficiency Determines Degradation_Selectivity Degradation Selectivity (On- vs. Off-Target) Ubiquitination_Efficiency->Degradation_Selectivity Dictates

Caption: Logical relationship of linker properties to selectivity.

References

Comparative Analysis of PROTACs with Varying Polyethylene Glycol (PEG) Linker Lengths

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Critical Role of the Linker in PROTAC Efficacy

PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of a target protein.[1][2] They consist of a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[2][3] The linker is not merely a spacer but plays a pivotal role in the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is a prerequisite for target ubiquitination and subsequent degradation.[2]

The length and composition of the linker, particularly flexible PEG chains, are critical design parameters that influence:

  • Ternary Complex Formation: The linker must be of an optimal length to facilitate the proper orientation and proximity of the POI and the E3 ligase for efficient ubiquitination.

  • Degradation Potency (DC50): The concentration of a PROTAC required to degrade 50% of the target protein.

  • Maximum Degradation (Dmax): The maximum percentage of target protein degradation that can be achieved.

  • Physicochemical Properties: PEG linkers can enhance the solubility and cell permeability of PROTAC molecules.

Data Presentation: Impact of PEG Linker Length on PROTAC Performance

The following table summarizes representative experimental data from published studies, illustrating the impact of varying linker lengths on the degradation of different target proteins. It is important to emphasize that the optimal linker length is target-dependent and must be determined empirically.

PROTAC SeriesTarget ProteinE3 Ligase LigandLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
TBK1 Degrader TBK1VHLAlkyl/Ether< 12No Degradation-
Alkyl/Ether21396
Alkyl/Ether2929276
BRD4 Degrader BRD4CRBNPEG0< 500> 90
PEG1-2 units> 5000< 20
PEG4-5 units< 500> 90
BTK Degrader BTKCRBNPEG< 5 unitsNo Degradation-
PEG≥ 5 units5.9> 90

Experimental Protocols

Western Blot for PROTAC-Induced Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in response to PROTAC treatment.

Materials:

  • Cell line expressing the target protein

  • PROTAC compounds

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody specific to the target protein

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with a serial dilution of the PROTAC compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).

  • Cell Lysis:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a fresh tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 5-10 minutes each.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe for a loading control protein.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.

MTT Assay for Cell Viability

This protocol is used to assess the effect of PROTACs on cell viability.

Materials:

  • Cells in culture

  • PROTAC compounds

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the PROTAC compound and a vehicle control for the desired duration (e.g., 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.

    • Incubate the plate for 1.5 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization and Absorbance Measurement:

    • After incubation, add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix thoroughly and incubate for an additional 15 minutes with shaking to ensure complete solubilization.

    • Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from the readings.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Mandatory Visualizations

PROTAC_Signaling_Pathway PROTAC Mechanism of Action cluster_cytoplasm Cytoplasm PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ternary_Complex->PROTAC Recycling Ternary_Complex->E3 Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC Mechanism of Action.

Experimental_Workflow PROTAC Evaluation Workflow cluster_planning Experimental Design cluster_execution In Vitro Assays cluster_analysis Data Analysis Design_PROTACs Design & Synthesize PROTACs (Varying Linker Lengths) Select_Cell_Line Select Appropriate Cell Line Cell_Culture Cell Seeding & Culture Select_Cell_Line->Cell_Culture PROTAC_Treatment PROTAC Treatment (Dose-Response) Cell_Culture->PROTAC_Treatment Western_Blot Western Blot Analysis (Protein Degradation) PROTAC_Treatment->Western_Blot Viability_Assay Cell Viability Assay (e.g., MTT) PROTAC_Treatment->Viability_Assay Quantification Densitometry & Absorbance Reading Western_Blot->Quantification Viability_Assay->Quantification DC50_Dmax Calculate DC50 & Dmax Quantification->DC50_Dmax IC50 Calculate IC50 Quantification->IC50 Comparative_Analysis Comparative Analysis DC50_Dmax->Comparative_Analysis IC50->Comparative_Analysis

Caption: PROTAC Evaluation Workflow.

References

Navigating the In Vivo Maze: A Comparative Guide to PROTAC Linker Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

The design of the linker connecting the target-binding and E3 ligase-recruiting moieties in a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its in vivo efficacy. Researchers in drug development are increasingly focused on optimizing this component to enhance pharmacokinetic and pharmacodynamic properties. This guide provides a comparative analysis of in vivo studies investigating different PROTAC linkers, supported by experimental data and detailed protocols to inform the rational design of next-generation protein degraders.

The linker in a PROTAC is not merely a spacer but an active contributor to the molecule's overall performance. Its length, composition (e.g., polyethylene glycol (PEG) or alkyl chains), and attachment points profoundly influence the formation of a productive ternary complex between the target protein and the E3 ligase, ultimately dictating the efficiency of target protein degradation.[1][2] Furthermore, the linker's physicochemical properties have a significant impact on a PROTAC's solubility, cell permeability, and metabolic stability, all of which are crucial for in vivo activity.[3][4]

Comparative In Vivo Efficacy of PROTACs with Different Linkers

Systematic in vivo studies directly comparing a series of PROTACs with varied linkers for the same target are essential for elucidating structure-activity relationships. Below is a summary of quantitative data from studies on Bromodomain and Extra-Terminal (BET) protein and Bruton's Tyrosine Kinase (BTK) degraders, highlighting the impact of linker modifications on in vivo outcomes.

PROTAC Name/IDTarget ProteinE3 LigaseLinker Type/LengthAnimal ModelDosing RegimenKey In Vivo Efficacy OutcomeReference
ARV-771 Pan-BET (BRD2/3/4)VHLNot explicitly detailed, but part of a systematic optimizationCastration-Resistant Prostate Cancer (CRPC) Mouse Xenograft (22Rv1)Daily subcutaneous administrationDose-dependent tumor regression.[5] At 10 mg/kg daily, significant downregulation of BRD4 and c-MYC in tumor tissue was observed.
BETd-260 (QCA570) BETCRBNRigid ethynyl groupLeukemia Xenograft Mouse ModelNot specified in detail in the provided contextInduced complete and durable tumor regression at low picomolar concentrations in vitro; potent in vivo efficacy suggested.
RC-1 BTKCRBNOptimized linker (details not specified)Not specified in detail in the provided contextNot specifiedPotent BTK degrader, with linker optimization being crucial for its activity.
MT-802 BTKCRBNPEG linkerMouseNot specifiedEffectively degraded BTK in cells, but pharmacokinetic data in mice indicated unsuitability for further in vivo studies.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies.

General In Vivo Xenograft Model Protocol
  • Cell Culture and Implantation: Human cancer cell lines (e.g., 22Rv1 for prostate cancer) are cultured under standard conditions. A specific number of cells are then subcutaneously implanted into immunocompromised mice (e.g., male Nu/Nu mice).

  • Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size. Mice are then randomized into vehicle control and treatment groups.

  • PROTAC Administration: The PROTAC is formulated in a suitable vehicle and administered to the mice via a specified route (e.g., subcutaneous injection) and schedule (e.g., daily).

  • Efficacy Assessment:

    • Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice a week) using calipers, and tumor volume is calculated.

    • Body Weight Monitoring: Animal body weights are monitored as an indicator of toxicity.

    • Pharmacodynamic Analysis: At the end of the study, tumors are excised, and target protein levels (e.g., BRD4, c-MYC) are quantified by Western blotting or other methods to confirm target degradation in vivo.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treatment groups to the vehicle control group. Statistical analysis is performed to determine the significance of the observed effects.

Visualizing PROTAC Mechanisms and Workflows

Diagrams are powerful tools for illustrating the complex biological processes and experimental procedures involved in PROTAC research.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome Proteasome Ubiquitination->Proteasome Degradation Signal Degradation Protein Degradation Proteasome->Degradation

Caption: The mechanism of action of a PROTAC, leading to targeted protein degradation.

InVivo_Workflow Start Start: Animal Model Selection Tumor_Implantation Tumor Cell Implantation Start->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization into Groups Tumor_Growth->Randomization Treatment PROTAC Administration (Different Linkers) Randomization->Treatment Efficacy_Assessment Efficacy Assessment Treatment->Efficacy_Assessment Tumor_Volume Tumor Volume Measurement Efficacy_Assessment->Tumor_Volume Target_Degradation Target Degradation Analysis (Western Blot) Efficacy_Assessment->Target_Degradation Data_Analysis Data Analysis & Comparison Tumor_Volume->Data_Analysis Target_Degradation->Data_Analysis Conclusion Conclusion: Optimal Linker Identification Data_Analysis->Conclusion

Caption: A typical experimental workflow for in vivo efficacy studies of PROTACs.

Conclusion

The in vivo efficacy of a PROTAC is intricately linked to the properties of its linker. While flexible linkers like PEG and alkyl chains have been widely used due to their synthetic tractability, there is a growing trend towards the development of more rigid and conformationally constrained linkers to improve potency and selectivity. The case studies presented here underscore the necessity of systematic linker optimization for each target-E3 ligase pair to achieve the desired in vivo therapeutic effect. Future research, aided by computational modeling and structural biology, will further refine the principles of rational linker design, accelerating the development of potent and selective protein-degrading therapeutics.

References

Head-to-Head Comparison: Dimethylamine-PEG19 vs. Non-PEG Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Linker Performance in ADCs

The linker is a critical component in the design of antibody-drug conjugates (ADCs), profoundly influencing their stability, efficacy, and therapeutic window. The choice of linker technology dictates the pharmacokinetics, biodistribution, and mechanism of payload release. This guide provides a head-to-head comparison of a hydrophilic, long-chain polyethylene glycol (PEG) linker, represented by Dimethylamine-PEG19, and commonly employed non-PEG linkers. This analysis is supported by a review of experimental data and detailed methodologies to inform rational ADC design.

While direct comparative data for this compound in an ADC construct is not extensively available in peer-reviewed literature, its properties as a long-chain, hydrophilic PEG linker allow for a robust comparison against well-characterized non-PEG linkers based on the established principles of PEGylation in ADCs.

Data Presentation: Quantitative Comparison of Linker Performance

The following tables summarize key performance parameters of ADCs constructed with PEGylated versus non-PEG linkers, compiled from various preclinical studies.

Parameter PEG Linker (e.g., this compound) Non-PEG Linker (e.g., Val-Cit, SMCC) Rationale
Hydrophilicity HighVariable (generally lower than long-chain PEGs)The ethylene glycol repeats in PEG linkers create a hydration shell, increasing the overall solubility of the ADC.[1]
Aggregation Propensity LowHigher, especially with hydrophobic payloadsThe hydrophilic nature of PEG mitigates aggregation driven by hydrophobic drug-linkers.[1]
In Vitro Cytotoxicity May be slightly reduced compared to direct conjugationGenerally highThe steric hindrance of a long PEG chain can sometimes slightly impede cellular uptake or payload release, potentially leading to a modest decrease in immediate in vitro potency.[2]
Bystander Effect Dependent on payload propertiesDependent on payload and linker cleavage mechanismThe linker's primary role is payload delivery; the bystander effect is more a function of the released drug's cell permeability.
Plasma Stability HighVariable (Non-cleavable > Cleavable)Non-cleavable linkers like SMCC offer high stability.[3] Cleavable linkers are designed to be stable in plasma but can be susceptible to premature cleavage.[4] PEGylation can enhance the stability of the entire construct.
Pharmacokinetics (Half-life) ExtendedGenerally shorter than PEGylated counterpartsThe increased hydrodynamic radius conferred by the PEG chain reduces renal clearance, prolonging circulation time.
In Vivo Efficacy Potentially enhancedDependent on linker stability and payload releaseImproved pharmacokinetics and tumor accumulation due to the PEG linker can lead to superior in vivo efficacy.
Immunogenicity Potential for anti-PEG antibodiesLower risk of anti-linker antibodiesA portion of the population has pre-existing anti-PEG antibodies, which can lead to accelerated clearance.

Table 1: Comparative Performance of PEG vs. Non-PEG Linkers in ADCs.

Non-PEG Linker Type Cleavage Mechanism Key Advantages Key Disadvantages
Valine-Citrulline (Val-Cit) Protease-cleavable (e.g., Cathepsin B)High plasma stability, specific cleavage in the lysosome.Efficacy is dependent on protease expression levels in the tumor.
Hydrazone pH-sensitiveCleavage in the acidic environment of endosomes/lysosomes.Can be unstable at physiological pH, leading to premature drug release.
Disulfide Redox-sensitiveCleavage in the reducing environment of the cytoplasm.Potential for premature cleavage in the bloodstream due to exchange with circulating thiols.
SMCC (Non-cleavable) Proteolytic degradation of the antibodyHigh plasma stability.Requires complete degradation of the antibody for payload release, potentially limiting the bystander effect.

Table 2: Characteristics of Common Non-PEG Linkers.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of ADC candidates.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC50).

Methodology:

  • Cell Seeding: Plate target antigen-positive and antigen-negative cancer cells in 96-well plates at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • ADC Treatment: Prepare serial dilutions of the ADC and relevant controls (e.g., unconjugated antibody, free drug) in cell culture medium.

  • Add the ADC dilutions and controls to the respective wells and incubate for a period relevant to the payload's mechanism of action (typically 72-120 hours).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours at 37°C. Viable cells will metabolize MTT into formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals and incubate overnight.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.

ADC Aggregation Assessment (Size-Exclusion Chromatography - SEC)

Objective: To quantify the percentage of high molecular weight species (aggregates) in an ADC preparation.

Methodology:

  • Sample Preparation: Dilute the ADC sample to a suitable concentration in a mobile phase buffer (e.g., phosphate-buffered saline).

  • Instrumentation: Use a high-performance liquid chromatography (HPLC) system equipped with a size-exclusion column appropriate for separating monoclonal antibodies and their aggregates.

  • Chromatography: Inject the ADC sample onto the SEC column. The separation is based on the hydrodynamic volume of the molecules, with larger aggregates eluting earlier than the monomeric ADC.

  • Detection: Monitor the elution profile using a UV detector at 280 nm.

  • Data Analysis: Integrate the peak areas corresponding to the aggregate and monomer species. Calculate the percentage of aggregation as the ratio of the aggregate peak area to the total peak area. For more detailed characterization, SEC can be coupled with multi-angle light scattering (SEC-MALS) to determine the absolute molar mass of the eluting species.

Pharmacokinetic Analysis in Preclinical Models

Objective: To determine the pharmacokinetic profile of an ADC, including its clearance, half-life, and exposure.

Methodology:

  • Animal Dosing: Administer the ADC intravenously to a cohort of rodents (e.g., mice or rats) at a specified dose.

  • Sample Collection: Collect blood samples at predetermined time points post-administration (e.g., 5 min, 1, 6, 24, 48, 96, 168 hours). Process the blood to obtain plasma.

  • Analyte Quantification: Measure the concentration of different ADC species in the plasma samples. This typically involves:

    • Total Antibody: Measured using a generic ELISA that captures the antibody backbone, regardless of whether it is conjugated.

    • Antibody-Conjugated Drug: Measured using an ELISA format where the capture antibody binds the antibody portion of the ADC and the detection antibody is specific for the drug payload.

    • Free Payload: Quantified using liquid chromatography-mass spectrometry (LC-MS/MS) after protein precipitation from the plasma samples.

  • Data Analysis: Plot the plasma concentration of each analyte versus time. Use pharmacokinetic modeling software to calculate key parameters such as clearance (CL), volume of distribution (Vd), and half-life (t1/2).

Mandatory Visualization

ADC_Mechanism_of_Action Figure 1: Generalized ADC Mechanism of Action cluster_circulation Systemic Circulation cluster_tumor_microenvironment Tumor Microenvironment cluster_internalization Cellular Internalization & Trafficking cluster_payload_release Payload Release & Action ADC Antibody-Drug Conjugate (ADC) TumorCell Target Tumor Cell (Antigen-Positive) ADC->TumorCell 1. Binding to Target Antigen Endosome Endosome TumorCell->Endosome 2. Internalization BystanderCell Bystander Cell (Antigen-Negative) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Linker Cleavage/ Antibody Degradation Payload->BystanderCell 6. Bystander Effect (if cell-permeable) CellDeath Apoptosis/ Cell Death Payload->CellDeath 5. Cytotoxicity

Caption: Generalized mechanism of action for an antibody-drug conjugate.

Experimental_Workflow Figure 2: Preclinical ADC Evaluation Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation ADC_Synthesis ADC Synthesis & Characterization Cytotoxicity Cytotoxicity Assay (IC50 Determination) ADC_Synthesis->Cytotoxicity Stability Plasma Stability & Aggregation Assay ADC_Synthesis->Stability Bystander Bystander Effect Assay ADC_Synthesis->Bystander PK Pharmacokinetic (PK) Study Cytotoxicity->PK Lead Candidate Selection Stability->PK Bystander->PK Efficacy Xenograft Efficacy Study PK->Efficacy Toxicity Toxicity Assessment Efficacy->Toxicity

Caption: General experimental workflow for the preclinical evaluation of ADCs.

References

Safety Operating Guide

Navigating the Disposal of Dimethylamine-PEG19: A Comprehensive Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of Dimethylamine-PEG19, a pegylated compound whose safe handling is paramount. In the absence of a specific Safety Data Sheet (SDS) for this compound, this procedure is synthesized from the known hazards of its constituent parts: dimethylamine and polyethylene glycol (PEG), ensuring a cautious and compliant approach.

Immediate Safety Precautions:

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE). The dimethylamine component suggests that the compound may be flammable, corrosive, and harmful if inhaled. Therefore, a comprehensive safety approach is critical.

  • Eye Protection: Wear chemical safety goggles compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.

  • Hand Protection: Use appropriate chemical-resistant gloves to prevent skin contact.

  • Respiratory Protection: In case of potential aerosolization or if working outside a certified chemical fume hood, a NIOSH/MSHA-approved respirator is essential.

  • Protective Clothing: Wear a lab coat, long pants, and closed-toe shoes to prevent skin exposure.

  • Ventilation: All handling and disposal preparation should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

  • Emergency Equipment: Ensure an eyewash station and a safety shower are readily accessible.

Hazard Profile Summary

The following table summarizes the potential hazards of this compound, based on the known properties of dimethylamine and general characteristics of PEG compounds. This information is critical for a comprehensive risk assessment prior to handling and disposal.

Hazard CategoryDescriptionPotential Impact
Flammability Based on dimethylamine, the compound may be a flammable liquid or vapor.Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.
Corrosivity The dimethylamine moiety is corrosive.Can cause severe skin burns and eye damage upon contact.
Toxicity Harmful if inhaled or swallowed.May cause respiratory irritation. Ingestion can lead to serious health complications.
Environmental Potentially harmful to aquatic life.Improper disposal can lead to contamination of water systems.
Reactivity Stable under normal conditions.Avoid contact with strong oxidizing agents.

Step-by-Step Disposal Protocol for this compound

The disposal of this compound must be managed as hazardous chemical waste, primarily due to the reactivity and toxicity of the dimethylamine component. Polyethylene glycol is generally considered non-hazardous and biodegradable; however, when conjugated with a hazardous chemical, the entire compound must be treated with the higher level of precaution.[1][2][3]

1. Waste Segregation and Collection:

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.

  • Collect all waste containing this compound, including unused product, solutions, and contaminated materials (e.g., pipette tips, gloves, and paper towels), in a designated and compatible hazardous waste container.

2. Container Selection and Labeling:

  • Use a robust, leak-proof container made of a material compatible with this compound. A high-density polyethylene (HDPE) container is generally a suitable choice.

  • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Indicate the primary hazards on the label: "Flammable," "Corrosive," and "Toxic."

  • Maintain a log of the accumulated waste, noting the date and quantity added.

3. Storage of Waste:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from sources of ignition and incompatible materials.

  • The storage area should have secondary containment to mitigate any potential leaks or spills.

4. Final Disposal:

  • The disposal of this compound must be handled by a licensed and certified hazardous waste disposal company.

  • Do not attempt to dispose of this chemical down the drain or in the regular trash.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste container. They will ensure compliance with all local, state, and federal regulations.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

start Start: this compound Waste Generation assess_hazards Assess Hazards (Flammable, Corrosive, Toxic) start->assess_hazards select_container Select & Label Compatible Hazardous Waste Container assess_hazards->select_container segregate_waste Segregate Waste Stream select_container->segregate_waste collect_waste Collect Waste in Designated Container segregate_waste->collect_waste store_waste Store Securely in Designated Area collect_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) store_waste->contact_ehs disposal Arrange for Professional Hazardous Waste Disposal contact_ehs->disposal end End: Compliant Disposal disposal->end

Disposal Workflow for this compound

References

Essential Safety and Logistical Information for Handling Dimethylamine-PEG19

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount to ensuring laboratory safety and operational success. This guide provides essential, immediate safety and logistical information for handling Dimethylamine-PEG19, with a focus on personal protective equipment (PPE), operational plans, and disposal considerations.

I. Immediate Safety and Handling Precautions

Before working with this compound, it is crucial to be familiar with its potential hazards. The dimethylamine component is a flammable and toxic substance that can cause skin and eye irritation.[1][2] Therefore, appropriate personal protective equipment (PPE) is mandatory to prevent exposure.

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended Equipment
Eye Protection Chemical safety goggles or glasses meeting EN 166 standards should be worn to protect against splashes.[3][4] A face shield may be necessary for larger quantities or when there is a significant splash risk.
Hand Protection Chemical-resistant gloves, such as nitrile or fluoroelastomer, should be worn.[5] It is important to check the glove manufacturer's chemical compatibility chart.
Respiratory Protection A NIOSH/MSHA-approved respirator may be required if working in a poorly ventilated area or if there is a risk of generating aerosols or dust.
Protective Clothing A lab coat or other protective clothing should be worn to prevent skin contact. For larger-scale operations, chemically resistant aprons or suits may be appropriate.

II. Operational and Disposal Plans

A clear and well-rehearsed plan for both the handling and disposal of this compound is critical for maintaining a safe laboratory environment.

Experimental Workflow

The following diagram outlines the standard operating procedure for the safe handling of this compound during a typical laboratory experiment.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Review SDS Review Safety Data Sheet (SDS) Don PPE Don Appropriate PPE Review SDS->Don PPE Prepare Workspace Prepare Workspace in Ventilated Hood Don PPE->Prepare Workspace Weigh/Measure Weigh or Measure This compound Prepare Workspace->Weigh/Measure Proceed to handling Perform Experiment Perform Experiment Weigh/Measure->Perform Experiment Decontaminate Decontaminate Glassware and Surfaces Perform Experiment->Decontaminate Proceed to cleanup Segregate Waste Segregate Waste Decontaminate->Segregate Waste Dispose Dispose of Waste via Licensed Contractor Segregate Waste->Dispose Doff PPE Doff PPE Dispose->Doff PPE Wash Hands Wash Hands Thoroughly Doff PPE->Wash Hands

Caption: Standard operating procedure for handling this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation : All materials that have come into contact with this compound, including gloves, pipette tips, and empty containers, should be collected in a designated and clearly labeled hazardous waste container.

  • Waste Disposal : The disposal of chemical waste must be handled by a licensed waste disposal company. Do not dispose of this chemical down the drain or in regular trash.

  • Decontamination : All glassware and surfaces should be thoroughly decontaminated after use.

By adhering to these safety protocols and operational plans, researchers can minimize risks and ensure the safe and responsible handling of this compound in the laboratory.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.